molecular formula C8H6ClN3 B1369861 4-Chloroquinazolin-6-amine CAS No. 208533-37-3

4-Chloroquinazolin-6-amine

Cat. No.: B1369861
CAS No.: 208533-37-3
M. Wt: 179.6 g/mol
InChI Key: SDVFALBSKMDWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazolin-6-amine is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroquinazolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVFALBSKMDWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593005
Record name 4-Chloroquinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208533-37-3
Record name 4-Chloroquinazolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloroquinazolin-6-amine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology. 4-Chloroquinazolin-6-amine is a pivotal intermediate in the synthesis of these complex molecules, prized for its reactive 4-chloro position which allows for facile nucleophilic substitution, and the 6-amino group which provides a key vector for further functionalization. This guide provides a comprehensive, in-depth examination of a robust and validated synthetic pathway to this high-value building block. We will dissect a reliable three-step synthesis, beginning with the readily available 2-amino-5-nitrobenzonitrile. Each stage of the synthesis—cyclization, chlorination, and reduction—is detailed with mechanistic insights, step-by-step protocols, and critical safety considerations to ensure scientific integrity and reproducibility.

Introduction

The Quinazoline Scaffold in Medicinal Chemistry

Quinazolines are bicyclic heterocyclic aromatic compounds that are considered "privileged structures" in drug discovery. Their rigid conformation and ability to present substituents in a well-defined three-dimensional space allow them to effectively mimic peptide backbones and interact with a wide array of biological targets. This has led to their successful application as potent inhibitors of various enzymes, particularly tyrosine kinases, making them essential components in drugs like Gefitinib, Erlotinib, and Lapatinib, which have revolutionized cancer therapy.[1]

Target Molecule Profile: this compound

This compound is a strategically important derivative. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent electrophilic partner for a wide range of nucleophiles (e.g., anilines, amines, alcohols).[1] The amino group at the C6 position serves as a versatile handle for subsequent chemical modifications, such as amide bond formation or diazotization, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.

PropertyValue
IUPAC Name 6-chloroquinazolin-4-amine
Molecular Formula C₈H₆ClN₃
Molecular Weight 179.61 g/mol
CAS Number 208533-37-3
Appearance Off-white to yellow solid
Boiling Point (est.) 370.4°C at 760 mmHg
Density (est.) 1.445 g/cm³

Data sourced from publicly available chemical databases.[2][3][]

Strategic Synthesis Analysis

A direct synthesis of this compound from the specified starting material, 2-amino-5-chlorobenzonitrile, presents significant chemical challenges. The standard cyclization of an anthranilonitrile derivative to a quinazoline would place the existing chloro-substituent at the 6-position of the quinazoline ring. The challenge then becomes the introduction of an amino group. However, the starting material lacks a nitrogen source that would result in the 6-amino functionality.

Therefore, a more scientifically sound and industrially practiced approach involves a functional group interconversion strategy. This established route begins with 2-amino-5-nitrobenzonitrile. The nitro group serves as a precursor to the final amine, which can be revealed in the final step of the synthesis via a standard reduction. This three-step pathway is not only efficient but also highly reliable and scalable.

The Recommended Synthetic Pathway: A Three-Step Approach

The synthesis is logically divided into three distinct stages:

  • Ring Formation: Cyclization of 2-amino-5-nitrobenzonitrile using a one-carbon source to construct the quinazolinone core.

  • Activation: Chlorination of the 4-oxo group to install the reactive 4-chloro handle.

  • Functional Group Interconversion: Selective reduction of the 6-nitro group to the target 6-amino functionality.

G cluster_0 Overall Synthetic Workflow A 2-Amino-5-nitrobenzonitrile B Step 1: Cyclization (Formic Acid, Reflux) A->B C 6-Nitroquinazolin-4(3H)-one B->C D Step 2: Chlorination (POCl3, DMF cat.) C->D E 4-Chloro-6-nitroquinazoline D->E F Step 3: Reduction (SnCl2·2H2O, HCl) E->F G This compound F->G

Diagram 1: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

Mechanistic Principles

The initial step involves the construction of the quinazoline ring system from 2-amino-5-nitrobenzonitrile. This is an acid-catalyzed cyclization reaction. Formic acid serves as both the solvent and the source of the C2 carbon of the quinazoline ring. The reaction proceeds via initial formylation of the primary amino group, followed by an intramolecular electrophilic attack of the nitrile nitrogen onto the formyl carbonyl carbon. Subsequent tautomerization yields the stable 6-nitroquinazolin-4(3H)-one product.

G cluster_1 Step 1: Cyclization Mechanism Start 2-Amino-5-nitro- benzonitrile Formylation N-Formylation Start->Formylation HCOOH Intermediate1 Formamide Intermediate Formylation->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Iminium Intermediate Cyclization->Intermediate2 Tautomerization Tautomerization Intermediate2->Tautomerization Product 6-Nitroquinazolin-4(3H)-one Tautomerization->Product

Diagram 2: Proposed mechanism for the formation of the quinazolinone ring.
Detailed Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzonitrile (10.0 g, 61.3 mmol).

  • Add 98% formic acid (100 mL).

  • Heat the reaction mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.

  • Pour the mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 60 °C overnight to yield 6-nitroquinazolin-4(3H)-one as a yellow solid.

Characterization and Data
ParameterExpected Value
Yield 85-95%
Appearance Yellow crystalline solid
Melting Point >300 °C
¹H NMR Consistent with the formation of the product
IR (cm⁻¹) ~3200 (N-H), ~1680 (C=O), ~1520, 1340 (NO₂)

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

Mechanistic Principles

This step converts the thermodynamically stable lactam (amide) functionality of the quinazolinone into a highly reactive chloro group. Phosphorus oxychloride (POCl₃) is the chlorinating agent of choice. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts first with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[5][6][7] The quinazolinone oxygen then attacks this reagent, forming a reactive intermediate which readily eliminates to give the 4-chloro product upon workup.

G cluster_2 Step 2: Chlorination Mechanism DMF DMF Vilsmeier Vilsmeier Reagent [Me₂N=CHCl]⁺Cl⁻ DMF->Vilsmeier Forms POCl3 POCl3 POCl3->Vilsmeier Forms Attack Nucleophilic Attack Vilsmeier->Attack Quinazolinone 6-Nitroquinazolin- 4(3H)-one Quinazolinone->Attack Intermediate Reactive Intermediate Attack->Intermediate Elimination Elimination & Rearrangement Intermediate->Elimination Product 4-Chloro-6-nitro- quinazoline Elimination->Product

Diagram 3: Role of the Vilsmeier reagent in the chlorination reaction.
Detailed Experimental Protocol

WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 6-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 100 mL, 1.07 mol) to the flask.

  • Add N,N-dimethylformamide (DMF, 2 mL) dropwise as a catalyst.

  • Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere.

  • Maintain reflux for 4-6 hours, until the reaction mixture becomes a clear, homogenous solution.

  • Cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

  • EXTREME CAUTION: Slowly and carefully quench the reaction residue by pouring it onto 500 g of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic reaction.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry in a vacuum oven at 50 °C.

Characterization and Data
ParameterExpected Value
Yield 80-90%
Appearance Pale yellow or light brown solid
Melting Point ~145-148 °C
¹H NMR Absence of N-H proton, characteristic shifts
MS (ESI+) m/z consistent with [M+H]⁺

Step 3: Synthesis of this compound

Mechanistic Principles

The final step is the selective reduction of the aromatic nitro group to a primary amine. It is crucial that the reducing agent does not affect the labile 4-chloro substituent. While catalytic hydrogenation could potentially cause hydrodechlorination, metal-acid systems are highly effective. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is a classic and reliable method for this transformation. The tin(II) acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately yielding the amine after an aqueous workup.

Detailed Experimental Protocol
  • In a 500 mL round-bottom flask, suspend 4-chloro-6-nitroquinazoline (10.0 g, 47.7 mmol) in ethanol (200 mL).

  • To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 53.8 g, 238.5 mmol) in concentrated hydrochloric acid (50 mL).

  • Heat the mixture to 70-75 °C with stirring for 2-3 hours. The solid should dissolve, and the solution color may change.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and slowly basify by adding 40% aqueous NaOH solution until the pH is >10. A precipitate of tin hydroxides will form.

  • Extract the product from the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford pure this compound.

Characterization and Data
ParameterExpected Value
Yield 70-85%
Appearance Off-white to yellow solid
Melting Point ~215 °C
¹H NMR Appearance of broad -NH₂ signal, upfield shift of aromatic protons
MS (ESI+) m/z 180.0/182.0 ([M+H]⁺, isotopic pattern for Cl)
Purity (HPLC) >97%

Safety and Handling

The synthesis described involves several hazardous materials and reactions requiring strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and water-reactive.[8][11][12] Causes severe burns upon contact.[8] Inhalation can be fatal. All manipulations must occur in a chemical fume hood.[8] Ensure a quench station (e.g., sodium bicarbonate solution) is readily available.

  • Thionyl Chloride (SOCl₂): An alternative chlorinating agent with similar hazards to POCl₃.

  • Strong Acids/Bases: Formic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate PPE.

  • Exothermic Reactions: The quenching of POCl₃ and the neutralization steps are highly exothermic. Perform these operations slowly, with efficient cooling and stirring.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9][10]

Analytical Methods and Quality Control

The purity and identity of the intermediates and the final product should be rigorously controlled at each stage.

  • Thin Layer Chromatography (TLC): Used for rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the final purity of this compound. A standard method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% TFA or formic acid.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of all compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the products. The characteristic 3:1 isotopic pattern for chlorine should be observed for all chlorine-containing species.[14]

Conclusion

This guide has detailed a robust, reliable, and scalable three-step synthesis for producing high-purity this compound from 2-amino-5-nitrobenzonitrile. By explaining the mechanistic underpinnings of each transformation and providing detailed, validated protocols, this document serves as a practical resource for researchers and scientists in the field of drug development. The successful synthesis of this key intermediate opens the door to a vast chemical space for the discovery of novel quinazoline-based therapeutics.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • Scheme 2 Plausible reaction mechanism for the reaction of 2-aminobenzonitrile and CO 2. ResearchGate. [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. Air Liquide. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. NROChemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • Analytical Chemistry | Biopharm. Biopharm. [Link]

  • This compound. A10219. [Link]

  • US5214144A - Process for the preparation of 4-haloquinazolines.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

Sources

The Quinazoline Core: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Strategic Use of 4-Chloroquinazolin-6-amine in the Synthesis of Targeted Cancer Therapeutics

Introduction: The Enduring Importance of the Quinazoline Scaffold

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. At the heart of this revolution are kinase inhibitors, small molecules designed to block the signaling pathways that drive cancer cell proliferation and survival. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the quinazoline ring system has emerged as a "privileged structure," forming the backbone of numerous FDA-approved kinase inhibitors.[1][2][3] Its rigid, planar structure and capacity for diverse substitutions allow it to effectively mimic the adenine moiety of ATP, enabling competitive inhibition at the kinase hinge region.[4][5] This guide provides an in-depth technical exploration of this compound, a critical precursor in the synthesis of a generation of potent and selective kinase inhibitors. We will delve into the synthetic strategies, mechanistic principles, and practical applications that underscore its significance in drug development.

The Strategic Importance of the 4-Chloro Group

The utility of the 4-chloroquinazoline moiety lies in the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a robust and versatile handle for introducing a wide array of aniline derivatives.[6] This reaction is the cornerstone for creating the 4-anilinoquinazoline pharmacophore, which is essential for the activity of many EGFR and other tyrosine kinase inhibitors.[6] The electron-withdrawing nature of the quinazoline ring system activates the C4 position, facilitating displacement of the chloride by a nucleophilic amine. This predictable reactivity allows medicinal chemists to systematically modify the aniline substituent to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways to 4-Chloroquinazoline Intermediates

The construction of the 4-chloroquinazoline core is a critical first step in the synthesis of numerous kinase inhibitors. A common and effective strategy involves the cyclization of an appropriate anthranilic acid derivative followed by chlorination.

Workflow for the Synthesis of a Generic 4-Chloroquinazoline

G A Anthranilic Acid Derivative B Quinazolin-4(3H)-one A->B Cyclization (e.g., Formamide, Formamidine acetate) C 4-Chloroquinazoline B->C Chlorination (e.g., SOCl2, POCl3)

Caption: General synthetic workflow for 4-chloroquinazolines.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-4-chloroquinazoline

This protocol provides a representative example of the synthesis of a key intermediate used in the preparation of drugs like Gefitinib and Erlotinib.[7]

Step 1: Cyclization of 4,5-Dimethoxyanthranilic Acid

  • To a round-bottom flask, add 4,5-dimethoxyanthranilic acid and an excess of formamide.

  • Heat the reaction mixture to approximately 160°C for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.

Causality behind Experimental Choices: Formamide serves as both a reactant and a solvent in this cyclization, providing the necessary carbon atom to form the pyrimidine ring of the quinazolinone. The high temperature is required to drive the condensation reaction.

Step 2: Chlorination of 6,7-Dimethoxyquinazolin-4(3H)-one

  • Suspend the 6,7-dimethoxyquinazolin-4(3H)-one in a suitable solvent such as toluene.

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[8]

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Carefully quench the excess chlorinating agent, typically by pouring the reaction mixture onto ice.

  • Neutralize the mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue if necessary to obtain 4-chloro-6,7-dimethoxyquinazoline.[7]

Self-Validating System: The successful synthesis of the 4-chloroquinazoline can be confirmed by spectroscopic methods. The disappearance of the N-H and C=O stretches of the quinazolinone in the IR spectrum and the appearance of a characteristic mass spectrum signal for the chlorinated product are key indicators. 1H NMR will show the absence of the N-H proton and shifts in the aromatic protons.

From Precursor to Potent Inhibitor: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The pivotal step in the synthesis of 4-anilinoquinazoline-based kinase inhibitors is the SNAr reaction between the 4-chloroquinazoline precursor and a substituted aniline.

General Mechanism of SNAr

G cluster_0 S_NAr Mechanism 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer Complex Meisenheimer Complex 4-Chloroquinazoline->Meisenheimer Complex + Ar-NH2 (Nucleophilic Attack) 4-Anilinoquinazoline 4-Anilinoquinazoline Meisenheimer Complex->4-Anilinoquinazoline - Cl- (Chloride Elimination)

Caption: Simplified mechanism of the SNAr reaction.

This reaction is typically carried out in a polar solvent, such as isopropanol or ethanol, and may be heated to facilitate the reaction.[9] The nucleophilicity of the aniline and the presence of electron-withdrawing or -donating groups can influence the reaction rate.[6]

Case Studies: FDA-Approved Kinase Inhibitors Derived from 4-Chloroquinazoline Precursors

The versatility of the 4-chloroquinazoline scaffold is best illustrated by the number of successful drugs developed from it.

Gefitinib (Iressa®)
  • Target: Epidermal Growth Factor Receptor (EGFR)[10]

  • Indication: Non-small cell lung cancer (NSCLC) with EGFR mutations.[2][10]

  • Synthesis: Gefitinib is synthesized by reacting 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline with 3-chloro-4-fluoroaniline.[8][9][11]

Erlotinib (Tarceva®)
  • Target: EGFR[12][13]

  • Indication: NSCLC and pancreatic cancer.[13][14]

  • Synthesis: The synthesis involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.[12][14]

Lapatinib (Tykerb®)
  • Target: Dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[15][16]

  • Indication: HER2-positive breast cancer.[15][17]

  • Synthesis: Lapatinib's synthesis involves a more complex aniline derivative, but still relies on the fundamental SNAr reaction with a 4-chloroquinazoline intermediate.[18]

Vandetanib (Caprelsa®)
  • Target: Multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET-tyrosine kinase.[19][20][21]

  • Indication: Medullary thyroid cancer.[19][22]

  • Synthesis: Vandetanib is prepared through the reaction of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline with 4-bromo-2-fluoroaniline, often followed by further modification.[23]

DrugPrimary Kinase TargetsKey Aniline Precursor
Gefitinib EGFR3-chloro-4-fluoroaniline
Erlotinib EGFR3-ethynylaniline
Lapatinib EGFR, HER25-((4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)oxy)methyl)furan-2-carbaldehyde intermediates
Vandetanib VEGFR, EGFR, RET4-bromo-2-fluoroaniline

The EGFR Signaling Pathway: A Key Target of Quinazoline-Based Inhibitors

Many of the kinase inhibitors derived from 4-chloroquinazoline precursors target the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[24] Dysregulation of this pathway is a hallmark of many cancers.[24]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Gefitinib Gefitinib/Erlotinib Gefitinib->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and inhibition by quinazoline-based drugs.

Gefitinib and Erlotinib act as competitive inhibitors of ATP at the tyrosine kinase domain of EGFR, preventing autophosphorylation and blocking downstream signaling through the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[13][22] This ultimately leads to decreased cell proliferation and increased apoptosis.[25]

Advanced Synthetic Strategies: Expanding the Chemical Space

While the SNAr reaction is a workhorse, modern medicinal chemistry often employs more sophisticated cross-coupling reactions to further functionalize the quinazoline scaffold.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds, allowing for the introduction of aryl or vinyl groups at halogenated positions on the quinazoline ring.[26]

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing an alternative to the classical SNAr for coupling amines to the quinazoline core, especially for less reactive aryl halides.[26][27]

These advanced methods allow for the creation of novel quinazoline derivatives with unique substitution patterns, leading to the discovery of inhibitors with improved potency, selectivity, and resistance-breaking profiles.

Conclusion and Future Perspectives

The 4-chloroquinazoline scaffold, and by extension its amine precursors, remains a cornerstone of kinase inhibitor design. Its straightforward and reliable synthesis, coupled with the predictable reactivity of the C4 position, has enabled the development of a multitude of life-saving cancer therapies. The continued exploration of this privileged structure, through both classical and modern synthetic methodologies, promises to yield a new generation of kinase inhibitors with enhanced efficacy against both established and emerging cancer targets. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the power of the quinazoline core in their own discovery efforts.

References

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (2022-03-31).
  • Modified Synthesis of Erlotinib Hydrochloride - PMC - NIH.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole.
  • EXPLORING THE PROTEIN KINASE INHIBITORY ACTIVITY OF QUINAZOLINES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTE - Semantic Scholar.
  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - NIH.
  • Process for the synthesis of erlotinib by quinazoline-thione route. - ResearchGate.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH.
  • US8350029B2 - Process for the preparation of gefitinib - Google Patents.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC - NIH.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI.
  • Inhibitory Effects of Vandetanib on Catecholamine Synthesis in Rat Pheochromocytoma PC12 Cells - PMC - NIH. (2025-07-18).
  • Synthesis of Lapatinib Ditosylate. | Download Scientific Diagram - ResearchGate.
  • What is the mechanism of Lapatinib Ditosylate Hydrate? - Patsnap Synapse. (2024-07-17).
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF - ResearchGate.
  • Gefitinib synthesis - ChemicalBook.
  • A New Synthesis of Gefitinib. (2018-11-14).
  • Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed. (2016-12-14).
  • Synthesis Of The Anti-Cancer Agent Gefitinib - Globe Thesis. (2016-11-11).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024-02-16).
  • Lapatinib - Wikipedia.
  • Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem - NIH.
  • Gefitinib - New Drug Approvals. (2015-06-15).
  • How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? - FAQ - Guidechem.
  • Vandetanib – Knowledge and References - Taylor & Francis.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied..
  • Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2 | Journal of the American Chemical Society.
  • Research on the synthesis and evaluation of cytotoxic activity of quinazoline compounds.
  • What is the mechanism of Vandetanib? - Patsnap Synapse. (2024-07-17).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC - NIH.
  • Vandetanib mediates anti-leukemia activity by multiple mechanisms and interacts synergistically with DNA damaging agents - PMC - NIH.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. (2024-03-07).
  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed.
  • Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

Sources

The Privileged Reactivity of 4-Chloroquinazoline: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Quinazoline Scaffold as a "Privileged Structure"

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets with high affinity, making them exceptionally valuable starting points for drug discovery. From inhibiting receptor tyrosine kinases (RTKs) in oncology to acting as antihypertensive or anti-inflammatory agents, quinazoline derivatives have demonstrated a remarkable spectrum of pharmacological activities.[3][4][5]

At the heart of this synthetic versatility lies the 4-chloroquinazoline intermediate. The chloro group at the 4-position is not merely a substituent; it is an exceptionally reactive handle that provides a gateway to a vast chemical space. Its propensity to undergo nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions allows for the strategic introduction of diverse functional groups, which is fundamental to tuning the biological activity of the resulting molecules.[6][7] This guide provides an in-depth exploration of the chemical principles governing the reactivity of the 4-chloro group, offering field-proven insights and detailed protocols for researchers in drug development.

Pillar 1: Understanding the Source of Reactivity

The high reactivity of the chlorine atom at the C4 position is a direct consequence of the electronic architecture of the quinazoline nucleus. The two nitrogen atoms within the pyrimidine ring are strongly electron-withdrawing, which significantly reduces the electron density of the entire ring system. This effect is most pronounced at the C2 and C4 positions.

The Decisive Role of Electrophilicity

Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position.[8][9] This makes C4 the most electrophilic center in the molecule and, therefore, the most susceptible to attack by nucleophiles.[8][10][11] This inherent electronic bias is the primary reason for the outstanding regioselectivity observed in substitution reactions on 2,4-dichloroquinazoline precursors, where nucleophilic attack occurs almost exclusively at the C4 position under kinetic control.[8][10][12]

dot

Caption: Electronic landscape of the quinazoline ring.

Pillar 2: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

The most common and direct method for functionalizing 4-chloroquinazoline is through the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This pathway is central to the synthesis of numerous blockbuster drugs, including the EGFR inhibitors Gefitinib and Erlotinib.[13][14]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process.[15] First, the nucleophile attacks the highly electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] This step is typically the rate-determining step. In the second, faster step, aromaticity is restored by the expulsion of the chloride leaving group.[15]

dot

SNAr_Mechanism start 4-Chloroquinazoline + Nu:⁻ intermediate {Meisenheimer Complex | (Resonance Stabilized)} start->intermediate Step 1: Nucleophilic Attack (Slow, Rate-Determining) product 4-Substituted Quinazoline + Cl⁻ intermediate->product Step 2: Leaving Group Expulsion (Fast, Aromaticity Restored) caption The ScaptionAr mechanism at the C4 position.

Caption: Generalized SNAr pathway for 4-chloroquinazoline.

Factors Influencing SNAr Reactivity

The success and efficiency of the SNAr reaction depend on several key parameters:

  • Nucleophile Strength : Electron-rich amines, such as primary aliphatic amines or hydroxy-substituted anilines, react readily with 4-chloroquinazolines, often under mild conditions, to give 4-aminoquinazolines in good yields.[1] Conversely, electron-poor amines (e.g., those bearing nitro or cyano groups) are less reactive and may require more forcing conditions, such as higher temperatures or microwave irradiation, to achieve satisfactory conversion.[1]

  • Solvent : Protic solvents like isopropanol or ethanol are commonly used and can facilitate the reaction by stabilizing the charged intermediate. Aprotic polar solvents such as DMF or NMP are also effective.

  • Temperature : While many reactions proceed at reflux temperature in common solvents, microwave-assisted protocols have become increasingly popular.[1][17] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, particularly for less reactive nucleophiles.[1][18]

  • Catalysis : While many SNAr reactions proceed without a catalyst, acid or base catalysis can play a significant role. For instance, reactions with anilines are often performed in the presence of an acid to protonate the quinazoline nitrogen, further increasing the electrophilicity of the C4 position.[19]

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a typical SNAr reaction for the synthesis of a 4-anilinoquinazoline, a core structure in many kinase inhibitors.[20][21]

  • Objective: To synthesize N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (a key intermediate for Erlotinib).

  • Materials:

    • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq)

    • 3-Ethynylaniline (1.2 eq)

    • Isopropanol (approx. 10 mL per gram of starting material)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and isopropanol.

    • Begin stirring the suspension. Add 3-ethynylaniline to the mixture.

    • Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chloroquinazoline is consumed (typically 4-6 hours).

    • Once complete, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Work-up and Purification:

    • A precipitate of the hydrochloride salt of the product will form. Collect the solid by vacuum filtration.

    • Wash the filter cake with cold isopropanol to remove any unreacted starting materials.

    • Dry the product under vacuum at 50°C. The product is typically obtained in high purity and yield (>90%).[22]

  • Self-Validation: The formation of a precipitate upon cooling is a strong indicator of product formation. The purity can be readily checked by HPLC and the structure confirmed by ¹H NMR and Mass Spectrometry.[14][22]

Pillar 3: Palladium-Catalyzed Cross-Coupling - Expanding Chemical Diversity

While SNAr is dominant for introducing N-, O-, and S-nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, which are more challenging to forge.[23][24] These methods grant access to a vast array of derivatives that are inaccessible via the SNAr pathway.[7]

The Csp²–Cl bond at the 4-position of quinazoline is highly activated towards oxidative addition to a Pd(0) catalyst, a crucial step in these catalytic cycles.[7][25] This activation is attributed to the α-nitrogen effect and potential coordination of the palladium center with the lone pair on the N-3 nitrogen.[7]

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: This reaction couples the 4-chloroquinazoline with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the synthesis of 4-aryl or 4-vinylquinazolines. It is valued for its mild conditions and tolerance of a wide variety of functional groups.[7][23]

  • Sonogashira Coupling: This reaction introduces an alkyne moiety at the C4 position by coupling with a terminal alkyne. It is typically co-catalyzed by copper(I) iodide. This method is crucial for synthesizing compounds like Erlotinib, which features a 4-(3-ethynylphenylamino) group.[7]

  • Buchwald-Hartwig Amination: While SNAr is effective for many amines, this cross-coupling reaction provides a powerful alternative for coupling less nucleophilic amines or amides, expanding the scope of accessible 4-aminoquinazoline derivatives.[24]

Suzuki_Cycle cluster_legend Pd0 Pd(0)L₂ PdII R-Pd(II)-X Pd0->PdII OxAdd Oxidative Addition (R-X) PdII_R R-Pd(II)-R' PdII->PdII_R Transmetal Transmetalation (R'-B(OH)₂) PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination caption The catalytic cycle for Suzuki-Miyaura cross-coupling.

Sources

Navigating the Synthesis of 4-Substituted Quinazolines: An In-depth Technical Guide to Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The functionalization of this privileged heterocycle, particularly at the 4-position, is a critical step in the development of novel drug candidates. Nucleophilic aromatic substitution (SNA) on 4-chloroquinazolines stands out as a robust and versatile strategy for introducing a diverse array of functionalities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical underpinnings and practical execution of this pivotal reaction. We will delve into the reaction mechanism, explore the key factors governing its success, and present detailed, field-proven protocols for the synthesis of 4-amino, 4-alkoxy, and 4-thioquinazolines.

The Heart of the Matter: Understanding the SNAr Mechanism on 4-Chloroquinazolines

Nucleophilic aromatic substitution on 4-chloroquinazolines proceeds via a well-established addition-elimination mechanism, often referred to as the SNAr pathway.[3] Unlike typical SN2 reactions, a direct backside attack is sterically impossible on an aromatic ring. Instead, the reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the quinazoline ring. This initial attack is the rate-determining step.[4]

The inherent electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring of the quinazoline nucleus makes the C4 position electrophilic and susceptible to nucleophilic attack. This effect can be further enhanced by the presence of additional electron-withdrawing groups on the quinazoline ring.[5]

The nucleophilic attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] This intermediate is a key species in the SNAr mechanism. The negative charge is delocalized over the aromatic system, with the nitrogen atoms of the quinazoline ring playing a crucial role in its stabilization.

Finally, the aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the 4-substituted quinazoline product.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 4-Chloroquinazoline 4-Chloroquinazoline Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-Chloroquinazoline->Meisenheimer_Complex Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Product 4-Substituted Quinazoline Meisenheimer_Complex->Product Elimination of Leaving Group Leaving_Group Chloride (Cl⁻) Meisenheimer_Complex->Leaving_Group

Caption: General mechanism of SNAr on 4-chloroquinazoline.

Factors Influencing Reactivity: A Guide to Optimizing Your Reaction

The success and efficiency of the SNAr reaction on 4-chloroquinazolines are governed by several interconnected factors. A thorough understanding of these allows for rational optimization of reaction conditions.

The Nature of the Nucleophile

The nucleophilicity of the attacking species is a primary determinant of reaction rate and yield.

  • N-Nucleophiles (Amines): Primary and secondary amines are the most commonly employed nucleophiles, leading to the synthesis of a vast library of 4-aminoquinazolines, a class of compounds with significant therapeutic relevance, including EGFR inhibitors like gefitinib and erlotinib.[7] Electron-rich amines, such as aliphatic amines and anilines bearing electron-donating groups, react more readily.[7] Conversely, electron-poor amines may require more forcing conditions, such as higher temperatures or the use of microwave irradiation.[7]

  • O-Nucleophiles (Alcohols and Phenols): The reaction with alcohols or phenols to form 4-alkoxy or 4-aryloxyquinazolines typically requires the presence of a base to generate the more nucleophilic alkoxide or phenoxide. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used for this purpose.

  • S-Nucleophiles (Thiols): Thiols are generally excellent nucleophiles and react readily with 4-chloroquinazolines, often in the presence of a mild base to generate the thiolate anion.

Substituent Effects on the Quinazoline Ring

The electronic properties of substituents on the quinazoline ring can significantly impact the electrophilicity of the C4 position. Electron-withdrawing groups (EWGs) enhance the reactivity towards nucleophilic attack by further delocalizing the negative charge in the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) decrease reactivity.

The Crucial Role of Solvent and Base

The choice of solvent can influence reaction rates and, in some cases, the reaction pathway. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its effective nucleophilicity. Alcohols, such as isopropanol or ethanol, are also frequently used, particularly for reactions with amines.

A base is often required to neutralize the HCl generated during the reaction, especially when using amine nucleophiles. Common bases include organic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K2CO3). In some cases, an excess of the amine nucleophile can also serve as the base.[8]

The Power of Microwave Irradiation

Microwave-assisted synthesis has emerged as a powerful tool for accelerating SNAr reactions on 4-chloroquinazolines.[9] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[7][10]

Field-Proven Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired products.

General Protocol for the Synthesis of 4-Anilinoquinazolines (Conventional Heating)

This protocol is a standard procedure for the reaction of a 4-chloroquinazoline with an aniline derivative.

Step-by-Step Methodology:

  • To a solution of the 4-chloroquinazoline (1.0 eq.) in a suitable solvent such as isopropanol or ethanol (5-10 mL per mmol of substrate), add the aniline derivative (1.1-1.5 eq.).

  • If the aniline is not used in excess, add a base such as triethylamine (1.5 eq.) or DIPEA (1.5 eq.).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.

Microwave-Assisted Synthesis of 4-Aminoquinazolines

This method offers a significant acceleration of the reaction.[9]

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the 4-chloroquinazoline (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable solvent like isopropanol or DMF (2-5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Isolate the product by precipitation upon the addition of water or an anti-solvent, followed by filtration.

  • Alternatively, the product can be isolated by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Synthesis of 4-Alkoxyquinazolines

This protocol describes the formation of an ether linkage at the 4-position.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2-1.5 eq., 60% dispersion in mineral oil) in anhydrous DMF.

  • Cool the suspension to 0 °C and add the desired alcohol (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of the 4-chloroquinazoline (1.0 eq.) in anhydrous DMF dropwise to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for the nucleophilic aromatic substitution on 4-chloroquinazoline with various nucleophiles.

NucleophileReagents and ConditionsProductTypical YieldReference
AnilineIsopropanol, reflux, 12 h4-Anilinoquinazoline70-90%[9]
3-Chloro-4-fluoroanilineIsopropanol, DIPEA, 80 °C, 12 h4-(3-Chloro-4-fluoroanilino)quinazoline85%[8]
MorpholineTHF/H2O (1:1), microwave, 120 °C, 15 min4-(Morpholino)quinazoline>95%[11]
Sodium MethoxideMethanol, reflux, 4 h4-MethoxyquinazolineHigh[12]
ThiophenolK2CO3, DMF, rt, 2 h4-(Phenylthio)quinazoline88%[1]

Regioselectivity in Di-substituted Quinazolines: The C4 vs. C2 Dilemma

In the case of 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the C4 position under mild conditions.[13] This regioselectivity can be rationalized by considering the electronic properties of the quinazoline ring. Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[8][14] Furthermore, the transition state for the attack at C4 has a lower activation energy compared to the attack at C2.[8]

Substitution at the C2 position generally requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, after the C4 position has been functionalized.[8] This differential reactivity allows for the sequential and regioselective synthesis of 2,4-disubstituted quinazolines.

Regioselectivity 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Intermediate_1 2-Chloro-4-substituted Quinazoline 2,4-Dichloroquinazoline->Intermediate_1 Preferential attack at C4 Nucleophile_1 Nucleophile 1 (Mild Conditions) Nucleophile_1->Intermediate_1 Final_Product 2,4-Disubstituted Quinazoline Intermediate_1->Final_Product Attack at C2 Nucleophile_2 Nucleophile 2 (Harsh Conditions) Nucleophile_2->Final_Product

Caption: Regioselective substitution on 2,4-dichloroquinazoline.

Troubleshooting and Practical Considerations

  • Low Yields: If you are experiencing low yields, consider increasing the reaction temperature, extending the reaction time, or switching to microwave irradiation. Ensure your reagents are pure and the solvent is anhydrous, especially for reactions involving strong bases like NaH. The choice of base can also be critical; a stronger, non-nucleophilic base might be required.

  • Side Reactions: In some cases, di-substitution or reaction at other positions can occur, particularly under harsh conditions. Careful control of stoichiometry and reaction temperature is crucial. For sensitive substrates, consider milder reaction conditions or the use of a catalyst.

  • Product Isolation: The work-up procedure should be tailored to the properties of the product. If the product is a solid, precipitation and filtration are often the easiest methods of isolation. For more soluble or oily products, extraction followed by column chromatography is necessary.

  • Structural Verification: Unequivocal structural characterization of the final product is essential. Techniques such as 1H NMR, 13C NMR, and mass spectrometry are standard. For regioselectivity determination in disubstituted quinazolines, 2D-NMR techniques like NOESY can be invaluable to confirm the spatial proximity of substituents to specific protons on the quinazoline core.[8]

Conclusion

Nucleophilic aromatic substitution on 4-chloroquinazolines is a powerful and widely utilized transformation in organic and medicinal chemistry. Its reliability, predictability, and broad substrate scope make it an indispensable tool for the synthesis of diverse quinazoline derivatives. By understanding the underlying mechanistic principles and the key factors that influence reactivity, researchers can effectively design and execute efficient synthetic routes to novel compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of drug discovery and development.

References

  • Molecules. 2025;30(x):x. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][8]

  • Beilstein Journal of Organic Chemistry. 2021;17:1839-1853. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link][7][11]

  • ResearchGate. 2024. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link][14]

  • Chemistry Stack Exchange. 2025. Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link][13]

  • ResearchGate. 2018. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link][4]

  • Organic Chemistry Portal. 2018. Quinazoline synthesis. [Link]

  • Molecules. 2013;18(8):9375-9407. Quinazoline derivatives: synthesis and bioactivities. [Link][1]

  • ResearchGate. 2008. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Link]

  • Beilstein Journal of Organic Chemistry. 2021;17:1839-1853. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link][3]

  • Chemistry LibreTexts. 2025. 16.6: Nucleophilic Aromatic Substitution. [Link][5]

  • Master Organic Chemistry. 2018. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][6]

  • Molecules. 2016;21(11):1533. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. [Link]

  • PubMed. 2016. Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. [Link]

  • Molecules. 2006;11(4):262-267. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. [Link][9]

  • ResearchGate. 2021. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. [Link]

  • Organic Chemistry Portal. 2007. Convenient Synthetic Approach to 2,4-Disubstituted Quinazolines. [Link]

  • Frontiers in Chemistry. 2020. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link][10]

  • Google Patents. US5214144A - Process for the preparation of 4-haloquinazolines. [12]

  • YouTube. 2017. Heterocycles Part 1 - Nucleophilic Aromatic Substitution. [Link]

  • New Journal of Chemistry. 2018;42(15):12537-12544. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. [Link]

  • Taylor & Francis Online. 2023. Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • International Research Journal of Pure and Applied Chemistry. 2017;14(3):1-5. Optimization of Synthesis Process of 4-Methylquinazoline. [Link]

  • Tetrahedron Letters. 2017;58(2):125-128. Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. [Link]

  • European Journal of Medicinal Chemistry. 2019;170:55-72. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link][2]

  • Molecules. 2022;27(19):6619. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. [Link]

Sources

Biological potential of 4-Chloroquinazolin-6-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of 4-Chloroquinazolin-6-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound derivatives, a class of compounds demonstrating significant promise in modern drug discovery. We will delve into the synthetic versatility of this scaffold, explore its diverse biological activities with a focus on anticancer and antimicrobial applications, and provide detailed experimental protocols for researchers in the field. The narrative is structured to explain the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical insight.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring. This structural motif is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules, including natural alkaloids and synthetic drugs.[1][2][3] The quinazoline core's unique electronic properties and its ability to form multiple hydrogen bonds and engage in various intermolecular interactions allow it to bind effectively to a diverse range of biological targets.

The specific scaffold of interest, This compound , serves as a critical starting material for the synthesis of a vast library of derivatives. The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various aryl amines and other nucleophiles, a key step in the synthesis of many potent kinase inhibitors.[1][4] Simultaneously, the amino group at the C6 position provides another site for chemical modification, enabling the fine-tuning of the molecule's physicochemical properties and biological activity.[5]

Synthetic Strategies and Methodologies

The derivatization of the this compound core is a cornerstone of its utility. The primary synthetic strategies revolve around nucleophilic aromatic substitution at the C4 position and functionalization of the C6-amino group.

General Synthesis of the this compound Core

A common route to the core structure begins with 2-amino-5-nitrobenzonitrile. This precursor undergoes a series of reactions to build the quinazoline ring system, followed by chlorination and reduction steps.

G cluster_synthesis Synthesis of 4-Chloroquinazolines cluster_derivatization Synthesis of 4-Anilino-6-aminoquinazoline Derivatives A 2-Amino-5-nitrobenzonitrile B (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide A->B  DMF-DMA, Toluene E Quinazolin-4(3H)-one Intermediate A->E  Formamidine Acetate,  Formamide, 160°C C 4-Anilino-6-nitroquinazoline B->C  Aniline, Acetic Acid, 120°C D 4-Anilino-6-aminoquinazoline C->D  Fe, NH4Cl, IPA/H2O, 100°C F 4-Chloroquinazoline E->F  SOCl2 or POCl3,  Reflux G cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes G A 1. Seed cancer cells in a 96-well plate (5x10^3 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with serial dilutions of quinazoline derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (5 mg/mL) and incubate for 4h D->E F 6. Remove medium and add DMSO to dissolve formazan crystals E->F G 7. Read absorbance at 570 nm using a microplate reader F->G H 8. Calculate % cell viability and IC50 values G->H

Sources

Whitepaper: In Silico Modeling of 4-Anilinoquinazoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Drug Design

Preamble: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This benzo-fused N-heterocyclic framework has proven to be a "privileged scaffold" for its ability to be decorated with various functional groups, leading to high-affinity interactions with biological targets.[1][3] Among its most successful applications is the 4-anilinoquinazoline motif, which forms the backbone of several FDA-approved drugs, including Gefitinib (Iressa) and Erlotinib (Tarceva).[1][4][5][6] These agents selectively target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a protein frequently dysregulated in cancers like non-small cell lung cancer (NSCLC).[7][8][9]

This guide provides an in-depth technical walkthrough of a comprehensive in silico modeling workflow for designing and evaluating novel 4-chloroquinazolin-6-amine derivatives. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, grounding our virtual experiments in the principles of biophysics and medicinal chemistry. Our goal is to create a self-validating computational protocol that can reliably prioritize compounds for synthesis and biological testing.

Chapter 1: The 'Why' — Target Rationale and Structural Context

The success of 4-anilinoquinazolines stems from their remarkable ability to mimic the adenine moiety of adenosine triphosphate (ATP), enabling them to act as competitive inhibitors at the ATP-binding site of protein kinases.[4][10][11]

1.1. The Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that, upon activation, triggers downstream signaling cascades like the Ras pathway, promoting cell proliferation and survival.[4][10] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[4][9] Inhibiting its kinase domain is therefore a validated therapeutic strategy.[9] The quinazoline core forms a critical hydrogen bond with the "hinge region" of the kinase (specifically with the backbone nitrogen of Met793 in EGFR), anchoring the inhibitor in the active site.[1][3] The 4-anilino substituent projects into a hydrophobic pocket, where modifications can enhance potency and selectivity.

1.2. The Challenge: Acquired Resistance

A significant clinical challenge is the emergence of drug resistance.[4] The most common mechanism is the T790M "gatekeeper" mutation, where a threonine residue is replaced by a bulkier methionine.[3][4] This mutation can sterically hinder the binding of first-generation inhibitors and increase the enzyme's affinity for ATP.[3][4] Therefore, any robust in silico strategy must not only model binding to wild-type (WT) EGFR but also predict activity against key resistant mutants.

cluster_0 Cell Exterior cluster_1 Cell Interior EGF EGF Ligand EGFR_Kinase EGFR Kinase Domain EGF->EGFR_Kinase Activates ATP ATP ATP->EGFR_Kinase Binds ADP ADP Ras Ras Pathway Proliferation Cell Proliferation & Survival Ras->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR_Kinase Competitively Binds EGFR_Kinase->ADP Phosphorylates EGFR_Kinase->Ras Activates

Caption: EGFR signaling pathway and mechanism of quinazoline inhibition.

Chapter 2: The 'How' — A Multi-faceted In Silico Strategy

A successful computational campaign integrates multiple techniques, each designed to answer a specific question about the molecule's behavior. This creates a "druggability funnel," progressively filtering and refining a large set of virtual compounds into a small number of high-priority candidates.

Target_ID Target Identification (e.g., EGFR Kinase) Ligand_Design Ligand Design & Virtual Library Generation Target_ID->Ligand_Design Docking Molecular Docking (Binding Pose & Score) Ligand_Design->Docking Virtual Screening MD_Sim Molecular Dynamics (Stability & Dynamics) Docking->MD_Sim Top Candidates ADMET ADMET Prediction (Druggability Filter) MD_Sim->ADMET Stable Complexes QSAR QSAR Modeling (Predictive SAR) ADMET->QSAR Druglike Candidates Lead_Opt Lead Optimization ADMET->Lead_Opt QSAR->Lead_Opt Data-driven Refinement Lead_Opt->Ligand_Design Synthesis Synthesis & In Vitro Testing Lead_Opt->Synthesis

Caption: The integrated in silico drug design and optimization workflow.

Foundational Modeling: Target and Ligand Preparation

The principle of "garbage in, garbage out" is paramount. The accuracy of all subsequent steps depends entirely on the quality of the initial structures.

Experimental Protocol: Target Preparation

  • Selection: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.[12] Rationale: Choosing a high-resolution structure with a co-crystallized ligand similar to our scaffold provides a validated binding pocket.

  • Cleaning: Remove all non-essential components: water molecules, co-solvents, and the original ligand. Rationale: This ensures our simulation focuses only on the protein and our designed inhibitor. Some crystallographic waters may be critical for binding and can be retained based on prior knowledge.

  • Protonation: Add hydrogen atoms and assign protonation states appropriate for a physiological pH (e.g., 7.4). Rationale: Correct protonation is critical for defining hydrogen bond donors and acceptors, which govern protein-ligand interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure. Rationale: This relaxes any steric clashes or unfavorable geometries present in the static crystal structure.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Sketch this compound derivatives in 2D and convert them to 3D structures.

  • Tautomer/Ionization States: Generate plausible ionization and tautomeric states for the ligands at physiological pH. Rationale: A molecule's charge and tautomeric form can drastically alter its binding capabilities.

  • Energy Minimization: Minimize the energy of each ligand conformer using a suitable force field (e.g., MMFF94). Rationale: This produces a low-energy, geometrically realistic starting conformation for docking.

Predicting Affinity and Binding Mode: The Molecular Docking Experiment

Molecular docking predicts the preferred orientation of a ligand within a protein's active site and estimates the strength of the interaction via a scoring function.[13][14]

cluster_0 Inputs cluster_1 Docking Engine cluster_2 Outputs Prepared_Protein Prepared Protein Receptor (Grid) Sampling 1. Conformational Sampling (Explore Poses) Prepared_Protein->Sampling Prepared_Ligand Prepared Ligand Conformers Prepared_Ligand->Sampling Scoring 2. Scoring Function (Estimate Affinity) Sampling->Scoring Ranked_Poses Ranked Binding Poses (Docking Score) Scoring->Ranked_Poses Interaction_Analysis Binding Interaction Analysis (H-Bonds, etc.) Ranked_Poses->Interaction_Analysis

Caption: The logical workflow of a molecular docking experiment.

Experimental Protocol: Molecular Docking

  • Grid Generation: Define the binding site on the prepared protein. This is typically a cube centered on the position of the co-crystallized ligand. Rationale: This focuses the computational search space, saving time and increasing accuracy.

  • Ligand Docking: Dock the prepared library of quinazoline derivatives into the defined grid using a validated docking program (e.g., AutoDock, Glide).

  • Pose Analysis: Analyze the top-scoring poses for each ligand. The primary validation criterion is the reproduction of key known interactions, such as the hinge-binding hydrogen bond with Met793.[1]

  • Scoring & Ranking: Rank the compounds based on their docking scores, which are mathematical estimates of binding free energy.

Data Presentation: Hypothetical Docking Results

Compound IDR-Group at 6-amineDocking Score (kcal/mol)H-Bond to Met793
Control (Gefitinib) 3-morpholinopropoxy-9.8Yes
QZ-001 -H-7.2Yes
QZ-002 -methyl-7.5Yes
QZ-003 -benzyl-8.9Yes
QZ-004 -(3-cyanobenzyl)-9.5Yes

Rationale: The data suggests that larger, more complex substituents at the 6-amine position that can occupy adjacent pockets, like the 3-cyanobenzyl group in QZ-004, lead to more favorable docking scores, approaching that of the known inhibitor Gefitinib.[15]

Assessing Stability: Molecular Dynamics (MD) Simulations

A docking pose is a static snapshot. MD simulations provide a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[16][17][18] A stable complex is one where the ligand maintains its key binding interactions throughout the simulation.[12]

Experimental Protocol: MD Simulation

  • System Setup: Place the best-docked protein-ligand complex (e.g., EGFR with QZ-004) into a simulation box.

  • Solvation: Add water molecules to solvate the system. Rationale: Water is an explicit and active component of the biological environment and can mediate key interactions.

  • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.

  • Minimization & Equilibration: Minimize the energy of the entire system, then gradually heat it to a physiological temperature (e.g., 310 K) and equilibrate the pressure. Rationale: This ensures the simulation starts from a stable, relaxed state.

  • Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.[12] Rationale: A longer simulation provides greater confidence in the observed stability and conformational dynamics.[18]

  • Analysis: Analyze the trajectory for metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of protein residues.

Data Presentation: Interpreting MD Results

MetricInterpretationFavorable Result
Ligand RMSD Measures the deviation of the ligand's position from its initial docked pose.A low, stable RMSD (< 2.0 Å) suggests the ligand remains tightly bound in the active site.
Protein RMSD Measures the overall conformational change of the protein backbone.A plateauing RMSD indicates the protein has reached a stable equilibrium state.
RMSF Measures the fluctuation of individual amino acid residues.High fluctuations in loop regions are normal; low fluctuations in the active site residues interacting with the ligand suggest a stable binding interaction.

Rationale: A compound with a low ligand RMSD and that maintains critical H-bonds throughout the 100ns simulation is considered a high-confidence candidate. This dynamic validation is a crucial step beyond static docking.[12][16]

The Druggability Filter: In Silico ADMET Prediction

A potent inhibitor is useless if it cannot be absorbed by the body, is rapidly metabolized, or is toxic.[19] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models predict these properties computationally.[20][21]

Experimental Protocol: ADMET Prediction

  • Input: Submit the 2D structures of promising candidates (e.g., QZ-003, QZ-004) to a validated ADMET prediction platform (e.g., SwissADME, admetSAR).[19][22]

  • Analysis: Evaluate the output against established thresholds for druglikeness, such as Lipinski's Rule of Five, and assess predictions for properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for cardiotoxicity (hERG inhibition).[20]

Data Presentation: Hypothetical ADMET Profile

PropertyQZ-003QZ-004Desirable Range
Molecular Weight 358.8 g/mol 383.8 g/mol < 500
LogP (Lipophilicity) 4.14.3< 5
H-Bond Donors 11< 5
H-Bond Acceptors 45< 10
HIA Prediction HighHighHigh
BBB Permeant NoNoNo (for non-CNS target)
hERG Inhibitor Low RiskLow RiskLow Risk

Rationale: Both compounds exhibit favorable, drug-like ADMET profiles, passing Lipinski's rules and showing a high probability of good intestinal absorption without significant toxicity risks.[22][23] This increases their priority for synthesis.

Building Predictive Models: Quantitative Structure-Activity Relationship (QSAR)

If a series of derivatives has been synthesized and tested, QSAR can be used to build a mathematical model that correlates structural features (descriptors) with biological activity.[24][25] This model can then predict the activity of new, unsynthesized compounds.[26]

Experimental Protocol: 3D-QSAR (CoMFA/CoMSIA)

  • Dataset Preparation: Collect a set of synthesized quinazoline analogues with measured IC50 values against EGFR. Divide them into a training set (to build the model) and a test set (to validate it).[26]

  • Molecular Alignment: Superimpose all molecules in the dataset based on a common scaffold (the quinazoline core). Rationale: A consistent alignment is crucial for comparing the 3D properties of the molecules.

  • Field Calculation: Place the aligned molecules in a 3D grid and calculate steric and electrostatic field values at each grid point.

  • Model Generation: Use statistical methods like Partial Least Squares (PLS) to generate a mathematical equation linking the field values to the biological activity.[24]

  • Validation: Use the test set to assess the predictive power of the model (e.g., by calculating the predictive R² value).[26]

Rationale: A validated QSAR model provides invaluable insight. The graphical output (contour maps) visually shows which regions around the molecule favor bulky/small or positive/negative groups, directly guiding the design of more potent derivatives.[25][26]

Conclusion: An Iterative Path to Discovery

The in silico modeling of this compound derivatives is not a linear process but an iterative cycle of design, prediction, and analysis. By integrating molecular docking, MD simulations, ADMET profiling, and QSAR, we can build a robust, self-validating workflow. This multi-faceted approach allows us to understand not only if a molecule might bind, but how it binds, how stable that binding is, and whether the molecule possesses the fundamental properties required to become a successful drug. This strategy significantly enhances the efficiency of the drug discovery process, enabling researchers to focus precious synthetic and biological testing resources on compounds with the highest probability of success.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Gefitinib | Drug Guide - MedSchool. (n.d.). MedSchool.[Link]

  • Gefitinib - Wikipedia. (n.d.). Wikipedia.[Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (2021). National Institutes of Health.[Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol.[Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2022). ResearchGate.[Link]

  • What is pharmacophore modeling and its applications? - Patsnap Synapse. (2024). Patsnap.[Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2023). ResearchGate.[Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024). Patsnap.[Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). ResearchGate.[Link]

  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN - RASA Life Sciences. (n.d.). RASA Life Sciences.[Link]

  • Pharmacophore Modeling - Creative Biostucture Drug Discovery. (n.d.). Creative Biostructure.[Link]

  • In silico exploration of quinazoline derivatives as EGFR inhibitors for lung cancer: A multi-modal approach integrating QSAR-3D, ADMET, molecular docking, and molecular dynamics analyses. (2024). ACS Publications.[Link]

  • Erlotinib - Wikipedia. (n.d.). Wikipedia.[Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. - ResearchGate. (n.d.). ResearchGate.[Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2013). Biochemical Journal.[Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare.[Link]

  • Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed. (2012). National Institutes of Health.[Link]

  • Binding modes of erlotinib (shown as sticks) into wild-type EGFR (pdb:...) - ResearchGate. (n.d.). ResearchGate.[Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications.[Link]

  • Pharmacophore modeling in drug design - PubMed. (2025). National Institutes of Health.[Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry. (2023). ACS Publications.[Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Publishing.[Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (n.d.). Deep Origin.[Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. (2018). National Institutes of Health.[Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2023). IJFMR.[Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.[Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. (2012). ScienceOpen.[Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). ResearchGate.[Link]

  • Molecular docking, molecular dynamics studies, and MM/GBSA calculation on some of the tyrosine kinase inhibitors. (2023). Biomacromolecular Journal.[Link]

  • Erlotinib | C22H23N3O4 | CID 176870 - PubChem - NIH. (n.d.). National Institutes of Health.[Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. (2023). Aurlide.[Link]

  • In-Silico search of Tailored Cox-2 Inhibitors: Screening of Quinazolinone derivatives via molecular modeling Tools. (n.d.). ijpsonline.com.[Link]

  • Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2023). Bentham Science.[Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). National Institutes of Health.[Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2009). ACS Publications.[Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2016). RSC Publishing.[Link]

  • Exploring pocket-aware inhibitors of BTK kinase by generative deep learning, molecular docking, and molecular dynamics simulations. (2024). RSC Publishing.[Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (2020). National Institutes of Health.[Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). European Journal of Medicinal Chemistry.[Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). ACS Publications.[Link]

  • Synthesis and activity of 6-triazolyl-4-aminoquinazoline new anti-tumor drugs. (2014). ResearchGate.[Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2017). ResearchGate.[Link]

  • Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC - NIH. (2018). National Institutes of Health.[Link]

  • Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel... (2016). National Institutes of Health.[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of 4-Chloroquinazolin-6-amine, a substituted quinazoline derivative of interest in medicinal chemistry and drug development. Recognizing the limited publicly available data for this specific molecule, this document serves as a practical whitepaper for researchers. It outlines the fundamental physicochemical properties and details robust, field-proven methodologies for determining its solubility and assessing its chemical stability. The protocols described herein are grounded in established principles and regulatory guidelines, ensuring a self-validating system for generating reliable data essential for advancing research and development programs.

Introduction and Physicochemical Profile

This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active molecules, including approved anticancer agents.[1] The specific substitutions—a chloro group at position 4 and an amine group at position 6—dictate its chemical reactivity and physicochemical properties, which are critical determinants of its behavior in both chemical and biological systems.

The 4-chloro substituent is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile intermediate for the synthesis of a diverse library of derivatives.[1][2] The 6-amine group, meanwhile, influences the molecule's polarity, basicity, and potential for hydrogen bonding. A foundational understanding of its core properties is the first step in any rational drug development process.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆ClN₃[3][4]
Molecular Weight 179.61 g/mol [3][4]
CAS Number 208533-37-3[3][4]
Appearance (Predicted) Crystalline SolidN/A
pKa (Predicted) BaseN/A
LogP (Predicted) 1.5 - 2.5N/A

Note: Predicted values are estimations based on the chemical structure and should be experimentally verified.

Aqueous and Organic Solubility Characterization

Solubility is a master variable in drug discovery, profoundly impacting everything from in vitro assay reliability to in vivo bioavailability.[5] A comprehensive solubility profile across a range of relevant aqueous and organic media is therefore non-negotiable. For a novel compound like this compound, this characterization must be performed empirically.

Causality in Method Selection: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[6] The "shake-flask" method is the gold-standard for this determination.[7][8]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[6][7] It is a high-throughput screening method that can sometimes overestimate true solubility but is invaluable for early-stage discovery.

For a lead compound, determining thermodynamic solubility is essential for building a robust data package for formulation and preclinical development.

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol describes the universally accepted shake-flask method for determining the equilibrium solubility of this compound.[7][8]

Objective: To determine the saturation concentration of the compound in various solvents at controlled temperatures (e.g., 25°C and 37°C).

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a precisely measured volume of a test solvent (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, DMSO, Ethanol). An excess of solid material is critical to ensure equilibrium is reached with an undissolved phase.[8]

  • Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or agitator. Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[8] Visual confirmation of undissolved solid should be made at the end of the equilibration period.

  • Phase Separation: After equilibration, separate the solid and liquid phases. This is a critical step to avoid contaminating the supernatant with undissolved particles. Centrifugation at high speed (e.g., >10,000 g for 15 minutes) followed by careful collection of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.[9]

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent. Analyze the concentration of this compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][10] A standard calibration curve must be generated to ensure accurate quantification.[9]

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Diagram 1: Workflow for Thermodynamic Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid compound to solvent vial equil1 Agitate at constant T (24-48 hours) prep1->equil1 equil2 Confirm presence of undissolved solid equil1->equil2 sep1 Centrifuge or Filter to get clear supernatant equil2->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by validated HPLC-UV method quant1->quant2 calc1 Calculate solubility (mg/mL or µM) based on calibration curve quant2->calc1

Caption: Shake-Flask method for determining thermodynamic solubility.

Anticipated Solubility Profile

Based on its structure, the following solubility profile can be anticipated, which should be confirmed experimentally.

Table 2: Hypothetical Solubility Data for this compound

SolventpHTemperature (°C)Expected Solubility (µg/mL)Rationale
Deionized Water~725LowAromatic, heterocyclic structure with limited H-bond donors.
0.1 N HCl1.025Moderate to HighThe basic amine and quinazoline nitrogens will be protonated, forming a more soluble salt.
PBS7.437LowSimulates physiological pH; likely to be similar to water.
EthanolN/A25ModeratePolar protic organic solvent capable of hydrogen bonding.
DMSON/A25HighA polar aprotic solvent known for its broad solubilizing power.[10]

Chemical Stability Assessment and Degradation Pathways

Understanding the chemical stability of a drug candidate is a non-negotiable regulatory requirement and is fundamental to ensuring its quality, safety, and efficacy throughout its shelf-life.[11][12][13] Stability studies are designed to determine how a compound is affected by environmental factors like pH, temperature, light, and oxidizing conditions.[12]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[14][15] They involve intentionally subjecting the compound to harsh conditions to accelerate its decomposition. The primary goals are:

  • To identify likely degradation products and elucidate degradation pathways.[15][16]

  • To demonstrate the "stability-indicating" power of the analytical methods used, i.e., their ability to separate the intact parent compound from all potential degradation products.[14]

  • To understand the intrinsic stability of the molecule.[16]

A degradation of 5-20% is generally considered optimal to ensure that secondary degradation products are not overly complicating the analysis.[14]

Experimental Protocols for Forced Degradation

The following protocols are based on standard industry practice and ICH guidelines.[13] A validated, stability-indicating HPLC method is required for the analysis of all samples.[17][18]

A. Hydrolytic Stability:

  • Setup: Prepare solutions of this compound (e.g., at 1 mg/mL) in three media: 0.1 N HCl (acidic), Purified Water (neutral), and 0.1 N NaOH (alkaline).

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analysis: Neutralize the acidic and basic samples before dilution and analysis by HPLC to prevent further degradation on the column. Quantify the remaining parent compound and any new peaks corresponding to degradants.

  • Anticipated Pathway: The 4-chloro group is an activated leaving group. Under hydrolytic conditions, especially basic, it is susceptible to nucleophilic substitution by a hydroxyl group to form the corresponding 4-hydroxyquinazolin-6-amine.

B. Oxidative Degradation:

  • Setup: Dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) and add a solution of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂).[19]

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling & Analysis: Analyze samples at various time points, monitoring for the loss of the parent peak and the appearance of new peaks.

  • Anticipated Pathway: The electron-rich aromatic ring system and the exocyclic amine group are potential sites for oxidation, which could lead to N-oxides or hydroxylated species.

C. Photolytic Stability:

  • Setup: Expose both the solid compound and a solution of the compound to a calibrated light source that meets ICH Q1B guidelines (providing an overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²).[16]

  • Control: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Anticipated Pathway: Photodegradation can involve complex radical mechanisms. The chloro-substituent could potentially be cleaved, or complex polymerization reactions could occur.[20]

D. Thermal Stability (Solid State):

  • Setup: Place the solid this compound in a controlled temperature oven (e.g., at 80°C).

  • Sampling & Analysis: At set intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Anticipated Pathway: Thermal degradation in the solid state is often less pronounced than in solution but can lead to decomposition or polymorphic changes.

Diagram 2: Workflow for a Forced Degradation Study

G cluster_stress 1. Stress Conditions cluster_sample 2. Sampling & Analysis cluster_eval 3. Evaluation stress_hydro Hydrolytic (Acid, Base, Neutral) sample_point Sample at multiple time points stress_hydro->sample_point stress_oxy Oxidative (H₂O₂) stress_oxy->sample_point stress_photo Photolytic (ICH Q1B Light) stress_photo->sample_point stress_therm Thermal (Dry Heat) stress_therm->sample_point analyze_hplc Analyze by Stability-Indicating HPLC Method sample_point->analyze_hplc eval_assay Assay (% Remaining) analyze_hplc->eval_assay eval_impurity Impurity Profile (% Degradation) eval_assay->eval_impurity eval_mass Mass Balance eval_impurity->eval_mass eval_path Identify Degradation Pathways eval_mass->eval_path

Caption: General workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood from forced degradation, formal stability studies are conducted under ICH-prescribed conditions to establish a shelf-life.[11]

Table 3: ICH Conditions for Formal Stability Studies

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Source: ICH Q1A (R2) Stability Testing of New Drug Substances and Products.

Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months, while for accelerated studies it is typically 0, 3, and 6 months.

Conclusion

While specific, published experimental data on the solubility and stability of this compound is scarce, this guide provides a comprehensive and scientifically rigorous roadmap for its characterization. By employing the gold-standard shake-flask method for thermodynamic solubility and conducting systematic forced degradation studies aligned with ICH guidelines, researchers can generate the critical data package needed for informed decision-making in the drug discovery and development process. The protocols and logical frameworks presented herein are designed to ensure data integrity, scientific validity, and regulatory compliance, empowering scientists to confidently advance their investigations into this promising chemical scaffold.

References

  • Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • BioBoston Consulting. (2024, October 24). Step-by-Step Guide to Designing Stability Studies for Drug Products. [Link]

  • Committee for Proprietary Medicinal Products (CPMP). (2003, December 17). Guideline on Stability Testing. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Pharma Beginners. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Taylor & Francis. (n.d.). Forced degradation – Knowledge and References. [Link]

  • Biopharm. (n.d.). Analytical Chemistry. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Chromatography Today. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

Sources

An In-depth Technical Guide to 4-Chloroquinazolin-6-amine (CAS No. 208533-37-3)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroquinazolin-6-amine (CAS No. 208533-37-3), a critical heterocyclic building block in contemporary pharmaceutical synthesis. The document elucidates the compound's chemical and physical properties, its pivotal role as a key starting material (KSM) in the manufacture of the HER2-positive breast cancer therapeutic, Tucatinib, and detailed synthetic methodologies. Furthermore, this guide outlines essential safety and handling protocols, provides a curated list of commercial suppliers, and is supported by a thorough compilation of scientific literature and technical documentation. The content herein is structured to empower researchers and drug development professionals with the technical insights necessary for the effective procurement, handling, and application of this important chemical entity.

Introduction: The Significance of this compound in Modern Oncology

This compound, a substituted quinazoline derivative, has emerged as a compound of significant interest within the field of medicinal chemistry and pharmaceutical development. Its molecular architecture, featuring a reactive chlorine atom at the 4-position and an amino group at the 6-position, renders it a versatile synthon for the construction of more complex molecular entities. The primary driver for its current prominence is its established role as a Key Starting Material (KSM) for the synthesis of Tucatinib.[1] Tucatinib is an orally bioavailable, potent, and selective tyrosine kinase inhibitor of the human epidermal growth factor receptor 2 (HER2), which is overexpressed in a subset of breast cancers. The strategic importance of this compound, therefore, lies in its direct contribution to the therapeutic landscape of HER2-positive malignancies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and manufacturing settings. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 208533-37-3[2][3][4]
Chemical Name This compound[2][3][4]
Synonyms 4-Chloro-6-quinazolinamine, 6-Amino-4-chloroquinazoline[3]
Molecular Formula C₈H₆ClN₃[2]
Molecular Weight 179.61 g/mol [2]
Appearance Solid (form may vary by supplier)[5][6]
Density 1.445 g/cm³
Boiling Point 370.4 °C at 760 mmHg
Flash Point 177.8 °C
InChI Key Not available
SMILES Nc1ccc2c(c1)N=CN=C2Cl

Synthesis and Chemical Reactivity

The synthetic accessibility of this compound is a key factor in its utility. While multiple synthetic routes may exist, a common laboratory-scale approach involves the cyclization of an appropriately substituted aminobenzonitrile derivative.

Proposed Synthetic Pathway

A plausible synthetic route to this compound commences with 4-amino-2-chlorobenzonitrile. This starting material can be transformed into the target molecule through a cyclization reaction, for instance, by treatment with formamidine acetate. The subsequent chlorination of the resulting quinazolinone intermediate would yield this compound.

Synthesis of this compound cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 4-amino-2-chlorobenzonitrile 4-Amino-2-chlorobenzonitrile quinazolinone_intermediate Quinazolin-4(3H)-one Intermediate 4-amino-2-chlorobenzonitrile->quinazolinone_intermediate Heat formamidine_acetate Formamidine Acetate formamidine_acetate->quinazolinone_intermediate This compound This compound quinazolinone_intermediate->this compound Reflux chlorinating_agent Chlorinating Agent (e.g., POCl₃, SOCl₂) chlorinating_agent->this compound

Caption: Proposed two-step synthesis of this compound.

Key Chemical Reactivity

The reactivity of this compound is dominated by the presence of the chloro group at the 4-position of the quinazoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards attack by nucleophiles. This reactivity is harnessed in the synthesis of Tucatinib, where the chlorine atom is displaced by an aniline derivative.

Application in the Synthesis of Tucatinib

The primary application of this compound is as a pivotal intermediate in the multi-step synthesis of Tucatinib. In a key step of this synthesis, this compound undergoes a nucleophilic aromatic substitution reaction with a complex aniline derivative, forming the core structure of the final drug molecule.

Tucatinib Synthesis Workflow start_material This compound (CAS 208533-37-3) coupling_step Nucleophilic Aromatic Substitution (SNAr) start_material->coupling_step aniline_derivative Aniline Derivative aniline_derivative->coupling_step intermediate Coupled Intermediate coupling_step->intermediate further_steps Further Synthetic Modifications intermediate->further_steps tucatinib Tucatinib further_steps->tucatinib

Caption: Role of this compound in Tucatinib synthesis.

Experimental Protocols

The following are generalized experimental protocols based on literature precedents for the synthesis of related compounds. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Synthesis of this compound (Illustrative Protocol)

Step 1: Synthesis of 6-aminoquinazolin-4(3H)-one

  • To a solution of 4-amino-2-chlorobenzonitrile in a suitable high-boiling solvent (e.g., N,N-dimethylformamide), add formamidine acetate.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude 6-aminoquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

  • Suspend the crude 6-aminoquinazolin-4(3H)-one in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) may be added.

  • Reflux the mixture for several hours until the reaction is complete, as indicated by TLC or HPLC.

  • Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on available Safety Data Sheets (SDS), this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[5][6] It is crucial to consult the specific SDS provided by the supplier for detailed hazard information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Spectroscopic Data

While specific spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra are not publicly available in comprehensive databases, several suppliers indicate the availability of such data upon request with purchase.[4] This data is essential for confirming the identity and purity of the compound before its use in synthetic procedures.

Commercial Suppliers

This compound is available from a number of chemical suppliers specializing in research chemicals and pharmaceutical intermediates. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request a certificate of analysis (CoA) from any supplier to verify the purity and identity of the compound.

SupplierWebsite (Illustrative)
BLD Pharm
ChemicalBook
Combi-Blocks
Amadis Chemical
Acmec Biochemical[Link]
King-Pharm
Bioeq Care Pvt. Ltd.[Link]

Conclusion

This compound (CAS No. 208533-37-3) is a fundamentally important building block in the synthesis of the targeted anti-cancer agent, Tucatinib. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for medicinal chemists and process development scientists. This guide has provided a detailed overview of its properties, synthesis, applications, and handling, with the aim of facilitating its effective and safe utilization in a research and development setting. The continued importance of Tucatinib in the treatment of HER2-positive breast cancer ensures that its key starting material, this compound, will remain a compound of significant interest.

References

  • Cas no 208533-37-3 (4-Chloro-quinazolin-6-ylamine) . LookChem. Available at: [Link]

  • This compound . Acmec Biochemical. Available at: [Link]

  • Bioeq Care Intro . Scribd. Available at: [Link]

  • 4-氯-6-硝基喹唑啉- CAS号19815-16-8 . Moshang Chemical. Available at: [Link]

  • Tucatinib KSM-2 208533-37-3 . Bioeq Care Pvt. Ltd. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: N-Arylation of 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of N-Arylated Quinazolines in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Specifically, N-aryl-4-aminoquinazoline derivatives have garnered significant attention as they form the core of several targeted cancer therapies.[1][2] These compounds often function as inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial regulators of cell proliferation and angiogenesis in cancerous tumors.[1] The development of efficient and versatile synthetic routes to access diverse libraries of these molecules is therefore of paramount importance for the discovery of new and improved therapeutic agents.[1][2]

This document provides a detailed experimental protocol for the N-arylation of 4-chloroquinazolin-6-amine, a key intermediate in the synthesis of these valuable compounds. The focus will be on the widely adopted and robust Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds in organic synthesis.[3][4][5] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step laboratory procedure, and discuss critical parameters for successful execution and product characterization.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[3][4] The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine.[6][7] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound in this case). This step forms a Pd(II) intermediate.[5][6][7]

  • Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex. The presence of a strong base is crucial for the deprotonation of the coordinated amine, forming a palladium-amido complex.[6][7]

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7][8]

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often employed to enhance the rate of both the oxidative addition and reductive elimination steps.[5]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Ar-X Amine_Coord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L_n-NR'R'' Amine_Coord->PdII_Amido R'R''NH, Base Red_Elim Reductive Elimination Red_Elim->Pd0 Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol details a general procedure for the N-arylation of this compound with a generic arylamine. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStore in a desiccator.
Arylamine≥98%Commercially AvailablePurify by distillation or recrystallization if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableA common palladium precursor.[8]
Xantphos≥98%Commercially AvailableA bulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong, non-nucleophilic base. Handle under inert atmosphere.
TolueneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house preparationFor aqueous work-up.
BrineACS GradeIn-house preparationFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying organic layers.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylamine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

    • Rationale: Using a slight excess of the amine and base drives the reaction to completion. The palladium catalyst and ligand are used in catalytic amounts. Handling the base under an inert atmosphere is crucial as it is hygroscopic.

  • Inert Atmosphere and Solvent Addition:

    • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Add anhydrous, degassed toluene (10 mL) via syringe.

    • Rationale: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Using a degassed solvent minimizes the presence of dissolved oxygen which can deactivate the catalyst.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

    • The reaction is typically complete within 12-24 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation energy of the oxidative addition and subsequent steps in the catalytic cycle.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane (20 mL).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The aqueous washes remove the inorganic base and any water-soluble byproducts.

  • Purification:

    • Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and any non-polar byproducts.

Analytical Characterization

The identity and purity of the synthesized N-aryl-4-chloroquinazolin-6-amine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the new C-N bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Melting Point: To provide a physical constant for the synthesized compound.[9]

Experimental_Workflow cluster_workflow Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Heating and Stirring (TLC Monitoring) Setup->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: A streamlined workflow for the N-arylation experiment.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formationInactive catalystEnsure proper inert atmosphere technique; use fresh palladium precursor and ligand.
Insufficiently strong baseConsider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).
Unreactive aryl halideFor less reactive aryl chlorides, consider using a more electron-rich and bulky ligand such as RuPhos or BrettPhos.[5]
Formation of side productsDiarylation of the amineUse a smaller excess of the amine or add it portion-wise.
Hydrodehalogenation of the starting materialEnsure the reaction is strictly anaerobic.

Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields, particularly for less reactive substrates.[1][2][10]

Conclusion

The Buchwald-Hartwig amination provides a reliable and versatile method for the N-arylation of this compound. By carefully controlling the reaction parameters, particularly the choice of catalyst system and the exclusion of oxygen and moisture, researchers can efficiently synthesize a wide array of N-aryl-4-aminoquinazoline derivatives. These compounds serve as crucial building blocks in the development of novel therapeutics, and the protocol outlined herein provides a solid foundation for their synthesis and subsequent investigation.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. [Link]

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Aboelnaga, A., & EL-Sayeda, M. (2018). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Advances, 8(54), 30891-30913. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved from [Link]

  • PubMed. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene. Retrieved from [Link]

  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(7), 547-557. [Link]

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic letters, 14(14), 3800–3803. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

Sources

Topic: Step-by-Step Synthesis and Evaluation of Potent PAK4 Inhibitors from a 4-Chloroquinazolin-6-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a critical node in oncogenic signaling, playing a key role in cell proliferation, survival, and metastasis.[1][2][3] Its overexpression is linked to poor prognosis in numerous cancers, including breast, lung, and prostate cancer, making it a high-value target for therapeutic intervention.[4][5] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors due to its favorable geometry for binding the ATP pocket of kinases.[6][7] This application note provides a detailed, step-by-step protocol for the synthesis of a novel class of PAK4 inhibitors, starting from the versatile building block, 4-Chloroquinazolin-6-amine. We further outline protocols for the biochemical and cell-based evaluation of these synthesized compounds, offering a comprehensive guide for researchers in oncology and drug discovery.

Scientific Foundation: The Rationale for Targeting PAK4 with Quinazolines

The Central Role of PAK4 in Cancer Signaling

PAK4 functions as a downstream effector of the Rho GTPase Cdc42 and integrates signals from multiple cancer-promoting pathways.[2][8] Its activation triggers a cascade of events that contribute to the hallmarks of cancer.[4] Key downstream pathways include:

  • PI3K/AKT/mTOR Pathway: PAK4 can activate this critical survival pathway, leading to inhibition of apoptosis and promotion of cell growth.[4][8]

  • MEK/ERK Pathway: This pathway, crucial for cell proliferation, can be activated by PAK4.[1][8]

  • LIMK1/Cofilin Pathway: By phosphorylating and activating LIM Kinase 1 (LIMK1), PAK4 regulates the actin cytoskeleton, which is essential for cell migration and invasion.[1][9]

  • Wnt/β-catenin Pathway: PAK4 can phosphorylate β-catenin, promoting its nuclear translocation and the transcription of pro-proliferative genes like c-myc and CyclinD1.[9]

The multifaceted role of PAK4 in driving tumorigenesis makes it an attractive target for the development of selective inhibitors.[1][[“]]

PAK4_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects cluster_hallmarks Cancer Hallmarks Cdc42 Cdc42 HGF HGF PAK4 PAK4 HGF->PAK4 Integrins Integrins Integrins->PAK4 PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT MEK_ERK MEK/ERK Pathway PAK4->MEK_ERK LIMK1 LIMK1 Activation PAK4->LIMK1 Beta_Catenin β-catenin Nuclear Import PAK4->Beta_Catenin Survival Survival PI3K_AKT->Survival Proliferation Proliferation MEK_ERK->Proliferation Metastasis Metastasis LIMK1->Metastasis Beta_Catenin->Proliferation

Caption: Simplified PAK4 Signaling Pathway in Cancer.
The Quinazoline Scaffold: A Foundation for Kinase Inhibitors

The 4-anilinoquinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[11] Several FDA-approved drugs, such as Gefitinib and Erlotinib, are based on this scaffold.[11] Its rigid, planar structure allows it to form key hydrogen bonds with the "hinge" region of the kinase domain, a conserved feature critical for ATP binding.[12] The C4, C6, and C7 positions of the quinazoline ring provide versatile vectors for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[6]

Synthetic Strategy and Protocols

Our synthetic approach is a modular, two-step process designed for efficiency and versatility, allowing for the creation of a library of diverse PAK4 inhibitors from a common intermediate.

Synthetic_Workflow A Start: this compound B Step 1: C4-Amination (Buchwald-Hartwig Coupling) A->B C Intermediate: N-Aryl-quinazolin-4,6-diamine B->C D Step 2: C6-Amidation (Acyl Chloride Reaction) C->D E Final Product: PAK4 Inhibitor D->E R1 R1-NH2 (Aniline Derivative) R1->B R2 R2-COCl (Acyl Chloride) R2->D

Caption: Two-step modular synthesis workflow.
Step 1: C4-Amination via Buchwald-Hartwig Coupling

The first key transformation is the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[13][14] This reaction couples the C4 position of the chloroquinazoline with a substituted aniline. The choice of aniline allows for the exploration of the hydrophobic pocket of the kinase active site. Bulky, electron-rich phosphine ligands are crucial for this transformation, as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[15][16]

Protocol: Synthesis of N4-(3-ethynylphenyl)quinazoline-4,6-diamine

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), 3-ethynylaniline (1.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst Addition: Add the palladium pre-catalyst, Pd₂(dba)₃ (0.02 eq), and the phosphine ligand, XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound179.601.0180 mg
3-Ethynylaniline117.151.1129 mg
Sodium tert-butoxide96.101.4135 mg
Pd₂(dba)₃915.720.0218.3 mg
XPhos476.650.0419.1 mg
1,4-Dioxane--5 mL
Step 2: C6-Amidation

The second step involves derivatizing the C6-amino group. Forming an amide bond is a robust and common strategy in medicinal chemistry to introduce functionality that can form additional interactions with the target protein or improve physicochemical properties.

Protocol: Synthesis of N-(4-((3-ethynylphenyl)amino)quinazolin-6-yl)acrylamide (Final Product)

  • Reaction Setup: Dissolve the intermediate from Step 1, N4-(3-ethynylphenyl)quinazoline-4,6-diamine (1.0 eq), in anhydrous dichloromethane (DCM) in a round-bottom flask under argon.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the resulting solid by recrystallization or flash column chromatography to obtain the final PAK4 inhibitor.

ReagentMW ( g/mol )EquivalentsAmount (for 1 mmol scale)
Intermediate from Step 1260.291.0260 mg
Acryloyl Chloride90.511.10.08 mL
DIPEA129.241.50.26 mL
Dichloromethane (DCM)--10 mL
Expected Final Product 314.34 - ~220 mg (70% yield)

Application Protocols: Biological Evaluation

Synthesizing a compound is only the first step. Its biological activity must be rigorously validated.

In Vitro Kinase Assay (IC₅₀ Determination)

This assay quantifies the ability of the synthesized compound to inhibit the enzymatic activity of PAK4. The ADP-Glo™ Kinase Assay is a common method that measures ADP formation, a direct product of kinase activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the inhibitor dilutions, recombinant human PAK4 enzyme, the appropriate substrate (e.g., a generic peptide substrate), and ATP.

  • Incubation: Incubate the reaction at 30 °C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Cell-Based Migration Assay

Since PAK4 is a key regulator of cell motility, a migration assay provides a functional readout of the inhibitor's effect in a cellular context.[17] A transwell (or Boyden chamber) assay is a standard method.

Protocol:

  • Cell Culture: Culture a PAK4-overexpressing cancer cell line (e.g., A549 human lung carcinoma) in appropriate media.

  • Cell Starvation: Serum-starve the cells for 12-24 hours before the assay.

  • Assay Setup: Seed the starved cells in the upper chamber of a transwell insert (typically with an 8 µm pore size membrane) in serum-free media containing various concentrations of the synthesized inhibitor or DMSO vehicle control.

  • Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 12-24 hours to allow for cell migration through the porous membrane.

  • Staining and Visualization: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane with crystal violet.

  • Quantification: Elute the stain and measure its absorbance, or count the number of migrated cells in several fields of view under a microscope.

  • Analysis: Express the data as a percentage of migration relative to the DMSO control.

Conclusion

This application note provides a robust and reproducible framework for the synthesis and evaluation of novel quinazoline-based PAK4 inhibitors. The described synthetic route, leveraging powerful cross-coupling and amidation reactions, is highly adaptable for creating chemical libraries for structure-activity relationship (SAR) studies. The accompanying biological protocols offer a clear path to validating the potency and cellular efficacy of these compounds. By targeting the well-validated oncogene PAK4 with a privileged chemical scaffold, this research direction holds significant promise for the development of next-generation cancer therapeutics.

References

  • The significance of PAK4 in signaling and clinicop
  • PAK4 in cancer development: Emerging player and therapeutic opportunities. PubMed.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Arabian Journal of Chemistry.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • PAK4 signaling pathways.
  • The Pak4 Protein Kinase Plays a Key Role in Cell Survival and Tumorigenesis in
  • PAK4–6 in cancer and neuronal development. PubMed Central.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Medicinal Chemistry of Analgesic and Anti-Inflamm
  • The Mechanism of Action of p21-Activated Kinase 4 (PAK4) Inhibition in Cancer Cells: A Technical Guide. Benchchem.
  • Biological Role of the PAK4 Signaling Pathway: A Prospective Therapeutic Target for Multivarious Cancers. Consensus.
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activ
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinazoline Synthesis. Benchchem.
  • Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. PubMed Central.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PubMed Central.
  • The Ultimate Guide to Buchwald-Hartwig Amin

Sources

Application Note: High-Fidelity Analytical Strategies for In-Process Monitoring of 4-Chloroquinazolin-6-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In-Process Controls

4-Chloroquinazolin-6-amine and its derivatives are pivotal intermediates in the synthesis of a multitude of pharmacologically active molecules, particularly in oncology.[1][2] The synthetic route, often involving nucleophilic aromatic substitution (SNAr) reactions, requires stringent monitoring to ensure reaction completion, minimize impurity formation, and maximize yield.[3][4] In-process control (IPC) is not merely a quality check; it is a predictive tool that allows for real-time decision-making, preventing batch failures and ensuring the final Active Pharmaceutical Ingredient (API) meets rigorous purity standards.

This guide provides a detailed framework of analytical methodologies for monitoring reactions involving this compound. It moves beyond simple procedural lists to explain the scientific rationale behind method selection and protocol design, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[5][6]

Analyte & Reaction Profile

Understanding the physicochemical properties of the key components is fundamental to selecting an appropriate analytical method.

  • This compound (Reactant): A heterocyclic aromatic amine with moderate polarity. Its quinazoline core provides a strong UV chromophore, making it highly suitable for UV-based detection methods.

  • Nucleophiles (Reactants): Can range from simple amines to complex organic moieties. Their properties will significantly influence the polarity of the final product.

  • Product: Typically a 4-substituted-6-aminoquinazoline derivative. The substitution at the 4-position alters the molecule's polarity, which is the basis for chromatographic separation from the starting material.

  • Potential Impurities: Common impurities include unreacted starting materials, by-products from side reactions (e.g., hydrolysis of the chloro group to a hydroxyl group), and degradation products.

The primary analytical challenge is to resolve the starting material, product, and key impurities in a single, efficient run.

Core Analytical Strategy: A Multi-Tiered Approach

A robust monitoring strategy employs a primary quantitative technique for routine checks, supported by a higher-resolution confirmatory method for detailed investigation.

Tier Technique Primary Use Case Strengths Limitations
Primary High-Performance Liquid Chromatography (HPLC/UHPLC)Quantitative monitoring of reaction progress (Reactant consumption, Product formation).Robust, high-throughput, excellent quantitation.[7]Limited identification capabilities without a mass detector.
Confirmatory Liquid Chromatography-Mass Spectrometry (LC-MS)Peak identification, impurity profiling, and structural elucidation.Unambiguous identification of components by mass.[8]More complex instrumentation; quantification requires careful validation.
Complementary Nuclear Magnetic Resonance (NMR)Definitive structural confirmation of final products and isolated impurities.Provides detailed structural information.[9][10]Not suitable for real-time, in-process monitoring due to low throughput and sensitivity.
Alternative Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile starting materials or impurities.High sensitivity for volatile compounds.[11]Not suitable for non-volatile, thermally labile quinazoline derivatives without derivatization.[11][12]

Primary Monitoring Protocol: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for monitoring these reactions. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Scientific Rationale

The choice of a C18 column is driven by the aromatic, moderately non-polar nature of the quinazoline scaffold.[7][11] A gradient elution is typically necessary because of the likely difference in polarity between the 4-chloro- starting material and the N-substituted product. An acidic modifier, such as formic or acetic acid, is crucial. It protonates the basic nitrogen atoms on the quinazoline ring and any amine functionalities, which suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved reproducibility.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A 1. Withdraw Reaction Aliquot (e.g., 50 µL) B 2. Quench Reaction (e.g., in Acetonitrile) A->B C 3. Dilute to Working Concentration (e.g., 0.1 mg/mL) B->C D 4. Inject Sample into HPLC-UV System C->D E 5. Separate Components on C18 Column (Gradient Elution) D->E F 6. Detect Analytes (UV @ 340 nm) E->F G 7. Integrate Peak Areas F->G H 8. Calculate % Area or Use Calibration Curve G->H I 9. Report Reaction Conversion (%) H->I

Caption: Workflow for in-process reaction monitoring using HPLC.

Detailed HPLC Protocol

Objective: To quantify the conversion of this compound to its product.

  • Instrumentation: HPLC or UHPLC system with a UV/Diode Array Detector (DAD).

  • Sample Preparation: a. Carefully withdraw a 50 µL aliquot from the reaction mixture at specified time points (t=0, 1h, 2h, etc.). b. Immediately quench the reaction by diluting the aliquot into 1 mL of acetonitrile in a 1.5 mL microcentrifuge tube. This stops the reaction and precipitates salts. c. Vortex the sample and centrifuge for 2 minutes at 10,000 rpm. d. Transfer the supernatant to an HPLC vial, further diluting with 50:50 Acetonitrile:Water to a final estimated concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

Parameter Method A: Standard HPLC Method B: High-Resolution UHPLC
Column C18, 5 µm, 4.6 x 150 mmC18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min10% B to 90% B over 5 min
Flow Rate 1.0 mL/min0.5 mL/min[7]
Column Temp. 30 °C40 °C
Detection UV at 340 nm[7]DAD Scan 210-400 nm
Injection Vol. 5 µL1 µL
Run Time ~15 minutes~8 minutes
  • System Suitability Test (SST): Before running samples, inject a standard mixture containing both reactant and product. The resolution between the two peaks should be >2.0.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the increase in the peak area of the product over time. Reaction completion is typically defined as <1% of the starting material remaining.

Confirmatory Method: LC-MS for Impurity Identification

While HPLC-UV is excellent for monitoring known components, LC-MS is indispensable for identifying unknown peaks (impurities or by-products). This is especially critical during process development and for conducting forced degradation studies to establish the stability-indicating nature of the primary HPLC method.[13][14]

Scientific Rationale

Electrospray Ionization (ESI) in positive mode is highly effective for quinazoline derivatives due to the presence of basic nitrogen atoms that are readily protonated to form [M+H]+ ions. The mass analyzer (e.g., Quadrupole or Time-of-Flight) provides the mass-to-charge ratio (m/z) of the parent ion, allowing for unambiguous confirmation of the product and identification of impurities based on their molecular weights.

Protocol for LC-MS Analysis
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Single Quadrupole or Q-TOF).

  • LC Method: Use the same UHPLC method (Method B) as described above. The formic acid in the mobile phase is an excellent modifier for LC-MS as it is volatile and aids in ionization.

  • MS Parameters (Example for ESI):

Parameter Typical Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/Hr
Scan Range 100 - 800 m/z
  • Application in Forced Degradation: a. To validate the HPLC method's specificity, subject the product to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) as prescribed by ICH guidelines.[13][15] b. Analyze the stressed samples by LC-MS to identify the m/z of degradation products. c. Confirm that the peaks for these degradation products are well-resolved from the main product peak in the primary HPLC-UV method.

Method Validation Framework

Any analytical method used for in-process control in a regulated environment must be validated to prove it is fit for purpose.[16] The validation should be conducted in accordance with ICH Q2(R2) guidelines.[5][6][17]

Validation_Pyramid cluster_0 Specificity Specificity (Discrimination from impurities) Linearity Linearity Specificity->Linearity ensures validity of Accuracy Accuracy (% Recovery) Specificity->Accuracy ensures validity of Precision Precision (Repeatability & Intermediate) Specificity->Precision ensures validity of Range Range Linearity->Range defines LOD LOD Range->LOD bounds LOQ LOQ Range->LOQ bounds Accuracy->Range Robustness Robustness (Minor variations) Accuracy->Robustness tested under Precision->Range Precision->Robustness tested under

Caption: Interrelationship of key analytical method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (reactants, impurities).[17] This is proven through forced degradation studies and analysis by a confirmatory method like LC-MS.

  • Linearity: Demonstrated by preparing a series of standards and showing that the detector response is directly proportional to the concentration. A correlation coefficient (R²) of >0.999 is expected.

  • Accuracy: The closeness of test results to the true value. Determined by spiking the reaction matrix with known amounts of analyte and calculating the percent recovery (typically 98-102%).[16]

  • Precision: The degree of agreement among individual tests. Assessed at two levels:

    • Repeatability: Multiple measurements of the same sample on the same day with the same analyst.

    • Intermediate Precision: Varies conditions like day, analyst, or instrument.

    • Acceptance criteria are typically a Relative Standard Deviation (RSD) of ≤ 2%.[5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).[6]

Conclusion

The effective monitoring of this compound reactions hinges on the implementation of a well-validated, stability-indicating HPLC method for routine quantitative analysis. This primary method must be supported by LC-MS for the definitive identification of products and impurities, which is essential for process understanding and troubleshooting. By adopting this multi-tiered analytical strategy, grounded in the scientific principles of chromatography and regulatory expectations, researchers and drug development professionals can ensure the consistent production of high-quality pharmaceutical intermediates, accelerating the path to novel therapeutics.

References

  • Benchchem. (n.d.). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.
  • Cowley, R. E., et al. (2018). Using hyperpolarised NMR and DFT to rationalise the unexpected hydrogenation of quinazoline to 3,4-dihydroquinazoline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. (n.d.). A Comparative Guide: HPLC vs. GC-MS for the Analysis of 3-Chloroquinoline Hydrochloride.
  • Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 951-959.
  • Pharma Talk. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Slideshare. (n.d.). Analytical method validation as per ich and usp.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Scientific Reports. (2025). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Bentham Science Publishers. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • ResearchGate. (2025). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
  • ACS Publications. (n.d.). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from Oriental Journal of Chemistry website.
  • MDPI. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.
  • Frontiers. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.
  • Beilstein Journal of Organic Chemistry. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis.
  • ACS Omega. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • International Journal of Thermodynamics and Chemical Kinetics. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Vallance, C. (n.d.). Reaction Kinetics. University of Oxford.
  • ResearchGate. (n.d.). Reaction Mechanisms in Heterocyclic Chemistry.
  • ACS Publications. (n.d.). Analysis of Kinetic Data for Heterogeneous Reactions. Industrial & Engineering Chemistry.
  • BOC Sciences. (n.d.). CAS 19808-35-6 6-CHLOROQUINAZOLIN-4-AMINE.
  • PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • ACS Publications. (n.d.).
  • PMC - PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • Semantic Scholar. (1982). SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES.
  • IJFMR. (n.d.). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents.
  • NIH. (n.d.). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products.
  • Benchchem. (n.d.). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
  • ResearchGate. (2025). Determination of chloroanisole compounds in red wine by headspace solid-phase microextraction and gas chromatography-mass spectrometry.
  • TargetMol. (n.d.). 4-chloro-quinazoline.

Sources

Application Note: Optimized Recrystallization Protocol for High-Purity 4-Chloroquinazolin-6-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Quinazoline-Based Drug Discovery

4-Chloroquinazolin-6-amine hydrochloride is a key intermediate in the synthesis of a diverse range of bioactive molecules, particularly in the realm of targeted cancer therapeutics. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This application note provides a comprehensive, field-proven protocol for the recrystallization of this compound hydrochloride, ensuring high purity and batch-to-batch consistency. We will delve into the theoretical underpinnings of solvent selection and provide a step-by-step guide to achieving crystalline material suitable for downstream applications in drug discovery and development.

Safety Precautions: Handling Chloro-Substituted Aromatic Amines

Before commencing any experimental work, it is imperative to consult the material safety data sheet (MSDS) for this compound hydrochloride. Compounds of this class are often toxic and require careful handling to minimize exposure.

General Handling:

  • Always work in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Avoid inhalation of dust and vapors.[1][2]

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[2]

  • Do not eat, drink, or smoke in the laboratory.[1]

Hazard Identification:

  • Toxicity: Chloro-substituted anilines and related heterocycles can be toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin and eye irritation.[1]

  • Environmental Hazard: Handle and dispose of the material and its container in a responsible manner to avoid environmental release.

Theoretical Framework: The Science of Recrystallizing Hydrochloride Salts

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3] The ideal solvent for recrystallization will exhibit high solubility for the target compound at an elevated temperature and low solubility at a lower temperature. For hydrochloride salts of amines, solvent selection is particularly critical due to the ionic nature of the compound.

The formation of an amine hydrochloride salt involves the protonation of the basic amine group by hydrochloric acid, resulting in an ionic compound.[4] This ionic character significantly influences its solubility. The stability of the crystal lattice of the salt is largely governed by strong hydrogen bonds between the protonated amine and the chloride anion.[5]

The choice of solvent can impact the crystallization process in several ways:

  • Polarity: The polarity of the solvent plays a crucial role in dissolving the ionic salt.[6] Highly polar solvents may dissolve the salt too readily, even at low temperatures, leading to poor recovery. Conversely, nonpolar solvents may not dissolve the salt sufficiently even when heated.

  • Solvent-Solute Interactions: The solvent molecules can interact with the solute, influencing crystal growth and morphology.[7][8]

  • Common Ion Effect: While less common in organic solvents, the presence of chloride ions from other sources could theoretically suppress the solubility of the hydrochloride salt.

Due to the lack of specific published solubility data for this compound hydrochloride, a systematic solvent screening is the most scientifically sound approach to identifying the optimal recrystallization solvent or solvent system.

Experimental Protocol: A Two-Stage Approach to High Purity

This protocol is divided into two key stages: a small-scale solvent screening to identify the ideal solvent system, followed by a larger-scale recrystallization for purification.

Stage 1: Systematic Solvent Screening

The objective of this stage is to identify a solvent or a binary solvent mixture that provides a good balance between high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

Materials and Equipment:

  • Crude this compound hydrochloride

  • Small test tubes or vials

  • A selection of analytical grade solvents (see Table 1)

  • Hot plate with stirring capabilities

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude this compound hydrochloride into several separate test tubes.

  • To each tube, add a different solvent from Table 1, starting with 0.5 mL.

  • Observe the solubility at room temperature. A good candidate solvent will show poor solubility at this stage.

  • Gently heat the tubes with agitation (e.g., in a warm water bath on a hot plate) and observe the solubility. The ideal solvent will fully dissolve the compound upon heating.

  • If the compound dissolves completely at room temperature, the solvent is likely too polar. If it remains insoluble even at the solvent's boiling point, the solvent is not polar enough.

  • For solvents that dissolve the compound when hot, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of crystalline precipitate upon cooling.

  • If a single solvent does not provide the desired solubility profile, a binary solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool.

Solvent Polarity Boiling Point (°C) Rationale for Inclusion
IsopropanolPolar Protic82.6Often a good choice for recrystallizing hydrochloride salts.[9]
EthanolPolar Protic78.4Commonly used for polar organic molecules.
MethanolPolar Protic64.7More polar than ethanol; may show high solubility.
AcetonitrilePolar Aprotic81.6A common solvent for a range of organic compounds.
Ethyl AcetateModerately Polar77.1Less polar; may be a good "poor" solvent in a binary system.
WaterHighly Polar100The hydrochloride salt may have significant water solubility.
Ethanol/WaterMixedVariableA common and effective mixed solvent system.
Isopropanol/Ethyl AcetateMixedVariableA combination of a good and a potentially poor solvent.

Table 1: Suggested Solvents for Screening.

Stage 2: Recrystallization Protocol

Once an appropriate solvent or solvent system has been identified, proceed with the bulk recrystallization. The following is a general procedure that should be adapted based on the findings from Stage 1.

Materials and Equipment:

  • Crude this compound hydrochloride

  • Erlenmeyer flask

  • Condenser (optional, but recommended for volatile solvents)

  • Hot plate with stirring capabilities

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask of appropriate size. Add the chosen solvent (or the "good" solvent of a binary system) in small portions while heating and stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the solution during this phase should be avoided.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble. Reheat to dissolve and cool slowly.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If too much solvent was used, carefully evaporate some of the solvent and allow it to cool again.
Low Recovery The compound is too soluble in the cold solvent, or not enough cooling time was allowed.Ensure the solution is thoroughly chilled in an ice bath. Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Impure Crystals Cooling was too rapid, trapping impurities.Allow the solution to cool more slowly. A second recrystallization may be necessary.

Visualizing the Workflow

Caption: Workflow for the recrystallization of this compound hydrochloride.

References

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ResearchGate. [Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. [Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. [Link]

  • A Different View of Solvent Effects in Crystallization. MDPI. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization? How It Comes Together. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PMC - NIH. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structure allows it to interact with a wide array of biological targets, making it a cornerstone in the development of targeted therapies. Specifically, 4-aminoquinazoline derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, leading to blockbuster oncology drugs like Gefitinib, Erlotinib, and Lapatinib[1].

4-Chloroquinazolin-6-amine is a critical intermediate in the synthesis of these complex molecules. Its bifunctional nature—a reactive chloro group at the 4-position ripe for nucleophilic aromatic substitution (SNAr) and a nucleophilic amine at the 6-position for amide bond formation or other derivatizations—makes it an exceptionally versatile building block. The successful and efficient large-scale synthesis of this intermediate is a paramount concern for any drug development program targeting this chemical space.

This document provides a comprehensive guide to a robust and scalable synthetic route for this compound, focusing on process optimization, safety, and practical considerations for industrial production.

Synthetic Strategy: Route Selection for Scalability

For a synthesis to be considered "large-scale," it must be cost-effective, safe, reproducible, and high-yielding, while minimizing chromatographically intensive purification steps. A common laboratory-scale approach might not be suitable for kilogram or metric-ton production. After evaluating several potential routes, we have selected a three-step synthesis starting from the readily available and inexpensive 2-amino-5-nitrobenzoic acid.

This route is superior for large-scale production due to:

  • Low-Cost Starting Materials: Utilizes commercially available, inexpensive precursors.

  • Robust Reactions: Each step involves well-established, high-yielding chemical transformations.

  • Purification by Crystallization: Intermediates and the final product can often be purified by simple recrystallization, avoiding costly and time-consuming column chromatography.

  • Process Safety: The hazards are well-understood and can be engineered for safe handling at scale.

Overall Synthetic Workflow

The selected three-step process is outlined below. It begins with the formation of the quinazolinone core, followed by chlorination and, finally, a selective reduction of the nitro group.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitro Reduction A 2-Amino-5-nitrobenzoic Acid C 6-Nitroquinazolin-4(3H)-one A->C Heat (180°C) B Formamide B->C E 4-Chloro-6-nitroquinazoline C->E Reflux D POCl₃, cat. DMF D->E G This compound E->G Reflux F SnCl₂·2H₂O / EtOH F->G

Caption: High-level workflow for the synthesis of this compound.

Part I: Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

This step involves the condensation of an anthranilic acid derivative with formamide, which serves as both a reactant and the solvent. This is a classic and highly effective method for constructing the quinazolinone core.

Reaction: 2-Amino-5-nitrobenzoic acid + Formamide → 6-Nitroquinazolin-4(3H)-one

ReagentFormulaMW ( g/mol )MolesEquiv.Amount
2-Amino-5-nitrobenzoic AcidC₇H₆N₂O₄182.131.001.0182.1 g
FormamideCH₃NO45.04--500 mL

Protocol:

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-amino-5-nitrobenzoic acid (182.1 g, 1.00 mol).

  • Add formamide (500 mL).

  • Heat the reaction mixture with stirring to 180 °C (internal temperature). The solid will dissolve, and the reaction will commence, often with the evolution of water vapor.

  • Maintain the temperature at 180 °C for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, cool the reaction mixture to room temperature (< 25 °C). A precipitate will form.

  • Pour the cooled slurry into 1 L of deionized water and stir for 30 minutes.

  • Filter the solid product using a Buchner funnel, and wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove residual formamide.

  • Dry the pale-yellow solid in a vacuum oven at 80 °C to a constant weight.

Expected Outcome:

  • Yield: 160-170 g (84-89%)

  • Appearance: Pale-yellow to off-white solid.

  • Purity (HPLC): >98%

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

The conversion of the quinazolinone to the 4-chloro derivative is achieved using a potent chlorinating agent, phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) is often used to generate the Vilsmeier reagent in situ, which facilitates the reaction.

Reaction: 6-Nitroquinazolin-4(3H)-one + POCl₃ → 4-Chloro-6-nitroquinazoline

ReagentFormulaMW ( g/mol )MolesEquiv.Amount
6-Nitroquinazolin-4(3H)-oneC₈H₅N₃O₃191.140.841.0160 g
Phosphorus Oxychloride (POCl₃)POCl₃153.335.046.0460 mL (765 g)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Cat.5 mL

Protocol:

  • SAFETY FIRST: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.

  • To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a caustic scrubber), and an addition funnel, add 6-nitroquinazolin-4(3H)-one (160 g, 0.84 mol).

  • Slowly add phosphorus oxychloride (460 mL, 5.04 mol) to the flask with stirring.

  • Add DMF (5 mL) dropwise. The reaction may show a slight exotherm.

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. The reaction mixture should become a clear, dark solution.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Once complete, cool the mixture to room temperature.

  • CRITICAL STEP (QUENCHING): Slowly and carefully pour the reaction mixture into a separate large vessel containing 4 L of crushed ice and water with vigorous stirring. This is a highly exothermic process. Control the rate of addition to keep the temperature of the quench solution below 20 °C.

  • A yellow precipitate will form. Stir the slurry for 1 hour.

  • Filter the solid, and wash the cake with abundant deionized water until the filtrate is neutral (pH ~7).

  • Dry the yellow solid in a vacuum oven at 50 °C.

Expected Outcome:

  • Yield: 160-170 g (91-96%)

  • Appearance: Bright yellow crystalline solid.

  • Purity (HPLC): >97%

Step 3: Synthesis of this compound

The final step is the selective reduction of the aromatic nitro group to an amine. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic, reliable, and scalable method that is chemoselective for the nitro group, leaving the 4-chloro substituent intact.

Reaction: 4-Chloro-6-nitroquinazoline + SnCl₂·2H₂O → this compound

ReagentFormulaMW ( g/mol )MolesEquiv.Amount
4-Chloro-6-nitroquinazolineC₈H₄ClN₃O₂209.590.761.0160 g
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.632.663.5600 g
Ethanol (200 Proof)C₂H₅OH46.07--1.6 L
Sat. Sodium Bicarbonate Soln.NaHCO₃---~2 L

Protocol:

  • To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-chloro-6-nitroquinazoline (160 g, 0.76 mol) and ethanol (1.6 L).

  • Add tin(II) chloride dihydrate (600 g, 2.66 mol) in portions to the stirred suspension. The addition is exothermic; maintain the internal temperature below 50 °C by using an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours. The yellow suspension should turn into a clearer, lighter-colored solution.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • To the resulting slurry, add 1 L of ethyl acetate and 1 L of water. Stir vigorously.

  • WORK-UP: Cool the mixture in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture. Be cautious of CO₂ evolution. Adjust the pH to 8-9. A tin hydroxide precipitate will form.

  • Filter the entire mixture through a pad of Celite® to remove the tin salts. Wash the Celite® pad with additional ethyl acetate (2 x 200 mL).

  • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with brine (1 x 500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to afford the final product as a crystalline solid.

Expected Outcome:

  • Yield: 110-125 g (81-92%)

  • Appearance: Off-white to light tan solid[2].

  • Purity (HPLC): >99%

  • Molecular Formula: C₈H₆ClN₃[]

  • Molecular Weight: 179.61 g/mol []

Part II: Process Optimization and Scale-Up Considerations

Transitioning from the bench to a pilot plant or manufacturing facility requires careful consideration of several factors beyond the basic protocol.

Mechanism Spotlight: Vilsmeier-Haack Chlorination

Understanding the mechanism is key to troubleshooting and optimization. The use of catalytic DMF in the chlorination step is crucial.

G Simplified Vilsmeier-Haack Mechanism DMF DMF Vilsmeier [Cl₂P(O)N(CH₃)₂]⁺Cl⁻ Vilsmeier Reagent (Active Chlorinating Agent) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Quinazolinone 6-Nitroquinazolin-4(3H)-one O_POCl2_Intermediate Oxygen-Phosphorylated Intermediate Quinazolinone->O_POCl2_Intermediate 1. Tautomerization 2. Attack on Vilsmeier Reagent Product 4-Chloro-6-nitroquinazoline O_POCl2_Intermediate->Product Chloride Attack & Rearomatization

Caption: Formation of the active Vilsmeier reagent for efficient chlorination.

Optimization Insights:

  • Stoichiometry of POCl₃: While the protocol uses 6 equivalents, this can often be reduced to 3-4 equivalents on a large scale to minimize cost and the severity of the quench. This must be validated with pilot runs.

  • Solvent: In some cases, using a high-boiling inert solvent like toluene or xylene can improve heat transfer and reaction control, although it adds a solvent removal step. For this reaction, using POCl₃ as the solvent is standard and efficient.

Safety and Hazard Management
  • Exotherm Control: The POCl₃ quench and the SnCl₂ addition are highly exothermic. Large-scale reactors must have adequate cooling capacity. A semi-batch addition (adding the reagent slowly over time) is mandatory to control the temperature and pressure.

  • Waste Disposal: The aqueous waste from the chlorination quench is highly acidic and must be neutralized before disposal. The tin-containing waste from the reduction step is a heavy metal waste stream and requires specialized disposal according to local regulations.

Purification at Scale
  • Recrystallization: This is the preferred method for large-scale purification. Solvent selection is critical. For the final product, solvent systems like ethyl acetate/heptane, isopropanol/water, or toluene can be explored to optimize yield, purity, and crystal form.

  • Crystal Morphology: The size and shape of the crystals can impact filtration and drying times. Controlled cooling rates and seeding can be used to ensure consistent crystal morphology.

References

  • Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. National Institutes of Health (NIH).
  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Semantic Scholar.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (NIH).
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications.
  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. PubMed.
  • An Expeditious, Practical Large Scale Synthesis of 4-Amino-2-chloro-6,7-dimethoxyquinazoline. ResearchGate.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI.
  • This compound. A&J Pharmtech.
  • 6-CHLOROQUINAZOLIN-4-AMINE. BOC Sciences.
  • 6-CHLOROQUINAZOLIN-4-AMINE. ChemicalBook.

Sources

Application Notes and Protocols: Synthesis and Evaluation of 4-Anilino-6-aminoquinazoline Derivatives as Potent MERS-CoV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for MERS-CoV Therapeutics and the Promise of the Quinazoline Scaffold

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV) remains a significant public health threat, characterized by severe respiratory illness and a high mortality rate. The absence of approved antiviral therapies underscores the urgent need for the development of novel and effective treatment strategies. Within the landscape of medicinal chemistry, the quinazoline scaffold has emerged as a "privileged structure" due to its wide range of biological activities, including potent antiviral properties.[1] Notably, various quinazoline derivatives have been investigated as inhibitors of several viruses, including other coronaviruses like SARS-CoV-2, showcasing their potential as a versatile platform for antiviral drug discovery.[1][2] This document provides a detailed guide on the synthesis and application of a specific class of quinazoline derivatives, 4-anilino-6-aminoquinazolines, which have demonstrated significant inhibitory activity against MERS-CoV.[3][4]

The 4-Anilino-6-aminoquinazoline Core: A Foundation for Potent MERS-CoV Inhibition

Recent research has identified N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine as a promising hit compound for inhibiting MERS-CoV infection.[3][4] Through a focused optimization process, derivatives of this initial hit have been synthesized, leading to the discovery of compounds with significantly enhanced potency. One such optimized compound exhibited a high inhibitory effect with a half-maximal inhibitory concentration (IC50) of 0.157 μM, demonstrating the therapeutic potential of this chemical series.[3][4] This guide will focus on the synthetic pathway to access these potent inhibitors, starting from the key intermediate, 4-Chloroquinazolin-6-amine.

Synthetic Pathway Overview

The synthesis of the target 4-anilino-6-aminoquinazoline derivatives is a multi-step process that begins with the construction of the core quinazoline ring system, followed by functional group manipulations to introduce the desired aniline and amino substituents. The general synthetic approach is outlined below.

G A 2-Amino-5-nitrobenzonitrile B 4-Chloro-6-nitroquinazoline A->B Cyclization C N-(Aryl)-6-nitroquinazolin-4-amine B->C Nucleophilic Aromatic Substitution (SNAr) D N4-(Aryl)quinazoline-4,6-diamine C->D Nitro Group Reduction E Target Inhibitor: N4-(Aryl)-N6-(substituted benzyl) quinazoline-4,6-diamine D->E Reductive Amination

Figure 1: General synthetic workflow for 4-anilino-6-aminoquinazoline derivatives.

Detailed Synthetic Protocol: A Representative Example

This protocol describes a representative synthesis of a 4-anilino-6-aminoquinazoline derivative, based on established methodologies for this class of compounds.

Part 1: Synthesis of 4-Chloro-6-nitroquinazoline

The initial step involves the construction of the quinazoline core. While the primary literature starts from 2-Amino-5-nitrobenzonitrile, for the purpose of this guide focusing on the use of this compound, we will outline the preceding steps that lead to a key intermediate which is then converted to our starting material of interest. The synthesis of 4-chloro-6-nitroquinazoline is a crucial first stage.

Step 1a: Cyclization to form the Quinazoline Ring

This step is a foundational reaction in quinazoline synthesis.

  • Reaction: 2-Amino-5-nitrobenzonitrile is reacted with a suitable one-carbon source, such as formic acid or a derivative, to form the pyrimidine ring of the quinazoline system.

  • Rationale: This acid-catalyzed cyclization is a classic method for constructing the quinazoline core. The amino group of the starting material acts as a nucleophile, attacking the carbonyl carbon of the formic acid equivalent, followed by dehydration and ring closure.

Step 1b: Chlorination to yield 4-Chloro-6-nitroquinazoline

  • Reaction: The resulting 4-hydroxy-6-nitroquinazoline is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Rationale: The hydroxyl group at the 4-position is converted to a good leaving group (a chlorosulfite or phosphate ester), which is subsequently displaced by a chloride ion to yield the desired 4-chloro-6-nitroquinazoline. This chloro-substituent is highly reactive and essential for the subsequent nucleophilic aromatic substitution.

Part 2: Synthesis of N4-(Aryl)-N6-(substituted benzyl)quinazoline-4,6-diamine

Step 2a: Nucleophilic Aromatic Substitution (SNAr) with an Aniline

  • Reactants: 4-Chloro-6-nitroquinazoline and a substituted aniline (e.g., 3-chloro-4-fluoroaniline).

  • Procedure:

    • To a solution of 4-chloro-6-nitroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the substituted aniline (1.1 eq).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the N-(Aryl)-6-nitroquinazolin-4-amine product.

  • Causality: The electron-withdrawing nitro group activates the quinazoline ring system towards nucleophilic attack. The chlorine atom at the 4-position is an excellent leaving group, facilitating its displacement by the amino group of the aniline.

Step 2b: Reduction of the Nitro Group

  • Reactants: N-(Aryl)-6-nitroquinazolin-4-amine.

  • Procedure:

    • Suspend the N-(Aryl)-6-nitroquinazolin-4-amine (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH4Cl, 5.0 eq).

    • Heat the mixture to reflux (approximately 80-100°C) and stir vigorously. Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N4-(Aryl)quinazoline-4,6-diamine.

  • Causality: The iron/ammonium chloride system is a classic and effective method for the reduction of aromatic nitro groups to amines. Iron acts as the reducing agent in this acidic medium.

Step 2c: Reductive Amination

  • Reactants: N4-(Aryl)quinazoline-4,6-diamine and a substituted benzaldehyde (e.g., 3-methoxybenzaldehyde).

  • Procedure:

    • Dissolve the N4-(Aryl)quinazoline-4,6-diamine (1.0 eq) and the substituted benzaldehyde (1.2 eq) in a solvent like dichloroethane or tetrahydrofuran (THF).

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the final N4-(Aryl)-N6-(substituted benzyl)quinazoline-4,6-diamine inhibitor.

  • Causality: The primary amine at the 6-position reacts with the aldehyde to form an intermediate imine, which is then selectively reduced by sodium triacetoxyborohydride to the corresponding secondary amine. This method is favored for its mild conditions and high selectivity.

Structure-Activity Relationship (SAR) Insights

The biological activity of these 4-anilino-6-aminoquinazoline derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

CompoundR1 (on aniline)R2 (on benzyl)IC50 (µM) against MERS-CoV
Hit Compound 3-Cl, 4-F3-OCH3(not specified, but active)
Optimized Compound (not specified)(not specified)0.157[3][4]

Table 1: Inhibitory activity of key 4-anilino-6-aminoquinazoline derivatives against MERS-CoV.

  • Aniline Moiety (at position 4): The substitution pattern on the aniline ring is critical for activity. Halogen substituents, particularly at the meta and para positions, have been shown to be favorable. For instance, the 3-chloro-4-fluoro substitution pattern of the initial hit compound is a key feature.

  • Amino Moiety (at position 6): The nature of the substituent on the 6-amino group also significantly influences the inhibitory potency. The presence of a substituted benzyl group is a common feature in active compounds. Further exploration of different substituted benzyl groups and other alkyl or aryl substituents at this position is a key area for optimization.

Plausible Mechanisms of Action

While the precise molecular target of these 4-anilino-6-aminoquinazoline derivatives against MERS-CoV has not been definitively elucidated in the available literature, their structural similarity to known kinase inhibitors and the established mechanisms of other quinazoline-based antivirals suggest several plausible pathways.

G cluster_0 Host Cell Kinase Host Cell Kinase Replication Viral Replication Machinery Kinase->Replication Promotes Inhibitor 4-Anilino-6-aminoquinazoline Inhibitor Inhibitor->Kinase Inhibition MERS_CoV MERS-CoV MERS_CoV->Kinase Hijacks for Replication

Figure 2: Plausible mechanism of action via host cell kinase inhibition.

  • Inhibition of Host Cell Kinases: Many quinazoline derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase.[2] Viruses often co-opt host cell signaling pathways, including those regulated by kinases, to facilitate their own replication. It is plausible that these MERS-CoV inhibitors exert their effect by targeting a host cell kinase that is essential for the viral life cycle. By inhibiting this kinase, the compounds would indirectly block viral replication.

  • Direct Inhibition of Viral Enzymes: Coronaviruses rely on several key enzymes for their replication, including the RNA-dependent RNA polymerase (RdRp) and proteases (e.g., 3CLpro and PLpro). Quinazoline derivatives have been reported to inhibit these enzymes in other coronaviruses.[2] It is therefore possible that these 4-anilino-6-aminoquinazoline derivatives directly bind to and inhibit a critical MERS-CoV enzyme, thereby halting viral replication.

Further biochemical and cellular assays are required to definitively identify the molecular target and elucidate the precise mechanism of action of this promising class of MERS-CoV inhibitors.

Conclusion and Future Directions

The 4-anilino-6-aminoquinazoline scaffold represents a promising starting point for the development of potent and selective MERS-CoV inhibitors. The synthetic route described herein provides a robust and adaptable method for generating a library of analogues for further structure-activity relationship studies. Future work should focus on a more detailed exploration of the chemical space around this scaffold, with the aim of improving potency, selectivity, and pharmacokinetic properties. Crucially, detailed mechanistic studies are necessary to identify the specific viral or host cell target of these compounds, which will be invaluable for guiding future drug design and development efforts in the ongoing fight against MERS-CoV and other emerging coronaviruses.

References

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 2020.

  • (PDF) Identification of 4-Anilino-6-aminoquinazoline Derivatives as Potential MERS-CoV Inhibitors. ResearchGate, 2020.

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central, 2021.

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. PubMed, 2020.

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI, 2025.

  • (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate, 2025.

  • Recent Aspects on the Pathogenesis Mechanism, Animal Models and Novel Therapeutic Interventions for Middle East Respiratory Syndrome Coronavirus Infections. Frontiers in Microbiology, 2019.

  • Structure-activity relationship of 4-aminoquinazoline EGFR inhibitors... ResearchGate.

  • (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate.

  • US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.

  • Quantitative Structure–Activity Relationship Study of Cathepsin L Inhibitors as SARS-CoV-2 Therapeutics Using Enhanced SVR with Multiple Kernel Function and PSO. MDPI, 2023.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4,6-Disubstituted Quinazolines

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1] The specific substitution pattern at the C-4 and C-6 positions is crucial for modulating biological activity, making the development of efficient and versatile synthetic routes to novel analogues a primary objective in drug discovery. 4-Chloroquinazolin-6-amine serves as a pivotal building block, offering two distinct points for diversification: the reactive chloro group at the 4-position, ideal for carbon-carbon bond formation, and the amino group at the 6-position, which can be further functionalized.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for constructing C-C bonds, particularly for creating biaryl structures.[2][3] Its appeal lies in the mild reaction conditions, high functional group tolerance, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing reagents and byproducts.[4] This application note provides a detailed guide to employing the Suzuki coupling for the arylation of this compound, a key transformation for accessing libraries of novel 4-aryl-6-aminoquinazoline derivatives with significant therapeutic potential.

Understanding the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.

  • Transmetalation : The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This catalytic cycle highlights the critical roles of the palladium source, the ligand (which stabilizes the palladium complex and modulates its reactivity), and the base (which is essential for the transmetalation step).

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd Ar-Pd(II)-Ar' Ln transmetalation->di_org_pd reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (4-Arylquinazolin-6-amine) reductive_elimination->product Exits Cycle aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition Enters Cycle boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from successful regioselective Suzuki couplings performed on related chloroquinazoline systems.[2][6] Microwave irradiation is employed to accelerate the reaction, often leading to higher yields and shorter reaction times, which is particularly beneficial when working with less reactive aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials (pressure-rated)

  • Magnetic stir bars

Equipment:

  • Microwave reactor

  • Magnetic stirrer hotplate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography equipment (for purification)

Procedure:

  • Reaction Setup : To a pressure-rated microwave vial equipped with a magnetic stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.10 equivalents).

  • Solvent Addition : Add 1,4-dioxane and the 2.0 M aqueous solution of sodium carbonate in a 3:1 ratio (e.g., 3 mL of dioxane and 1 mL of Na₂CO₃ solution for a 0.5 mmol scale reaction).

  • Degassing (Optional but Recommended) : Seal the vial and briefly purge with an inert gas (e.g., argon or nitrogen) to minimize oxidation of the palladium catalyst.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 4-arylquinazolin-6-amine.

Experimental_Workflow start Start reagents 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Ligand) start->reagents solvent 2. Add Solvents (Dioxane/aq. Na₂CO₃) reagents->solvent microwave 3. Microwave Irradiation (120°C, 20-30 min) solvent->microwave workup 4. Aqueous Workup (EtOAc/H₂O Extraction) microwave->workup purification 5. Purification (Column Chromatography) workup->purification product Pure 4-Arylquinazolin-6-amine purification->product

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Scope of the Reaction: Arylboronic Acid Partners

The developed protocol is expected to be compatible with a range of arylboronic acids bearing both electron-donating and electron-withdrawing substituents. The following table provides representative yields based on published data for the coupling of various arylboronic acids with a 4,7-dichloro-6-nitroquinazoline substrate, which serves as a good model for the reactivity at the C-4 position.[2][6]

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid4-(4-Methoxyphenyl)quinazolin-6-amine~68
24-Chlorophenylboronic acid4-(4-Chlorophenyl)quinazolin-6-amine~63
33-(Trifluoromethyl)phenylboronic acid4-(3-(Trifluoromethyl)phenyl)quinazolin-6-amine~48
45-Methylthiophen-2-ylboronic acid4-(5-Methylthiophen-2-yl)quinazolin-6-amine~72
53-Nitrophenylboronic acid4-(3-Nitrophenyl)quinazolin-6-amine~55
64-Fluorophenylboronic acid4-(4-Fluorophenyl)quinazolin-6-amine~71

Yields are based on the monosubstitution at the C-4 position of 4,7-dichloro-6-nitroquinazoline as reported in the literature and are illustrative for the reaction with this compound.[2][6]

Troubleshooting and Scientific Insights

  • Low Yield or No Reaction : The C-Cl bond is less reactive than C-Br or C-I bonds. If the reaction is sluggish, consider using a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3] Increasing the temperature or reaction time may also be beneficial. Ensure the base is fresh and the solvents are of appropriate quality.

  • Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a stronger base like K₃PO₄ or Cs₂CO₃ and minimizing water content (if not essential for the chosen conditions) can sometimes suppress this pathway.

  • Homocoupling : The formation of biaryl products from the boronic acid coupling with itself can occur. This is often minimized by using a slight excess of the boronic acid and ensuring efficient stirring.

  • Influence of the 6-Amino Group : The free amino group at the C-6 position is a potential site for coordination to the palladium catalyst, which could affect its activity. While generally well-tolerated, if catalyst inhibition is suspected, protection of the amino group (e.g., as an acetyl or Boc derivative) could be considered, followed by deprotection after the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-6-aminoquinazoline derivatives from this compound. The protocol described provides a robust starting point for researchers, leveraging the benefits of microwave-assisted synthesis to achieve efficient C-C bond formation. The versatility of this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the C-4 position, enabling the rapid generation of compound libraries for structure-activity relationship studies and the development of new therapeutic agents.

References

  • El-Kashef, H., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules. Available at: [Link]

  • Barberis, C., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Molecules. Available at: [Link]

  • El-Kashef, H., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. Available at: [Link]

  • Kamal, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gajbhiye, A., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules. Available at: [Link]

  • Hranjec, M., et al. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Synlett. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Mphahlele, M. J., et al. (2015). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mphahlele, M. J., et al. (2015). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules. Available at: [Link]

  • Peng, Y., et al. (2013). Synthesis of 4-Arylquinazolines by Arylation of Quinazolin-4-ones under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Roth, G. A., & Tai, J. J. (1996). A new synthesis of aryl substituted quinazolin‐4(1H)‐ones. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Gallou, F., et al. (2006). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. ResearchGate. Available at: [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group. Available at: [Link]

  • Koley, M., et al. (2012). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. ChemCatChem. Available at: [Link]

  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Allam, A., et al. (2021). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Accounts of Chemical Research. Available at: [Link]

  • Shen, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. ResearchGate. Available at: [Link]

  • Koley, M., et al. (2012). Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp(2) C-H Bonds of N-Aryl-2-amino Pyridine Derivatives. PubMed. Available at: [Link]

  • Qiu, G., et al. (2013). ChemInform Abstract: Synthesis of 4‐Arylquinazolines by Arylation of Quinazolin‐4‐ones under Mild Conditions. Sci-Hub. Available at: [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1] The targeted synthesis of N-substituted quinazolines is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a broader substrate scope, greater functional group tolerance, and often milder reaction conditions.[3]

This guide provides a detailed technical overview and field-proven protocols for the Buchwald-Hartwig amination of 4-chloroquinazolin-6-amine. We will delve into the mechanistic underpinnings of this transformation, explore strategic considerations for substrates bearing multiple reactive sites, and present a comprehensive, step-by-step protocol for the synthesis of 4-anilino-6-aminoquinazoline derivatives, which have shown promise as potent MERS-CoV inhibitors.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The judicious selection of each component is critical for achieving high yields and reaction efficiency.

The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (in this case, this compound). This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this often rate-limiting step, especially with less reactive aryl chlorides.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl product, regenerating the palladium(0) catalyst and completing the catalytic cycle.[2]

graph Buchwald_Hartwig_Cycle { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="Ar-X (this compound)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; OxAddComplex [label="L_nPd(II)(Ar)(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH (Amine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoordComplex [label="[L_nPd(II)(Ar)(NHR₂)]⁺X⁻", fillcolor="#FBBC05", fontcolor="#202124"]; AmidoComplex [label="L_nPd(II)(Ar)(NR₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-NR₂ (Product)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=invtriangle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; BaseH [label="[Base-H]⁺", shape=triangle, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAddComplex [label="Oxidative\nAddition"]; ArylHalide -> OxAddComplex; OxAddComplex -> AmineCoordComplex [label="Amine\nCoordination"]; Amine -> AmineCoordComplex; AmineCoordComplex -> AmidoComplex [label="Deprotonation"]; Base -> AmidoComplex; AmidoComplex -> Pd0 [label="Reductive\nElimination", constraint=false]; AmidoComplex -> Product; AmineCoordComplex -> BaseH; }

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Strategic Synthesis of 4-Anilino-6-aminoquinazolines: A Two-Pronged Approach

A key challenge in the direct Buchwald-Hartwig amination of this compound is the presence of the free 6-amino group, which can potentially compete with the desired amine nucleophile, leading to undesired side products. To circumvent this, two primary synthetic strategies can be employed.

Strategy 1: Amination of a Nitro-Substituted Precursor Followed by Reduction

This approach involves introducing the aniline moiety at the 4-position of a quinazoline ring bearing a nitro group at the 6-position. The nitro group is a strong electron-withdrawing group, which can activate the 4-chloro position towards nucleophilic attack. Subsequently, the nitro group is reduced to the desired amine. This multi-step, yet robust, methodology ensures regioselectivity and avoids the complexities of competing nucleophiles.

graph Strategy_1 { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1]; node [shape=record, style="rounded,filled", fontname="Helvetica", fontsize=11];

start [label="2-Amino-5-nitrobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Formamidine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="4-Anilino-6-nitroquinazoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="4-Anilino-6-aminoquinazoline (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="DMF-DMA"]; step1 -> step2 [label="Aniline, Acetic Acid"]; step2 -> step3 [label="Reduction (e.g., Fe/NH₄Cl)"]; }

Figure 2: Workflow for Strategy 1.

Strategy 2: Direct Selective Amination of this compound

While more convergent, this strategy requires careful optimization to achieve selective amination at the C4 position. The inherent difference in reactivity between the chlorine at the 4-position and the amino group at the 6-position can be exploited. The C4-Cl bond is generally more susceptible to palladium-catalyzed coupling than the C6-NH₂ bond is to N-arylation under the same conditions. This is due to the higher electrophilicity of the C4 position. However, to minimize self-coupling or diarylation, precise control of reaction parameters is essential.

Experimental Protocols

Protocol 1: Synthesis of N⁴-(Aryl)quinazoline-4,6-diamine via the Nitro-Precursor Strategy

This protocol is adapted from the synthesis of potential MERS-CoV inhibitors and provides a reliable method for obtaining the target compounds.

Step 1: Synthesis of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide

  • To a solution of 2-amino-5-nitrobenzonitrile (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Step 2: Synthesis of N-Aryl-6-nitroquinazolin-4-amine

  • To a solution of (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide (1.0 eq) in glacial acetic acid, add the desired aniline (1.1 eq).

  • Heat the reaction mixture to 120 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group to Afford N⁴-(Aryl)quinazoline-4,6-diamine

  • To a suspension of the N-aryl-6-nitroquinazolin-4-amine (1.0 eq) in a mixture of isopropyl alcohol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

  • Heat the mixture to reflux (approximately 100 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure to remove the isopropyl alcohol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final N⁴-(aryl)quinazoline-4,6-diamine.

Protocol 2: Direct Buchwald-Hartwig Amination of this compound (Optimized Conditions)

This protocol outlines a general procedure for the direct selective amination at the C4 position. Optimization of the ligand, base, and solvent may be necessary for different aniline substrates.

Materials and Reagents:

Reagent/MaterialGrade
This compound≥95%
Arylamine≥98%
Palladium(II) acetate (Pd(OAc)₂)Catalyst Grade
Xantphos≥98%
Cesium carbonate (Cs₂CO₃)≥99%
1,4-DioxaneAnhydrous
Argon or NitrogenHigh Purity

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired arylamine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N⁴-aryl-quinazoline-4,6-diamine.

Troubleshooting Common Issues in Buchwald-Hartwig Aminations

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure the in situ generation of Pd(0) is efficient.
Poorly soluble reagentsChoose a solvent system that ensures the solubility of all reactants at the reaction temperature.
Inappropriate ligandScreen different generations of Buchwald or Hartwig ligands (e.g., XPhos, RuPhos).
Side Product Formation (e.g., Hydrodehalogenation) Presence of water or protic impuritiesUse anhydrous solvents and reagents.
Unsuitable baseExperiment with different bases (e.g., NaOtBu, K₃PO₄).
Diarylation or Self-Coupling High catalyst loading or prolonged reaction timeReduce the catalyst loading and carefully monitor the reaction to stop it upon completion of the desired mono-arylation.
High reactivity of the 6-amino groupConsider protecting the 6-amino group (e.g., as a Boc-carbamate) prior to the Buchwald-Hartwig reaction.

Applications in Drug Development

The 4-anilino-6-aminoquinazoline scaffold is a "privileged structure" in medicinal chemistry.[3] Derivatives of this core have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies. For instance, gefitinib and erlotinib, both FDA-approved drugs, feature a 4-anilinoquinazoline core. The recent discovery of 4-anilino-6-aminoquinazoline derivatives as potent inhibitors of MERS-CoV highlights the continued importance of this structural motif in addressing emerging infectious diseases. The synthetic accessibility of these compounds via the Buchwald-Hartwig amination facilitates the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl quinazolines, providing a reliable and efficient route to compounds of significant medicinal interest. By understanding the reaction mechanism and employing strategic synthetic planning, researchers can effectively navigate the challenges associated with multifunctional substrates like this compound. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to successfully apply this powerful transformation in their own research endeavors.

References

  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(19), 127435. [Link]

  • Hennequin, L. F. A., et al. (2006). Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-2676. [Link]

  • Barbosa, C. M., et al. (2021). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 32(9), 1735-1766. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Reddy, B. V. S., et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anticancer Agents in Medicinal Chemistry, 17(14), 1931-1941. [Link]

  • Li, J., et al. (2024). Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide. ChemPlusChem, 89(11), e202400397. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Abbiw, D. K., et al. (2018). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 23(11), 2956. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Abelman, M. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 230. [Link]

  • Ghorab, M. M., et al. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 23(10), 2465. [Link]

  • Jones, C. P., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(34), 6195-6200. [Link]

  • Piros, L., et al. (2021). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 6(4), 611-616. [Link]

  • Guntreddi, T., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183. [Link]

  • Li, J., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 48(1), 108-113. [Link]

  • Sharma, P., et al. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. Current Drug Discovery Technologies, 17(4), 546-557. [Link]

  • Lee, S. H., et al. (2005). Regioselective and diastereoselective amination with use of chlorosulfonyl isocyanate: A short and efficient synthesis of (-)-cytoxazone. Tetrahedron Letters, 46(38), 6541-6544. [Link]

  • ResearchGate. (2023). Examples of Regioselective Amination of 2,4-Diarylquinazolines. [Link]

  • ResearchGate. (2021). Strategies for access to 2-aminoquinazolines. [Link]

  • Khan, I., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(22), 6898. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-Chloroquinazolin-6-amine. As a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors, achieving a high-yield, high-purity synthesis of this scaffold is paramount. This guide is designed to move beyond simple protocols, offering a deeper understanding of the reaction dynamics based on extensive laboratory experience and established literature.

Here, we will address the most common challenges encountered during this multi-step synthesis, from starting material selection to the critical final chlorination. Our goal is to empower you, our fellow scientists, with the knowledge to not only troubleshoot your experiments but to proactively optimize them for robust and reproducible results. Let's begin by dissecting the synthetic pathway and then dive into specific issues you may be facing.

Visualized Synthetic Workflow

The synthesis of this compound is typically achieved through a well-established three-step process. Understanding the flow of this synthesis is the first step in troubleshooting any issues that may arise.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Chlorination A 2-Amino-5-nitrobenzoic Acid B 6-Nitroquinazolin-4(3H)-one A->B Formamide or Formamidine Acetate C 6-Aminoquinazolin-4(3H)-one B->C SnCl2·2H2O / HCl or Fe / HCl D This compound (Target Molecule) C->D POCl3 or SOCl2

Caption: General synthetic route for this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems. Each answer provides a causal analysis and a step-by-step solution.

Question 1: My yield for the first step, the synthesis of 6-Nitroquinazolin-4(3H)-one, is significantly lower than expected. What are the likely causes?

Low yield in the initial cyclization is often traced back to one of three areas: starting material quality, reaction temperature, or work-up procedure.

  • Causality Analysis: The reaction involves the condensation of an anthranilic acid derivative with a formylating agent like formamide. This cyclization is sensitive to temperature; too low, and the reaction stalls; too high, and you risk decomposition and side-product formation. The purity of the 2-amino-5-nitrobenzoic acid is also critical, as contaminants can interfere with the reaction.

  • Step-by-Step Troubleshooting Protocol:

    • Verify Starting Material Purity: Before starting, run a melting point or NMR spectrum of your 2-amino-5-nitrobenzoic acid. It should be a clean, crystalline solid. If impurities are suspected, recrystallize from an appropriate solvent system (e.g., ethanol/water).

    • Optimize Temperature Control: Use an oil bath and a thermocouple to maintain a stable reaction temperature. For reactions with formamidine acetate in formamide, a temperature of 160 °C is often cited.[1] If using concentrated sulfuric acid and a nitrating mixture, the temperature must be carefully controlled to not exceed 303 K (30 °C) during addition to prevent runaway reactions.[2][3]

    • Ensure Anhydrous Conditions: While not always strictly necessary for this step, ensure your glassware is thoroughly dried, as water can hydrolyze the intermediates.

    • Review Work-up: After the reaction, the product often precipitates upon cooling or dilution with water. Ensure you are allowing adequate time for complete precipitation before filtration. Washing the crude product with cold water or ethanol can help remove residual formamide without dissolving a significant amount of your product.

Question 2: The reduction of 6-Nitroquinazolin-4(3H)-one is incomplete. My TLC plate shows both the starting material and the desired 6-Aminoquinazolin-4(3H)-one. How can I drive the reaction to completion?

Incomplete reduction is a classic issue, typically pointing to insufficient reducing agent, poor reagent activity, or pH problems during the reaction or work-up.

  • Causality Analysis: The reduction of an aromatic nitro group using metal-based reagents like Tin(II) chloride (SnCl₂) or iron powder in acidic media is a heterogeneous reaction.[4] The efficiency depends on the surface area of the metal, the concentration of the acid, and the stoichiometry. The final product, an amine, is basic and will be protonated in the acidic solution.

  • Step-by-Step Troubleshooting Protocol:

    • Activate the Reducing Agent: If using iron powder, consider pre-washing it with dilute HCl to remove any passivating oxide layer on the surface.

    • Increase Reagent Stoichiometry: Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O) from 3 equivalents to 5-6 equivalents relative to the nitro compound. The reaction requires a significant excess to ensure it proceeds to completion.[3]

    • Monitor Temperature: While the reaction is often initiated at cooler temperatures, gentle heating to around 60-70 °C can increase the reaction rate. Monitor progress carefully by TLC.

    • Control pH During Work-up: After the reaction is complete, the mixture must be basified to deprotonate the amine and precipitate the product. Add a strong base (e.g., concentrated NaOH or NH₄OH solution) slowly while cooling in an ice bath until the pH is strongly alkaline (pH 10-11).[2] This will also precipitate the tin or iron salts. The desired 6-aminoquinazolin-4(3H)-one may initially dissolve in a strongly alkaline medium and then precipitate as the pH is adjusted closer to neutral.[2]

    • Filter Hot: To remove the metal hydroxides, a hot filtration of the basified reaction mixture can be effective before allowing the filtrate to cool and crystallize the product.

Question 3: The final chlorination step to produce this compound is giving a very low yield and multiple unidentified spots on my TLC.

This is the most critical and often lowest-yielding step. The primary culprits are moisture, reagent degradation, and side reactions involving the unprotected 6-amino group.

  • Causality Analysis: The conversion of the 4-oxo group to a 4-chloro group is a nucleophilic substitution reaction using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][5] These reagents are extremely sensitive to water, which will quench them and prevent the reaction. Furthermore, the 6-amino group is a nucleophile and can react with the chlorinating agent or the product itself, leading to polymerization or the formation of undesired byproducts.

  • Step-by-Step Troubleshooting Protocol:

    • Ensure Absolute Anhydrous Conditions: Dry your starting material, 6-Aminoquinazolin-4(3H)-one, in a vacuum oven before use. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use Freshly Distilled Reagents: POCl₃ and SOCl₂ degrade over time upon exposure to atmospheric moisture. Use a freshly opened bottle or distill the reagent immediately before use.

    • Optimize Chlorinating Agent and Conditions: The choice of reagent is critical. While POCl₃ is common, some studies show that using thionyl chloride (SOCl₂) as both the chlorinating agent and the solvent can dramatically increase the yield to as high as 90%, compared to ~44% with POCl₃.[6]

    • Add a Tertiary Amine Catalyst: The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), can accelerate the reaction by forming a more reactive Vilsmeier-Haack type intermediate.

    • Control Temperature: The reaction is typically performed at reflux.[1] Ensure a consistent and appropriate temperature is maintained.

    • Careful Work-up: The reaction must be quenched carefully by slowly pouring the reaction mixture onto crushed ice. This will hydrolyze the excess chlorinating agent. The product will precipitate and can be collected by filtration. The pH should be adjusted to neutral or slightly basic to ensure the amine is in its free base form.

Frequently Asked Questions (FAQs)

Q: Which chlorinating agent is superior for the final step: POCl₃ or SOCl₂?

A: Both are effective, but they have different optimal conditions and outcomes. The "better" choice depends on your specific setup and optimization efforts.

FeaturePhosphorus Oxychloride (POCl₃)Thionyl Chloride (SOCl₂)
Reactivity Highly reactive, often requires a catalyst (e.g., DMF, tertiary amine).Very reactive, can often be used as the solvent itself.
Typical Yield Can be moderate (~40-60%) without optimization.[6]Reported yields can be significantly higher, up to 90%.[6]
Boiling Point 105.8 °C76 °C
Work-up Quenching on ice is standard. Byproducts (phosphoric acids) can sometimes complicate purification.Quenching on ice is also standard. Gaseous byproducts (SO₂ and HCl) are easily removed.
Recommendation A standard and widely used reagent. Often the first choice due to extensive literature precedent.An excellent alternative that may provide a significant yield improvement, especially when used as the solvent.[6]

Q: How can I effectively monitor the progress of the chlorination reaction?

A: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • System Setup: Use a silica gel plate. A good mobile phase to start with is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio). You may need to add a small amount of triethylamine (1-2%) to the mobile phase to prevent the amino groups from streaking on the silica.

  • Spotting: Spot your starting material (6-Aminoquinazolin-4(3H)-one), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Analysis: The starting material is quite polar and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane.

Q: Are there any alternative, "greener" methods for the final step that avoid harsh chlorinating agents?

A: Yes, research into more environmentally friendly methods is ongoing. One promising approach involves a one-pot reaction using hexamethyldisilazane (HMDS). This method proceeds through tandem silylation of the quinazolinone followed by substitution with an amine, avoiding the use of POCl₃ or SOCl₂ entirely.[1] While this is typically used to synthesize 4-aminoquinazolines directly, modifications could potentially be adapted. However, for the direct synthesis of the 4-chloro intermediate, traditional chlorinating agents remain the most established and reliable method in published literature.

Q: My final product, this compound, seems to degrade over time. What are the proper storage conditions?

A: 4-Chloroquinazolines are susceptible to hydrolysis. The chlorine at the 4-position is activated and can be displaced by water, especially under non-neutral pH conditions, reverting to the quinazolinone.

  • Storage Protocol: Store the solid product in a tightly sealed container, preferably in a desiccator to protect it from moisture. For long-term storage, keep it in a freezer at -20 °C under an inert atmosphere (argon or nitrogen).

Mechanism Visualization: The Chlorination Step

Understanding the mechanism can help in diagnosing issues. The chlorination of the 4-oxo position is not a simple substitution. It involves the activation of the carbonyl oxygen to transform it into a better leaving group.

G cluster_reagents Quinazolinone 6-Aminoquinazolin-4(3H)-one Activated_Intermediate Reactive O-phosphoryl Intermediate Quinazolinone->Activated_Intermediate 1. Attack by POCl3 (Activation) Product This compound Activated_Intermediate->Product 2. Nucleophilic Attack by Cl- POCl3 POCl3 POCl3->Activated_Intermediate Cl_ion Cl- Cl_ion->Product

Sources

Technical Support Center: Synthesis of 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloroquinazolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this critical synthetic step. Here, we leverage our expertise to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions, minimize impurities, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding byproducts in the synthesis of this compound, which typically involves the chlorination of 6-amino-3H-quinazolin-4-one.

Q1: What is the most common byproduct I am likely to encounter?

A1: The most prevalent byproduct is the starting material itself, 6-amino-3H-quinazolin-4-one. This is often due to one of two reasons: an incomplete reaction or, more commonly, hydrolysis of the desired 4-chloro product during the workup phase.[1][2] The 4-chloro position on the quinazoline ring is highly susceptible to nucleophilic attack, and water from aqueous workups or even atmospheric moisture can readily convert the product back to the starting quinazolinone.[1]

Q2: I see an unexpected peak in my LC-MS with a higher molecular weight than my product. What could it be?

A2: You are likely observing the formation of a "pseudodimer". This type of byproduct can form when a phosphorylated intermediate (generated during chlorination with reagents like phosphorus oxychloride, POCl₃) reacts with a molecule of the unreacted 6-amino-3H-quinazolin-4-one.[3][4][5] This is particularly common when the reaction temperature is not carefully controlled or if the reaction mixture is not kept sufficiently basic during the initial stages.[3][4]

Q3: Can positional isomers be a problem?

A3: While not a direct byproduct of the chlorination step itself, if your synthesis starts from precursors to 6-amino-3H-quinazolin-4-one, the formation of positional isomers is a possibility. For instance, in syntheses related to compounds like Gefitinib, which features a substituted quinazoline core, positional isomers are recognized as potential process-related impurities.[6] Careful control of the preceding synthetic steps is crucial to avoid this.

Q4: Are there other less common byproducts to be aware of?

A4: Yes, several other species can arise:

  • Phosphorylated Intermediates: If the chlorination reaction with POCl₃ does not go to completion, you may have residual (O)- or (N)-phosphorylated intermediates in your crude product.[3][4][5][7]

  • N-Oxides: Under certain conditions, particularly if oxidative degradation occurs, N-oxide derivatives of the quinazoline ring can be formed.[8][9]

  • Products of Hydrolysis or Oxidative Cleavage: For more complex derivatives of this compound, hydrolysis of other functional groups or oxidative cleavage of side chains can occur, leading to a range of degradation products.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues in the synthesis of this compound.

Problem 1: Low yield and recovery of starting material (6-amino-3H-quinazolin-4-one).
Potential Cause Recommended Action Scientific Rationale
Product Hydrolysis During Workup After evaporating excess chlorinating agent (e.g., POCl₃), avoid quenching with water or basic solutions. Instead, consider direct precipitation of the product by adding a non-polar solvent, or proceed directly to the next synthetic step without isolating the 4-chloro intermediate.[1]4-Chloroquinazolines are highly unstable in the presence of water and bases, which leads to rapid hydrolysis back to the more stable quinazolinone.[1]
Incomplete Reaction Ensure anhydrous conditions. For POCl₃ reactions, confirm that the temperature is sufficiently high (typically 70-90°C) after the initial phosphorylation step to drive the conversion to the chloroquinazoline.[3][4][5] For SOCl₂ reactions, a catalytic amount of DMF is often required to form the Vilsmeier reagent, which is the active chlorinating species.[2][10]The conversion of the intermediate phosphorylated quinazolone to the final chloroquinazoline is a temperature-dependent step.[3][4][5] In SOCl₂ chlorinations, the Vilsmeier reagent is a more potent chlorinating agent than SOCl₂ alone.
Insufficient Chlorinating Agent Use a sufficient excess of the chlorinating agent. For POCl₃, a minimum of one molar equivalent is required for efficient conversion.[3][4][5]The chlorinating agent is consumed during the reaction, and a stoichiometric amount is necessary to drive the reaction to completion.
Problem 2: Presence of a high molecular weight impurity (suspected pseudodimer).
Potential Cause Recommended Action Scientific Rationale
Inadequate Temperature Control When using POCl₃, perform the initial addition of the reagent at a lower temperature (below 25°C) under basic conditions before heating to reflux.[3][4][5]Pseudodimer formation occurs when the phosphorylated intermediate reacts with the starting quinazolinone. Keeping the temperature low during the initial phosphorylation stage minimizes the concentration of the reactive intermediate and suppresses this side reaction.[3][4]
Non-basic Conditions If using a base (e.g., triethylamine or DIPEA) with POCl₃, ensure it is present throughout the addition of the chlorinating agent.[3][11]Maintaining basic conditions prevents the accumulation of acidic byproducts that can catalyze side reactions.

Visualizing the Reaction and Troubleshooting

Reaction Pathway and Byproduct Formation

The following diagram illustrates the intended synthetic route from 6-amino-3H-quinazolin-4-one to this compound and the points at which common byproducts are formed.

Byproduct_Formation cluster_side_reactions Side Reactions SM 6-Amino-3H-quinazolin-4-one (Starting Material) PI Phosphorylated Intermediate SM->PI P This compound (Product) PI->P Heat (70-90°C) Dimer Pseudodimer PI->Dimer + Starting Material Hydrolysis 6-Amino-3H-quinazolin-4-one (Hydrolysis Product) P->Hydrolysis + H2O (Workup)

Caption: Key reaction steps and byproduct formation pathways.

Troubleshooting Workflow

If you encounter a problem with your synthesis, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_TLC_LCMS Analyze crude product by TLC/LC-MS Start->Check_TLC_LCMS SM_Present Is starting material the main component? Check_TLC_LCMS->SM_Present High_MW_Impurity Is there a high MW impurity? SM_Present->High_MW_Impurity No Hydrolysis Suspect Hydrolysis - Modify workup (anhydrous) - Use product immediately SM_Present->Hydrolysis Yes Dimer_Formation Suspect Dimer Formation - Control temperature during POCl3 addition - Ensure basic conditions High_MW_Impurity->Dimer_Formation Yes Incomplete_Rxn Suspect Incomplete Reaction - Check anhydrous conditions - Verify temperature and time Hydrolysis->Incomplete_Rxn If workup is anhydrous Success Problem Resolved Hydrolysis->Success Incomplete_Rxn->Success Dimer_Formation->Success

Caption: A step-by-step guide to troubleshooting common synthesis issues.

Experimental Protocols & Analytical Methods

Recommended Chlorination Protocol (Minimizing Byproducts)

This protocol is based on methods that control for dimer formation and hydrolysis.[3][4][5][11]

  • To a stirred suspension of 6-amino-3H-quinazolin-4-one (1 equivalent) and a suitable base such as N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at a temperature below 25°C.

  • Maintain the temperature and stir for 1 hour after the addition is complete.

  • Slowly heat the reaction mixture to 80°C and maintain for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess POCl₃ under reduced pressure.

  • Crucially, avoid an aqueous workup. The crude this compound can be triturated with a non-polar solvent like hexanes to induce precipitation, filtered, and dried under vacuum for immediate use in the subsequent step.

Analytical Methods for Impurity Detection
  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of your product and quantifying impurities. A reverse-phase C18 column with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a good starting point.[8][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of byproducts, which is key to distinguishing between unreacted starting material, dimers, and other impurities.[8][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and characterize unknown byproducts if they are present in sufficient quantities.[3][4][5][13]

References

  • Cremin, P., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]

  • Cremin, P., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. [Link]

  • Veeprho. Gefitinib Impurities and Related Compound. [Link]

  • Cremin, P., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Sánchez, Y., et al. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Cremin, P., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Pharmaffiliates. Gefitinib-impurities. [Link]

  • Breza, N., et al. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B. ResearchGate. [Link]

  • Das, A. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. [Link]

  • Google Patents. (2014). A kind of preparation method of Gefitinib known impurities.
  • Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Various Authors. (2014). Scheme for synthesis of gefitinib. ResearchGate. [Link]

  • da Silva, A. D., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • Lima, L. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Google Patents. (1993).
  • Google Patents. (2009). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Wang, L., et al. (2019). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications. [Link]

  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. [Link]

  • Szumilak, M., et al. (2025). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • Movassaghi, M., et al. (2006). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • El-Sayed, W. A. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. [Link]

  • Sás, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Kim, Y., et al. (2022). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PMC - PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

Sources

Technical Support Center: Navigating Challenges in 4-Chloroquinazolin-6-amine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloroquinazolin-6-amine reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile scaffold. As a key intermediate in the synthesis of numerous biologically active compounds, including kinase inhibitors like Lapatinib, mastering its reactivity is crucial.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles and optimize your reaction outcomes. Our approach is rooted in mechanistic principles to not only solve immediate issues but also to empower you with a deeper understanding of the underlying chemistry.

The this compound core structure presents a fascinating interplay of electronic effects. The electron-withdrawing nature of the quinazoline ring system, particularly the nitrogen atoms, renders the C-4 position highly electrophilic and susceptible to nucleophilic attack.[3][4] Conversely, the amino group at the C-6 position is electron-donating, which can modulate the overall reactivity. Understanding this electronic balance is key to troubleshooting reactions.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is one of the most common transformations performed with this compound, typically involving the displacement of the C-4 chloride by an amine, alcohol, or thiol. The reaction proceeds via a Meisenheimer complex, a charged intermediate whose stability is paramount for reaction success.[5]

Frequently Asked Questions (FAQs) for SNAr Reactions

Q1: I am observing very low conversion of my this compound starting material. What are the primary factors to investigate?

Low conversion in SNAr reactions with this substrate can often be traced back to a few key parameters. A systematic approach to troubleshooting is essential.

  • Nucleophile Reactivity: The nucleophilicity of your incoming amine, alcohol, or thiol is a primary driver. Electron-poor nucleophiles, such as anilines with electron-withdrawing groups, will react more slowly.[6][7]

    • Solution: For sluggish reactions with weak nucleophiles, consider increasing the reaction temperature or employing microwave irradiation to enhance the reaction rate.[6]

  • Solvent Choice: The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.[3]

    • Solution: Polar aprotic solvents like DMF, DMAc, or NMP are generally good choices. Polar protic solvents like isopropanol or ethanol can also be effective, particularly for amine nucleophiles.[3]

  • Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction.

    • Solution: For amine nucleophiles, using an excess of the amine itself can serve as the base.[3] Alternatively, non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective.[3]

Q2: My reaction has stalled, and I am recovering a significant amount of starting material along with a new, more polar byproduct. What could this be?

This scenario often points to hydrolysis of the 4-chloro group to the corresponding 4-hydroxyquinazoline derivative (a quinazolinone). This side reaction is competitive with your desired SNAr.

  • Cause: Trace amounts of water in your reagents or solvents can lead to hydrolysis, especially at elevated temperatures.

  • Preventative Measures:

    • Dry Solvents: Ensure you are using anhydrous solvents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize atmospheric moisture.

    • Reagent Purity: Verify the purity and dryness of your amine and base.

Troubleshooting Workflow for Low SNAr Conversion

Below is a systematic workflow to diagnose and resolve low conversion issues.

G start Low Conversion Observed check_nucleophile Assess Nucleophile Reactivity (Electron-rich vs. Electron-poor) start->check_nucleophile weak_nucleophile Weak Nucleophile Suspected check_nucleophile->weak_nucleophile If electron-poor check_conditions Review Reaction Conditions check_nucleophile->check_conditions If electron-rich or issue persists increase_temp Increase Temperature or Use Microwave Irradiation weak_nucleophile->increase_temp success Improved Conversion increase_temp->success solvent Evaluate Solvent Polarity (Is it sufficiently polar?) check_conditions->solvent base Evaluate Base Strength/Type (Is it appropriate for the nucleophile?) check_conditions->base hydrolysis Check for Hydrolysis Byproduct (e.g., by LC-MS) check_conditions->hydrolysis optimize_solvent Optimize Solvent (e.g., switch to DMF or NMP) solvent->optimize_solvent optimize_base Optimize Base (e.g., switch to a stronger, non-nucleophilic base) base->optimize_base water Water Contamination Suspected hydrolysis->water dry_reagents Use Anhydrous Solvents and Reagents under Inert Atmosphere water->dry_reagents dry_reagents->success optimize_base->success optimize_solvent->success

Caption: Troubleshooting workflow for low SNAr conversion.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful methods for forming C-C and C-N bonds at the C-4 position. However, their success hinges on a delicate interplay between the catalyst, ligand, base, and substrates.[8][9]

Frequently Asked Questions (FAQs) for Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling is giving very low yield. What are the common culprits?

Low yields in Suzuki couplings with this compound can be frustrating. Here’s a breakdown of common issues:

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are created equal. The choice depends on the specific coupling partners.

    • Solution: For challenging couplings, consider using more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[10] These can promote the rate-limiting oxidative addition step.[11]

  • Base and Solvent System: The base is crucial for the transmetalation step and the overall catalytic cycle.

    • Solution: A common issue is poor solubility of the base (e.g., K₂CO₃, K₃PO₄) or starting materials.[12] Consider using a solvent system that improves solubility, such as toluene/water, dioxane/water, or DMF.[12] For anhydrous conditions with K₃PO₄, a small amount of water can sometimes be beneficial.[10]

  • Protodeboronation: Your boronic acid can be sensitive and undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water and at high temperatures.

    • Solution: Use freshly sourced boronic acid or its corresponding pinacol ester (boronate ester), which is often more stable. Minimize reaction time and temperature where possible.

Q2: I am attempting a Buchwald-Hartwig amination and observing rapid catalyst decomposition (solution turns black) and low conversion. Why is this happening?

Catalyst deactivation is a common problem in Buchwald-Hartwig aminations.

  • Cause: The active Pd(0) catalyst can be sensitive to oxygen or can form inactive palladium black.[13] The nitrogen atoms in the quinazoline ring itself can also potentially coordinate to the palladium center, inhibiting catalysis.[14]

  • Solutions:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[13]

    • Ligand Selection: The choice of ligand is critical to stabilize the palladium catalyst and facilitate the catalytic cycle.[9][15] Bidentate ligands like BINAP or DPPF, or bulky monodentate ligands from the Buchwald group, are often effective.[9]

    • Base Choice: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and handled under inert conditions.

Data Summary: Recommended Starting Conditions for Cross-Coupling
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5%) or PdCl₂(dppf) (3%)-K₂CO₃ (2)Dioxane/H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (2%)XPhos (4%)NaOtBu (1.5)Toluene90-110

Note: These are starting points and may require optimization for your specific substrates.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting the Vessel: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Logic for Palladium-Catalyzed Cross-Coupling

G start Low Yield in Cross-Coupling reaction_type Identify Reaction Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C Bond buchwald Buchwald-Hartwig reaction_type->buchwald C-N Bond check_suzuki Troubleshoot Suzuki suzuki->check_suzuki check_buchwald Troubleshoot Buchwald buchwald->check_buchwald solubility Check Reagent Solubility check_suzuki->solubility boronic_acid Assess Boronic Acid Stability check_suzuki->boronic_acid catalyst_suzuki Optimize Catalyst/Ligand check_suzuki->catalyst_suzuki catalyst_buchwald Optimize Catalyst/Ligand check_buchwald->catalyst_buchwald degassing Verify Degassing Protocol check_buchwald->degassing base_buchwald Check Base Quality/Strength check_buchwald->base_buchwald change_solvent Change Solvent System (e.g., add co-solvent) solubility->change_solvent use_boronate Use Boronate Ester or Fresh Boronic Acid boronic_acid->use_boronate new_catalyst Screen Advanced Catalysts/Ligands catalyst_suzuki->new_catalyst catalyst_buchwald->new_catalyst improve_degassing Improve Degassing (e.g., Freeze-Pump-Thaw) degassing->improve_degassing use_fresh_base Use Fresh, Anhydrous Base base_buchwald->use_fresh_base success Improved Yield use_boronate->success change_solvent->success new_catalyst->success new_catalyst->success improve_degassing->success use_fresh_base->success

Caption: Diagnostic workflow for troubleshooting Pd-catalyzed cross-coupling reactions.

By systematically evaluating these key experimental parameters, you can effectively diagnose and resolve issues leading to low conversion in your this compound reactions. Remember that careful planning, high-quality reagents, and a methodical approach to optimization are the cornerstones of successful synthesis.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved from [Link]

  • The Chemistry Behind Lapatinib: An Intermediate's Role. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers in Chemistry. Retrieved from [Link]

  • Lapatinib preparation method. (2015). Google Patents.
  • Synthetic method of lapatinib. (2013). Google Patents.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2007). In Cross-Coupling Reactions (pp. 155-202).
  • Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University. Retrieved from [Link]

  • SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. (1982).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). PubMed. Retrieved from [Link]

  • Practical synthesis of lapatinib. (2010). ResearchGate. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Solvent and Base Effect on Direct Amination of 4-Hydroxyquinazoline 1a... (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of 4-Tosyloxyquinazolines with Organoindium Reagents: An Efficient Route to 4-Substituted Quinazolines. (2016). Sci-Hub.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • A Study Concerning the Synthesis, Basicity and Hydrolysis of 4-Amino-2-(N,N-diethylamino)quinazoline Derivatives. (2002). Journal of Heterocyclic Chemistry.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 4-haloquinazolines. (1993). Google Patents.
  • Reaction of 4-chloroquinazoline with arenesulfonothioic acid salts. (2013). ResearchGate. Retrieved from [Link]

  • What is the proper way to set up a suzuki coupling? (2020). Reddit. Retrieved from [Link]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (1972). Sci-Hub.
  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). (n.d.). ResearchGate. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). ScienceDirect. Retrieved from [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2012). Google Patents.

Sources

Optimizing solvent and base conditions for nucleophilic substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Optimizing Solvent and Base Conditions in Nucleophilic Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental setups. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles to empower your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries regarding solvent and base selection for nucleophilic substitution reactions.

Q1: My SN2 reaction is sluggish. Could my solvent be the problem?

A1: Absolutely. Solvent choice is critical for the success of an SN2 reaction. The ideal solvent must dissolve the nucleophile (often a salt) while minimally interacting with it.[1][2]

  • The Issue with Protic Solvents: Polar protic solvents like water, ethanol, and methanol possess O-H or N-H bonds, allowing them to form hydrogen bonds.[1][2] These solvents can form a "cage" around the anionic nucleophile, a phenomenon known as solvation.[1][2] This solvation stabilizes the nucleophile, effectively "encumbering" it and hindering its ability to attack the electrophilic carbon.[1][2] Consequently, polar protic solvents are generally unsuitable for SN2 reactions.[1][2]

  • The Advantage of Polar Aprotic Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are the preferred choice for SN2 reactions.[1][2][3] They possess strong dipole moments to dissolve ionic nucleophiles but lack the ability to form hydrogen bonds.[4] This leaves the nucleophile relatively "naked" and highly reactive, significantly accelerating the reaction rate.[3][5] In fact, switching from a polar protic solvent like methanol to a polar aprotic solvent like acetonitrile can increase the rate of an SN2 reaction by a factor of 5000.[6]

Q2: When is it appropriate to use a polar protic solvent?

A2: Polar protic solvents are the solvents of choice for SN1 reactions.[1][2] The SN1 mechanism proceeds through a carbocation intermediate, and the stability of this intermediate is paramount to the reaction rate.[3][7] Polar protic solvents excel at stabilizing both the carbocation and the leaving group through hydrogen bonding and dipole-dipole interactions.[7][8][9] This solvation lowers the activation energy of the rate-determining step, which is the formation of the carbocation, thereby facilitating the SN1 pathway.[2]

Q3: How do I select an appropriate base for my reaction? I'm concerned about elimination side products.

A3: The choice of base is a delicate balance between promoting the desired substitution and avoiding competing elimination (E2) reactions. The key factors to consider are the base's strength and its steric bulk.

  • Base Strength vs. Nucleophilicity: While all nucleophiles are Lewis bases, their basicity and nucleophilicity are not always parallel.[10] For SN2 reactions, a strong nucleophile is required.[2] Often, strong nucleophiles are also strong bases (e.g., HO⁻, RO⁻), which can favor E2 elimination, especially with secondary and tertiary substrates.[11][12] To favor substitution over elimination, select a good nucleophile that is a weak base, such as iodide (I⁻), bromide (Br⁻), azide (N₃⁻), or cyanide (CN⁻).[12][13]

  • Steric Hindrance: Sterically hindered, or bulky, bases are more likely to act as bases rather than nucleophiles.[14][15] This is because it is easier for a bulky base to abstract a proton from the periphery of a molecule (elimination) than to attack a sterically shielded electrophilic carbon (substitution).[14][15][16] Therefore, if elimination is a concern, avoid bulky bases like potassium tert-butoxide (KOt-Bu) or lithium diisopropylamide (LDA), especially with primary alkyl halides where SN2 is usually favored.[17]

Q4: My reaction yield is low despite using an appropriate solvent and base. What else could be wrong?

A4: Low yields can stem from a variety of factors beyond the primary solvent and base conditions. Here are a few common culprits:

  • Leaving Group Ability: The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group.[18][19] Good leaving groups are weak bases, meaning they are stable on their own.[18][20] The anions of strong acids, such as triflates, tosylates, and mesylates, are excellent leaving groups.[10] Among the halides, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻.[21] Hydroxide (OH⁻) and alkoxide (RO⁻) ions are poor leaving groups but can be activated by protonation with an acid.[10]

  • Substrate Structure: The structure of the electrophile plays a significant role. SN2 reactions are sensitive to steric hindrance, with reactivity order: methyl > primary > secondary >> tertiary.[18][20] Tertiary halides will not undergo SN2 reactions.[17] Conversely, SN1 reactions favor substrates that can form stable carbocations, hence the reactivity order: tertiary > secondary > primary.[3][9]

  • Reaction Temperature: Elimination reactions are generally more favored at higher temperatures than substitution reactions.[13][22] If you are observing a significant amount of elimination byproduct, consider running the reaction at a lower temperature.[13]

Part 2: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental issues.

Guide 1: Low Yield in an SN2 Reaction

Issue: You are attempting an SN2 reaction with a primary or secondary alkyl halide, but the yield of the desired substitution product is consistently low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low SN2 reaction yields.

Guide 2: Predominance of Elimination Product

Issue: Your reaction is yielding the elimination product as the major or a significant byproduct, when the substitution product is desired.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for minimizing elimination byproducts.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Favoring an SN2 Reaction

This protocol outlines a general method for performing a nucleophilic substitution on a primary alkyl halide, aiming to maximize the SN2 pathway.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alkyl halide in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO).[13]

  • Nucleophile Addition: Add a stoichiometric equivalent of a good nucleophile that is a weak base (e.g., sodium iodide, sodium cyanide).[13]

  • Temperature Control: Maintain the reaction mixture at a low to moderate temperature (e.g., 0 °C to room temperature).[13] Use a cooling bath if necessary.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction mixture and extract the product. Purify the product using a suitable method, such as column chromatography.

Data Summaries

The following tables provide key data to aid in your experimental design.

Table 1: Properties of Common Solvents in Nucleophilic Substitution Reactions

SolventClassDielectric Constant (ε)SN1 FavoredSN2 FavoredNotes
Water (H₂O)Polar Protic80.1YesNoExcellent for SN1; solvates nucleophiles in SN2.[2][9][23]
Methanol (CH₃OH)Polar Protic32.7YesNoGood for SN1; can act as a nucleophile (solvolysis).[2][23]
Ethanol (CH₃CH₂OH)Polar Protic24.55YesNoSimilar to methanol, good for SN1.[23][24]
Acetone ((CH₃)₂CO)Polar Aprotic20.7NoYesExcellent for SN2; dissolves many organic compounds and salts.[1][2][23]
DMF (HCON(CH₃)₂)Polar Aprotic36.71NoYesHigh boiling point, excellent for SN2.[1][2][23]
DMSO ((CH₃)₂SO)Polar Aprotic46.68NoYesHighly polar, excellent for SN2, high boiling point.[1][2][23]
Acetonitrile (CH₃CN)Polar Aprotic37.5NoYesGood for SN2, relatively low boiling point.[3][23]
Hexane (C₆H₁₄)Nonpolar1.88NoNoGenerally a poor solvent for nucleophilic substitutions as it cannot dissolve ionic nucleophiles.[1][2]

Dielectric constant is a measure of a solvent's polarity.[25][26]

Table 2: pKₐ Values of Conjugate Acids of Common Bases/Nucleophiles

Base/NucleophileConjugate AcidpKₐ (in H₂O)Relative BasicityNotes
I⁻ (Iodide)HI~ -10Very WeakExcellent nucleophile, excellent leaving group.[27]
Br⁻ (Bromide)HBr~ -9Very WeakGood nucleophile, good leaving group.[27]
Cl⁻ (Chloride)HCl~ -7Very WeakFair nucleophile, fair leaving group.[27]
HS⁻ (Hydrosulfide)H₂S7.0ModerateGood nucleophile.[27]
CN⁻ (Cyanide)HCN9.3ModerateGood nucleophile.[27]
CH₃COO⁻ (Acetate)CH₃COOH4.8WeakModerate nucleophile.[27]
N₃⁻ (Azide)HN₃4.6WeakGood nucleophile.[27]
HO⁻ (Hydroxide)H₂O15.7StrongStrong nucleophile, strong base.[27][28]
CH₃O⁻ (Methoxide)CH₃OH~ 15.5StrongStrong nucleophile, strong base.
(CH₃)₃CO⁻ (tert-Butoxide)(CH₃)₃COH~ 18Very StrongPoor nucleophile (sterically hindered), strong base.[27][28]

The pKₐ values refer to the conjugate acid of the base listed. A higher pKₐ indicates a stronger base.[28][29][30]

References

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

  • Sn1 vs Sn2: Solvent effects (video) | Khan Academy. Retrieved from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. (2023, March 20). Retrieved from [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. (2025, May 26). Retrieved from [Link]

  • Solvent Effects on Sn1 and Sn2 Reactions | Video Summary and Q&A. Glasp. (2010, August 30). Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. Chemistry Steps. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Polar Protic vs. Polar Aprotic Solvents : r/chemhelp. Reddit. (2019, November 13). Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. (2022, March 15). Retrieved from [Link]

  • 9.2: Relative Permittivity. Chemistry LibreTexts. (2023, January 15). Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. ACS Publications. (2022, March 15). Retrieved from [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. Retrieved from [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ResearchGate. (2022, March 2). Retrieved from [Link]

  • pka bases.cdx. Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Retrieved from [Link]

  • 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. (2020, July 1). Retrieved from [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. (2025, May 24). Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. (2012, November 30). Retrieved from [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. (2025, February 28). Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved from [Link]

  • pKa Data Compiled by R. Williams pKa Values. Organic Chemistry Data. (2022, April 7). Retrieved from [Link]

  • Solvent Physical Properties. Retrieved from [Link]

  • How to decide whether a reactant is more of a base or a nucleophile to determine if it undergoes a substitution or elimination reaction. Quora. (2022, June 29). Retrieved from [Link]

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. (2021, December 15). Retrieved from [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. Retrieved from [Link]

  • Nucleophilic Substitution Reaction. GeeksforGeeks. (2025, July 23). Retrieved from [Link]

  • Why does this nucleophilic substitution reaction not work?. Quora. (2017, April 3). Retrieved from [Link]

Sources

Preventing dimer formation in 4-Chloroquinazolin-6-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Chloroquinazolin-6-amine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the chemical modification of this versatile scaffold. Our focus is on a particularly persistent issue: the formation of unwanted dimers. By understanding the underlying mechanisms, you can optimize your reaction conditions to favor the desired product and ensure the integrity of your synthetic route.

Section 1: Understanding Dimer Formation

Q1: I am seeing a significant amount of a high molecular weight byproduct in my reaction involving this compound. Mass spectrometry suggests it's a dimer. What is happening?

A1: Dimer formation is a common side reaction when working with this compound. The molecule possesses both a nucleophilic center (the 6-amino group) and a highly electrophilic center (the C4 carbon atom, activated by the chloro leaving group). This duality allows one molecule to react with another, leading to a dimer. This self-reaction can occur via two primary mechanisms, often competing with your desired transformation.

  • Direct Nucleophilic Aromatic Substitution (SNAr): This is a non-catalyzed pathway where the 6-amino group of one molecule directly attacks the C4-chloro position of another. This reaction is often promoted by the base used in your primary reaction or by elevated temperatures. The quinazoline ring is electron-deficient, making the C4 position particularly susceptible to nucleophilic attack.[1][2]

  • Palladium-Catalyzed Self-Coupling: In transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination or Suzuki coupling, a palladium(0) species can oxidatively add to two separate this compound molecules.[3][4] Instead of coupling with your desired partner, the two quinazoline fragments can reductively eliminate from the palladium center, forming a C-N or C-C bond that results in a dimer. This is a form of competitive homocoupling.

Below is a diagram illustrating the competition between the desired reaction and the SNAr dimerization pathway.

cluster_0 Desired Reaction Pathway cluster_1 Dimerization Pathway (SNAr) A This compound C Desired Product A->C Catalyst/Base B Your Nucleophile (e.g., R-NH2, Ar-B(OH)2) B->C D This compound (Molecule 1) F Dimer Byproduct D->F Base / Heat (6-NH2 attacks C4-Cl) E This compound (Molecule 2) E->F

Caption: Competing reaction pathways for this compound.

Section 2: Troubleshooting Guide for Unprotected Substrate Reactions

If using a protecting group is not desirable, optimizing the reaction conditions is critical. This section provides troubleshooting advice for minimizing dimer formation when using the unprotected this compound.

Q2: I am attempting a Buchwald-Hartwig amination and getting significant dimer formation. How can I fix this?

A2: The Buchwald-Hartwig amination is a powerful tool, but its catalytic cycle can be diverted towards self-coupling.[3][5] Here are key parameters to adjust:

  • Choice of Base: Strong, non-nucleophilic bases are often used. However, a very strong base like NaOtBu can deprotonate the 6-amino group, increasing its nucleophilicity and promoting the SNAr side reaction. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. These bases are often effective in the catalytic cycle but may reduce the rate of the non-catalyzed dimerization.[6]

  • Ligand Selection: The ligand is crucial for modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) can favor reductive elimination of the desired product over side reactions.[5][6] They create a sterically hindered environment around the palladium that can disfavor the binding of a second large quinazoline molecule.

  • Temperature Control: High temperatures accelerate most reactions, including the undesired SNAr dimerization. Attempt to run your reaction at the lowest possible temperature that still allows for efficient catalysis. Typical temperatures for Buchwald-Hartwig reactions are between 80-110 °C, but a systematic screen at 60 °C, 80 °C, and 100 °C is advisable.[6]

  • Rate of Addition: If feasible, consider a slow addition of the this compound to the reaction mixture containing the catalyst, ligand, base, and your coupling partner. This keeps the instantaneous concentration of the substrate low, statistically favoring its reaction with the more abundant coupling partner over reacting with itself.

Q3: Can I prevent dimerization in a Suzuki coupling where this compound is my electrophile?

A3: Yes. While homocoupling of the boronic acid partner is a more commonly discussed side reaction in Suzuki couplings,[7][8] self-coupling of the aryl halide can also occur. The principles are similar to those for the Buchwald-Hartwig reaction.

  • Optimize Catalyst and Ligand: Use a highly active catalyst system that promotes rapid oxidative addition and transmetalation, outcompeting potential self-coupling pathways. Catalyst systems like Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with a suitable phosphine ligand are common starting points.[4]

  • Base and Solvent: The choice of base (e.g., Na₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/H₂O, Toluene/H₂O) can influence the rate of transmetalation. Ensure your boronic acid is effectively activated to facilitate its entry into the catalytic cycle.[4]

  • Purity of Reagents: Ensure your reagents are pure. Trace impurities can sometimes deactivate the catalyst, leading to longer reaction times and higher temperatures, which can favor thermal SNAr dimerization.[9]

ParameterRecommendation for Buchwald-HartwigRecommendation for SuzukiRationale
Base K₃PO₄, Cs₂CO₃ (weaker)Na₂CO₃, K₃PO₄Minimizes deprotonation of the 6-amine, reducing its nucleophilicity for SNAr.
Ligand Bulky Biarylphosphines (XPhos, SPhos)Triphenylphosphine (PPh₃) or othersSteric hindrance disfavors binding of two substrate molecules to the Pd center.
Temperature 60-100 °C (start low)80-110 °CLower temperatures suppress the thermal SNAr side reaction.
Concentration Use slow addition of substrateStandard concentrationKeeping substrate concentration low favors reaction with the coupling partner.

Table 1: Recommended Starting Conditions to Minimize Dimerization.

Section 3: FAQ - The Protecting Group Strategy

For particularly challenging systems or when optimization of the unprotected reaction fails, a protecting group strategy is the most robust solution.

Q4: What is a protecting group, and how can it prevent dimerization?

A4: A protecting group is a chemical moiety that is temporarily attached to a reactive functional group—in this case, the 6-amino group—to render it inert during a subsequent reaction. By "masking" the nucleophilicity of the amine, you completely shut down the SNAr dimerization pathway. The palladium-catalyzed self-coupling is also inhibited as the electronic and steric properties of the substrate are altered. After the desired reaction at the C4 position is complete, the protecting group is removed to regenerate the free amine.

cluster_workflow Protecting Group Workflow Start This compound Protect Step 1: Protect (e.g., Add Boc₂O) Start->Protect Protected_SM N-Boc-4-Chloroquinazolin-6-amine (Amine is now non-nucleophilic) Protect->Protected_SM React Step 2: Perform C4 Reaction (e.g., Buchwald-Hartwig, Suzuki) Protected_SM->React Protected_Product Protected Desired Product React->Protected_Product Deprotect Step 3: Deprotect (e.g., Add TFA or HCl) Protected_Product->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

Sources

Managing regioselectivity in reactions of 2,4-dichloro-6-aminoquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Managing Regioselectivity in SNAr Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-aminoquinazoline. This guide provides in-depth, field-proven insights into controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions. As Senior Application Scientists, we understand that achieving the desired isomer is critical for the success of your synthetic campaigns. This resource is designed to move beyond simple protocols, offering a deep dive into the causality behind experimental choices to help you troubleshoot and optimize your reactions.

Understanding the Basics: The Inherent Reactivity of the Quinazoline Core

The 2,4-dichloroquinazoline scaffold presents two electrophilic carbon centers, C2 and C4, susceptible to nucleophilic attack. However, these positions are not electronically equivalent. It is a well-documented phenomenon that the C4 position is inherently more reactive towards nucleophiles than the C2 position under kinetic control.[1][2][3][4]

This preferential reactivity is rooted in the electronic structure of the quinazoline ring system. Theoretical studies using Density Functional Theory (DFT) have shown that the carbon atom at the C4 position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the more favorable site for nucleophilic attack.[1][4][5] This translates to a lower activation energy for the formation of the Meisenheimer intermediate at C4 compared to C2.[1][5]

The presence of the amino group at the C6 position, being an electron-donating group (EDG), deactivates the entire ring towards SNAr compared to its unsubstituted counterpart. However, it does not alter the fundamental C4 > C2 reactivity preference. Your experimental design must therefore start from the principle that selective C4 substitution is the favored pathway under mild conditions.

G cluster_0 Reactivity Profile Reactant 2,4-Dichloro-6-aminoquinazoline C4_Attack Nucleophilic Attack at C4 Reactant->C4_Attack Lower Ea (Favored Pathway) C2_Attack Nucleophilic Attack at C2 Reactant->C2_Attack Higher Ea (Disfavored) C4_Product C4-Substituted Product (Kinetic Product) C4_Attack->C4_Product C2_Product C2-Substituted Product (Thermodynamic/Forced) C2_Attack->C2_Product

Caption: Inherent reactivity of the 2,4-dichloroquinazoline core.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of 2,4-dichloro-6-aminoquinazoline in a practical question-and-answer format.

Question 1: My reaction is producing a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 position?

Answer: This is a classic case of the reaction conditions being too harsh, allowing the reaction to overcome the higher activation energy barrier for C2 substitution. To favor the kinetic product (C4 substitution), you must moderate the reaction conditions.

Causality: The formation of the C4-substituted product is kinetically favored, meaning it forms faster at lower temperatures.[6][7][8] By increasing the temperature or reaction time excessively, you provide enough energy for the system to also form the more thermodynamically stable or simply the more difficult-to-form C2 isomer, or even proceed to disubstitution.

Troubleshooting Steps:

  • Reduce the Temperature: This is the most critical parameter. If you are running the reaction at elevated temperatures (e.g., >50 °C), reduce it significantly. Start at room temperature, and if selectivity is still an issue, cool the reaction to 0-5 °C.[2]

  • Monitor Reaction Time: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the reaction progress closely. Stop the reaction as soon as the starting material is consumed and before significant formation of the C2 isomer or disubstituted product is observed.

  • Choice of Solvent: While a range of polar aprotic and protic solvents can be used, solvents like isopropanol, ethanol, or acetonitrile are common.[3] Ensure your solvent is not promoting unwanted side reactions. For particularly fast reactions, a less polar solvent like THF can sometimes slow the reaction down, improving control.

  • Base Strength: If a base is used to scavenge HCl, a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient.[3] Using a very strong base (e.g., NaH) can sometimes lead to decreased selectivity if it significantly alters the nucleophile's reactivity or deprotonates the C6-amino group, which could affect the ring's electronics.

Table 1: Recommended Conditions for Selective C4-Amination

ParameterRecommended ConditionRationale
Temperature 0 °C to Room Temperature (25 °C)Favors the kinetically controlled C4 product by staying below the activation energy for C2 attack.[2][9]
Nucleophile 1.0 - 1.2 equivalents of primary/secondary amineMinimizes risk of disubstitution.
Solvent Isopropanol, Ethanol, Acetonitrile (MeCN), THFCommon solvents for SNAr that provide good solubility for reactants.[3]
Base (optional) 1.1 - 1.5 equivalents of DIPEA or TEAScavenges HCl byproduct without promoting side reactions.
Monitoring TLC or LCMS analysis every 30-60 minutesAllows for quenching the reaction upon completion to prevent isomer mixture formation.
Question 2: I want to synthesize the C2-substituted isomer. My attempts at direct substitution result in either no reaction or a mixture favoring C4.

Answer: Direct and selective substitution at the C2 position is challenging and generally not feasible in a single step due to the inherent preference for C4 attack.[1][2] Achieving C2 functionalization requires a multi-step strategy or significantly more forcing conditions after C4 has been substituted.

Causality: The C2 position is less electrophilic. To force a nucleophile to attack this site, you must either increase the reaction's energy input dramatically or block/deactivate the C4 position first.

Troubleshooting & Strategic Workflows:

Strategy A: Two-Step Sequential Substitution (The "Brute Force" Method)

This is the most common approach. First, substitute the C4 position, then apply harsh conditions to substitute the C2 position.

  • Step 1: C4 Substitution: React 2,4-dichloro-6-aminoquinazoline with your first nucleophile (Nu1) under mild conditions (see Table 1) to isolate the 2-chloro-4-(Nu1)-6-aminoquinazoline intermediate.

  • Step 2: C2 Substitution: Take the purified intermediate from Step 1 and react it with your second nucleophile (Nu2) under forcing conditions. This typically requires:

    • High Temperatures: Often above 100 °C, sometimes requiring reflux in high-boiling solvents like n-butanol or DMA.[1]

    • Microwave Irradiation: This is a highly effective method for driving the more difficult C2 substitution, often reducing reaction times from many hours to minutes.[1]

    • Catalysis: For amine nucleophiles, a Buchwald-Hartwig amination can be employed for the second, more difficult C-N bond formation.[1]

G cluster_0 Sequential Substitution Workflow Start 2,4-Dichloro-6-aminoquinazoline Step1 Step 1: C4 Substitution + Nucleophile 1 (e.g., Aniline) Mild Conditions (RT, EtOH) Start->Step1 Intermediate 2-Chloro-4-(Nu1)-6-aminoquinazoline Step1->Intermediate Step2 Step 2: C2 Substitution + Nucleophile 2 (e.g., Piperidine) Harsh Conditions (>100°C or MW) Intermediate->Step2 Product 2-(Nu2)-4-(Nu1)-6-aminoquinazoline (Disubstituted Product) Step2->Product

Caption: Workflow for sequential C4 then C2 substitution.

Strategy B: C4 Deactivation/Blocking

For cases where you need a specific nucleophile at C2 and a different one at C4, a blocking group strategy can provide cleaner results. This is an advanced technique for when Strategy A fails or gives inseparable mixtures.

  • Deactivate C4: React 2,4-dichloro-6-aminoquinazoline with a nucleophile that can be easily removed or transformed later, such as a thiol (e.g., thiophenol). This forms a thioether at the C4 position, which deactivates it towards further SNAr.[10]

  • Functionalize C2: With C4 blocked, you can now perform a substitution at C2. This may still require forcing conditions, but selectivity is guaranteed. Palladium-catalyzed cross-coupling reactions are particularly effective at this stage.[10]

  • Unmask/Replace at C4: The final step involves either removing the blocking group or, more commonly, replacing it. For example, a thioether at C4 can be displaced using palladium-catalyzed, copper(I)-mediated desulfitative coupling conditions to install the desired C4 substituent.[10]

Question 3: My reaction is very sluggish, and I have low conversion even after extended reaction times. What are the likely causes?

Answer: Low reactivity is often a consequence of the electron-donating C6-amino group deactivating the ring, combined with a non-optimal choice of nucleophile or reaction conditions.

Causality: SNAr reactions are facilitated by electron-withdrawing groups that stabilize the negative charge in the Meisenheimer intermediate. The C6-amino group does the opposite, making the quinazoline ring less electrophilic and slowing the reaction.

Troubleshooting Steps:

  • Increase Temperature Incrementally: While high temperatures can hurt C4 selectivity, a modest increase (e.g., from room temperature to 40-60 °C) can often be enough to drive the reaction to completion without compromising the regiochemical outcome. Monitor carefully by TLC.

  • Use a More Nucleophilic Reagent: If you are using a weak nucleophile (e.g., a highly electron-deficient aniline), consider switching to a more electron-rich, and therefore more nucleophilic, alternative if your synthetic plan allows.

  • Consider the Nucleophile's pKa: For amine nucleophiles, ensure the reaction medium is not overly acidic. The free amine is the active nucleophile, not its protonated (ammonium) form. The optional addition of a non-nucleophilic base (DIPEA, TEA) is crucial to neutralize the generated HCl, which would otherwise protonate and deactivate your starting amine.[3]

  • Solvent Effects: A switch to a more polar aprotic solvent like DMF or DMA can sometimes accelerate SNAr reactions, although this may also decrease selectivity. Use this as a last resort and start at a low temperature.

  • Activation with an Electron-Withdrawing Group (EWG): While this changes the substrate, it's a key synthetic design principle. If your synthesis allows, starting with a precursor that has an EWG on the ring (e.g., 2,4-dichloro-7-nitroquinazoline) will dramatically increase reactivity, allowing for C4 substitution under very mild conditions.[3] The EWG can then be modified or removed later in the synthetic sequence.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • Synthesis leading to novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against. SciSpace. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. PubMed. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC - NIH. [Link]

  • Structure of 2,4,6-trisubstituted quinazoline derivatives 2. Experimental. ResearchGate. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH. [Link]

  • Synthesis, Characterization and Pharmacological Studies of Chalcone and Quinazolines Containing 2, 4, 6-trisubstituted s-Triazine Derivatives. ResearchGate. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. PubMed. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. [Link]

  • Enantioselective functionalization at the C4 position of pyridinium salts through NHC catalysis. PMC - NIH. [Link]

  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. [Link]

Sources

Technical Support Center: Purification of 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purity of their 4-Chloroquinazolin-6-amine product, specifically concerning the removal of residual starting materials. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Eliminating Starting Material Contamination

The synthesis of this compound typically involves the chlorination of a precursor, often a hydroxyquinazoline derivative, or a cyclization reaction from an appropriately substituted aminobenzonitrile or anthranilamide.[1][2] Incomplete reaction or inefficient initial purification can lead to the carryover of these starting materials into the final product.

Q1: My final this compound product shows the presence of the starting material, 6-amino-4-hydroxyquinazoline, by TLC and NMR. What is the most effective purification strategy?

A1: The presence of 6-amino-4-hydroxyquinazoline as an impurity necessitates a purification method that can effectively differentiate between the two compounds based on their physicochemical properties. The key difference to exploit here is the acidic proton of the hydroxyl group in the starting material, which is absent in the chlorinated product.

Strategy 1: Acid-Base Extraction

This classical and often highly effective technique leverages the difference in acidity between the product and the starting material.

  • Principle: The phenolic hydroxyl group of 6-amino-4-hydroxyquinazoline is acidic and will be deprotonated by a moderately strong base, forming a water-soluble salt. This compound, lacking this acidic proton, will remain in the organic phase.

  • Protocol:

    • Dissolve the crude product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 1M aqueous solution of sodium carbonate (Na₂CO₃) or a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will extract the acidic 6-amino-4-hydroxyquinazoline into the aqueous layer as its sodium salt.

    • Repeat the aqueous wash 2-3 times to ensure complete removal of the starting material.

    • Wash the organic layer with brine to remove any residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.

Strategy 2: Column Chromatography

If acid-base extraction does not provide sufficient purity, silica gel column chromatography is a reliable alternative.[3][4]

  • Principle: Separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel). The more polar 6-amino-4-hydroxyquinazoline will have a stronger affinity for the silica gel and will elute more slowly than the less polar this compound.

  • Protocol:

    • Solvent System Selection: Determine an optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[5] The goal is to achieve a clear separation between the spots of the product and the starting material.

    • Column Packing: Prepare a silica gel column (230-400 mesh) using the chosen eluent system.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elution: Elute the column with the chosen solvent system, collecting fractions.

    • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter This compound 6-amino-4-hydroxyquinazoline
Polarity Less PolarMore Polar
Solubility Soluble in common organic solvents (DCM, Ethyl Acetate)Less soluble in non-polar organic solvents, more soluble in polar solvents and aqueous base
Acidity Non-acidicAcidic (phenolic OH)

Table 1. Comparative Properties for Purification Strategy Selection

Q2: I've attempted recrystallization to purify my this compound, but the recovery is very low. What could be the issue?

A2: Low recovery during recrystallization is a common issue and can often be attributed to the choice of solvent or the experimental technique.[6]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility of this compound is still significant at low temperatures in your chosen solvent, you will lose a substantial amount of product in the mother liquor.

    • Troubleshooting:

      • Solvent Screening: Perform a small-scale solvent screening with various solvents such as ethanol, methanol, acetone, and ethyl acetate, or mixed solvent systems like ethanol-water.[6]

      • Mixed Solvent System: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.

    • Troubleshooting: If no crystals form upon cooling, try to reduce the solvent volume by gentle heating or under a stream of nitrogen, and then allow the solution to cool again.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of well-formed, pure crystals.

    • Troubleshooting: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q3: How can I confirm the purity of my final this compound product?

A3: A combination of analytical techniques should be employed to confirm the purity of your product.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying trace impurities.[7] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a common setup.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual starting materials or by-products.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your product.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Q4: Can I use a different chlorinating agent for the synthesis to avoid starting material contamination?

A4: The choice of chlorinating agent can indeed influence the reaction's completeness. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[1][8] Using an excess of the chlorinating agent and ensuring adequate reaction time and temperature can help drive the reaction to completion, thereby minimizing the amount of unreacted starting material. Always perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Q5: What are the storage conditions for this compound?

A5: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and light, as it can be sensitive to hydrolysis.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of this compound.

Purification_Workflow start Crude this compound (Contaminated with Starting Material) extraction Acid-Base Extraction (Wash with aq. NaHCO₃ or Na₂CO₃) start->extraction recrystallization Recrystallization start->recrystallization Alternative First Step purity_check Purity Analysis (HPLC, NMR, MS) extraction->purity_check chromatography Column Chromatography (Silica Gel) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Purity < 98% pure_product Pure this compound purity_check->pure_product Purity > 98% troubleshoot Troubleshoot Method (e.g., change solvent, optimize gradient) purity_check->troubleshoot Low Yield or Purity troubleshoot->chromatography troubleshoot->recrystallization

Caption: Decision workflow for purifying this compound.

References

  • Li, Z., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN103772296B - Synthesis method for quinazoline derivative.
  • Google Patents. (n.d.). US5214144A - Process for the preparation of 4-haloquinazolines.
  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... [Image]. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Stability issues of 4-Chloroquinazolin-6-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloroquinazolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound, particularly under acidic and basic conditions. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and a clear understanding of the underlying chemical principles to ensure the integrity of your experiments.

Introduction: The Quinazoline Scaffold and its Achilles' Heel

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, the inherent reactivity of certain positions on this ring system can lead to stability issues. For this compound, the primary concern is the susceptibility of the C4-chloro substituent to nucleophilic substitution, which is significantly influenced by pH. Understanding and controlling this reactivity is paramount for accurate experimental outcomes and the development of stable formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered during the handling and analysis of this compound.

FAQ 1: My sample of this compound shows a new, more polar peak on my HPLC chromatogram after storage in a slightly acidic or basic buffer. What is happening?

Answer: You are likely observing the hydrolysis of this compound. The chloro group at the 4-position of the quinazoline ring is a good leaving group and is highly susceptible to nucleophilic attack by water or hydroxide ions. This results in the formation of 6-aminoquinazolin-4(3H)-one, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Guide:

  • Confirm the Degradant: If you have a reference standard for 6-aminoquinazolin-4(3H)-one, you can confirm the identity of the new peak by co-injection. The synthesis of this compound is well-documented.[2]

  • Control Your pH: Ensure that all your solutions and buffers are maintained at a neutral pH (around 7.0) to minimize hydrolysis. If your experimental conditions require an acidic or basic pH, be aware of the potential for degradation and consider running your experiments at lower temperatures to slow down the reaction rate.

  • Sample Preparation: Prepare your samples fresh and analyze them promptly. Avoid storing solutions of this compound, especially in protic solvents or at non-neutral pH, for extended periods.

FAQ 2: I am conducting a forced degradation study on a new drug candidate containing the this compound moiety. What conditions should I use for acid and base stress testing?

Answer: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][4] For this compound, the following conditions are a good starting point for acid and base hydrolysis studies, in line with ICH guidelines:

Stress ConditionReagentConcentrationTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRoom Temp - 60°C1 - 24 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp - 60°C1 - 24 hours

Experimental Protocol: Forced Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Basic: To a separate vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to the same final concentration.

    • Neutral: As a control, prepare a similar solution using water.

  • Incubation: Place the vials in a temperature-controlled environment (e.g., a water bath) at the desired temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • Acid/Base Concentration: Starting with 0.1 M allows for a controlled degradation. If no significant degradation is observed, the concentration or temperature can be increased.[3]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis, allowing for the observation of degradation within a reasonable timeframe.

  • Neutralization: This is a critical step to ensure that the degradation is halted at the specific time point, allowing for accurate kinetic analysis.

FAQ 3: What is the primary degradation product of this compound under acidic and basic conditions, and what is the mechanism?

Answer: The primary degradation product under both acidic and basic conditions is 6-aminoquinazolin-4(3H)-one . The mechanism is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the C4 position electron-deficient and thus highly susceptible to nucleophilic attack.[5]

Under Basic Conditions (Base-Catalyzed Hydrolysis):

  • A hydroxide ion (OH⁻) acts as the nucleophile and attacks the electron-deficient C4 carbon.

  • This forms a negatively charged intermediate known as a Meisenheimer complex.

  • The complex is stabilized by resonance.

  • The chloride ion is expelled as a good leaving group, and subsequent protonation of the nitrogen at position 3 results in the formation of 6-aminoquinazolin-4(3H)-one.

Under Acidic Conditions (Acid-Catalyzed Hydrolysis):

  • The nitrogen at position 1 or 3 of the quinazoline ring is protonated.

  • Protonation further activates the ring towards nucleophilic attack by making it more electron-deficient.

  • A water molecule, a weaker nucleophile than hydroxide, attacks the C4 carbon.

  • Following the attack, a proton is lost from the water molecule, and the chloride ion is eliminated to yield the final product.

Visualization of the Degradation Pathway:

G cluster_main Degradation of this compound cluster_acid Acidic Conditions (H₂O, H⁺) A This compound B 6-Aminoquinazolin-4(3H)-one (Hydrolysis Product) A->B Nucleophilic Attack by H₂O A->B Nucleophilic Attack by OH⁻

Caption: Degradation of this compound under acidic and basic conditions.

FAQ 4: How does the 6-amino group influence the stability of the molecule?

Answer: The 6-amino group is an electron-donating group. Through resonance, it increases the electron density of the benzene portion of the quinazoline ring. While its primary effect is on the benzene ring, this electron-donating nature can have a modest influence on the reactivity of the pyrimidine ring. However, the powerful electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring is the dominant factor that governs the susceptibility of the C4 position to nucleophilic attack. Therefore, while the 6-amino group is a key part of the molecule's structure and pharmacophore, it does not prevent the hydrolysis at the C4 position. The pKa values of aminoquinazolines are influenced by substituents, which in turn can affect the rate of acid-catalyzed hydrolysis by altering the ease of protonation of the ring nitrogens.[6][7]

FAQ 5: What is a good starting point for a stability-indicating HPLC method for this compound and its primary degradant?

Answer: A reverse-phase HPLC method is well-suited for separating the relatively nonpolar parent compound from its more polar hydrolysis product.

Recommended Starting HPLC Conditions:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%), and ramp up to a high percentage (e.g., 90%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at a wavelength where both the parent and degradant have good absorbance (e.g., 254 nm or a wavelength maximum determined by UV scan).
Injection Vol 10 µL

Workflow for HPLC Method Development:

Caption: HPLC method development workflow for stability-indicating analysis.

Rationale for Method Choices:

  • C18 Column: Provides good retention for a broad range of organic molecules.

  • Acidified Mobile Phase: The use of formic acid helps to protonate silanol groups on the silica support, leading to better peak shapes. It also ensures that the amino groups are protonated, which can aid in consistent retention.

  • Gradient Elution: This is necessary to elute both the polar degradant and the less polar parent compound with good resolution and peak shape within a reasonable run time.

Conclusion

The stability of this compound is primarily dictated by the reactivity of the C4-chloro substituent towards hydrolysis. By understanding the underlying SNAr mechanism and implementing the appropriate experimental controls and analytical methods, researchers can effectively manage this stability issue. This guide provides a foundational framework for troubleshooting and for the systematic investigation of the stability of this important chemical scaffold.

References

  • Zielinski, W., & Kudelko, A. (2005).
  • (PDF) Acid-base interactions in some isoquinoline and quinazoline amino derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ansi, A. S., Al-Ghorbani, M., & Al-Salahi, R. (2022). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Journal of Chemical Health Risks, 12(4), 481-490.
  • Alizadeh, A., & Rostampoor, A. (2024). Influence of Substituents on the Reaction of Substituted (4‐Oxo‐3‐Phenyl‐1,3‐Thiazolidin‐2‐Ylidene)acetates with α,α‐Dicyanoolefins: Synthesis of Quinoline and Quinazoline‐Substituted Carboxylates. ChemistrySelect, 9(17), e202400891.
  • Aslam, M. A., & Tariq, S. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • Błaszczak-Świątkiewicz, K., Mikiciuk-Olasik, E., & Kaplińska, K. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-442.
  • Yerevan State University. (2018). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate.
  • S. Ashish, et al. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • MedCrave. (2016).
  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved January 18, 2026, from [Link]

  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 5109–5127.
  • Lee, J. Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4268.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • BioPharm International. (2021).
  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved January 18, 2026, from [Link]

  • (PDF) A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • Franco, C. H., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 241.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (n.d.).
  • El-Gizawy, S. M., et al. (2015). Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. Avicenna Journal of Medical Biotechnology, 7(3), 122–129.
  • Logoyda, L., et al. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 11(10), 4349-4355.
  • (PDF) CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. (n.d.). Retrieved January 18, 2026, from [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).

Sources

Characterization of unexpected side products of 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and characterization of 4-Chloroquinazolin-6-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges, particularly the formation of unexpected side products, during their work with this important synthetic intermediate. This guide provides in-depth, experience-driven answers to common and complex issues in a direct question-and-answer format.

Section 1: Frequently Asked Questions on Synthesis & Purity

This section addresses common high-level questions encountered during the synthesis of this compound, which typically proceeds via a two-step sequence: chlorination of 6-nitro-4(3H)-quinazolinone followed by reduction of the nitro group.

Question 1: My overall yield for the two-step synthesis of this compound is consistently low. What are the most critical parameters to investigate?

Answer: Low yield is a frequent issue that can typically be traced to one of the two core steps.

  • Chlorination Step: The conversion of 6-nitro-4(3H)-quinazolinone to 4-chloro-6-nitroquinazoline is the most common point of failure. The use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), is standard.[1][2][3] Incomplete reaction is a major cause of low yield. Ensure your starting quinazolinone is fully solubilized and that the reaction is heated sufficiently (reflux is common) for an adequate duration.[4] Reaction progress should be monitored by TLC or LC-MS until all starting material is consumed.

  • Reduction Step: The reduction of 4-chloro-6-nitroquinazoline can also be problematic. While catalytic hydrogenation (e.g., H₂/Pd-C) is clean, it carries a significant risk of hydrodechlorination, which directly lowers the yield of the desired product. Reductions using metals in acid, such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic/hydrochloric acid, often provide better yields of the target compound by minimizing this side reaction.[5]

  • Work-up and Isolation: The 4-chloro group on the quinazoline ring is highly susceptible to nucleophilic substitution, especially by water (hydrolysis).[6][7] Aqueous work-ups must be handled carefully, preferably under cold conditions and minimized in duration, to prevent hydrolysis of the product back to 4-hydroxy-6-aminoquinazoline.

Question 2: My final product, this compound, is off-color (e.g., pink, brown, or black) instead of the expected solid. What causes this discoloration?

Answer: Discoloration is almost always indicative of impurities.

  • Oxidation: The 6-amino group is an electron-donating group that activates the aromatic system, making it susceptible to air oxidation. Over time, exposure to air and light can lead to the formation of colored, oxidized oligomeric species. It is crucial to store the final product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • Residual Metal Contaminants: If you are using metal-based reducing agents like SnCl₂ or Fe, incomplete removal during work-up can lead to colored metal complexes. Thorough washing and potentially treatment with a chelating agent like EDTA during the aqueous work-up can mitigate this.

  • Azo/Azoxy Impurities: Incomplete reduction of the nitro group can sometimes lead to the formation of highly colored dimeric side products such as azo (R-N=N-R) or azoxy (R-N=N⁺(O⁻)-R) compounds. Ensuring the reduction reaction goes to completion is the best preventative measure.

Section 2: Characterization of Specific Side Products

This section details the formation and identification of the most common side products encountered during the synthesis of this compound.

Question 3: I observe a significant impurity in my crude product with a mass corresponding to the loss of chlorine and the addition of a hydroxyl group. What is this and how do I prevent it?

Answer: This impurity is almost certainly 6-amino-4(3H)-quinazolinone (also known as 4-hydroxy-6-aminoquinazoline), the hydrolysis product.

  • Mechanism of Formation: The C4 position of the quinazoline ring is electron-deficient and highly activated towards nucleophilic aromatic substitution (SNAr). Water, though a weak nucleophile, can attack this position to displace the chloride ion, especially during prolonged aqueous work-ups, heating in protic solvents, or chromatography on silica gel with protic eluents. The resulting 4-hydroxyquinazoline exists predominantly in its more stable keto tautomer, the 4-quinazolinone.

  • Prevention Strategies:

    • Anhydrous Work-up: Where possible, perform a non-aqueous work-up. Quench the reaction with an anhydrous base (e.g., triethylamine in an organic solvent) and filter any salts.

    • Cold & Quick Aqueous Work-up: If an aqueous wash is necessary, use ice-cold water or brine and perform the extractions rapidly.

    • Aprotic Solvents: Avoid using protic solvents like methanol or ethanol during recrystallization or chromatography unless absolutely necessary, as they can also act as nucleophiles.

    • Basification Control: During work-up, basifying the solution to precipitate the product should be done carefully. Overly basic conditions (high pH) can accelerate hydrolysis.

Question 4: My LC-MS shows an impurity with a mass 34 units lower than my product (loss of Cl, gain of H). What is this side product and why did it form?

Answer: This is 6-aminoquinazoline , the product of hydrodechlorination.

  • Mechanism of Formation: This side product is most prevalent when using catalytic hydrogenation (e.g., H₂ over Palladium on Carbon, Pd/C) to reduce the nitro group of 4-chloro-6-nitroquinazoline. The palladium catalyst is highly effective at catalyzing the hydrogenolysis (cleavage by hydrogen) of aryl chlorides. This reaction competes directly with the desired nitro group reduction.

  • Prevention Strategies:

    • Avoid Catalytic Hydrogenation: The most effective solution is to use an alternative reduction method that does not promote dechlorination. Metal/acid combinations like SnCl₂/HCl or Fe/HCl are excellent choices.[5]

    • Catalyst Modification: If hydrogenation must be used, the catalyst can sometimes be "poisoned" or modified to reduce its activity towards dechlorination. However, this often requires extensive optimization and can reduce the rate of the desired nitro reduction.

    • Transfer Hydrogenation: Reagents like ammonium formate with Pd/C can sometimes be milder and offer better selectivity, but still carry a risk of dechlorination.

Question 5: I am using an alcohol (e.g., ethanol) as a solvent and see an impurity with a mass corresponding to the replacement of Cl with an -OEt or -OMe group. Can this happen?

Answer: Yes, this is a common issue and the impurity is a 4-alkoxy-6-aminoquinazoline .

  • Mechanism of Formation: As mentioned, the C4-Cl bond is highly labile. Alcohols (ROH) and their corresponding alkoxides (RO⁻), which can be present if a base is used, are effective nucleophiles. They will readily attack the C4 position to displace the chloride, forming a 4-alkoxy ether derivative.[8] This is a classic SNAr reaction.

  • Prevention Strategies:

    • Use Aprotic Solvents: The simplest solution is to use non-nucleophilic, aprotic solvents for the reaction, such as tetrahydrofuran (THF), dioxane, toluene, or N,N-dimethylformamide (DMF).

    • Temperature Control: If a protic solvent is unavoidable, running the reaction at the lowest possible temperature can help minimize this side reaction.

Summary of Common Side Products & Analytical Data
Side Product Name Structure Molecular Weight ( g/mol ) Δ Mass from Product Formation Cause Key ¹H NMR Signal (DMSO-d₆, approx. ppm)
This compound (Product) C₈H₆ClN₃179.610-~8.5 (s, H2), ~7.8-7.5 (m, Ar-H), ~5.5 (s, NH₂)
6-Amino-4(3H)-quinazolinone C₈H₇N₃O161.16-18.45Hydrolysis of C4-Cl~12.0 (br s, NH), ~8.0 (s, H2), ~7.4-7.0 (m, Ar-H)
6-Aminoquinazoline C₈H₇N₃145.16-34.45Hydrodechlorination of C4-Cl~9.2 (s, H4), ~8.5 (s, H2), ~7.6-7.1 (m, Ar-H)
4-Ethoxy-6-aminoquinazoline C₁₀H₁₁N₃O189.22+9.61Reaction with ethanol~8.4 (s, H2), ~7.7-7.2 (m, Ar-H), ~4.5 (q, OCH₂), ~1.4 (t, CH₃)

Section 3: Diagrams & Workflows

Synthesis & Side Product Formation Pathway

This diagram illustrates the main synthetic route from 6-nitro-4(3H)-quinazolinone and the points at which common side products are formed.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction cluster_side Side Products SM 6-Nitro-4(3H)-quinazolinone INT 4-Chloro-6-nitroquinazoline SM->INT SOCl₂ or POCl₃ Reflux PROD This compound (Desired Product) INT->PROD SnCl₂/HCl or Fe/HCl SP1 6-Nitro-4(3H)-quinazolinone (Unreacted SM / Hydrolysis) INT->SP1 H₂O in workup SP2 6-Aminoquinazoline (Dechlorination) INT->SP2 H₂/Pd-C SP3 4-Alkoxy-6-nitroquinazoline INT->SP3 ROH Solvent

Caption: Synthetic pathway and common side product origins.

Troubleshooting Workflow for Unknown Impurities

This workflow provides a logical sequence of steps to identify an unknown side product observed during analysis.

G start Unexpected Peak in LC-MS / TLC ms Determine Mass (m/z) and Isotopic Pattern start->ms compare Compare Data to Known Side Products Table ms->compare nmr Isolate Impurity by Prep-HPLC or Column char Characterize by ¹H, ¹³C, 2D NMR nmr->char structure Propose Structure for Novel Impurity char->structure compare->nmr Data does not match

Caption: Decision workflow for identifying unknown impurities.

Section 4: Protocols & Analytical Methods

Protocol 4.1: General Synthesis of 4-Chloro-6-nitroquinazoline

WARNING: This procedure involves corrosive reagents (SOCl₂, POCl₃) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-nitro-4(3H)-quinazolinone (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 vol) or thionyl chloride (SOCl₂, 5-10 vol).

  • Carefully add N,N-dimethylformamide (DMF, 0.1 eq) as a catalyst.

  • Heat the mixture to reflux (approx. 110°C for POCl₃, 76°C for SOCl₂) and maintain for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Crucial Step: Slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorinating agent and precipitate the product.

  • Stir the resulting slurry for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 4-chloro-6-nitroquinazoline.

Protocol 4.2: Reduction of 4-Chloro-6-nitroquinazoline using SnCl₂
  • To a round-bottom flask, add 4-chloro-6-nitroquinazoline (1.0 eq) and ethanol (10-20 vol).

  • Stir the suspension and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid (HCl, 5 vol).

  • Heat the reaction mixture to 60-70°C for 1-3 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or cautiously add aqueous NaOH (e.g., 5M) to basify the mixture to pH 8-9. This will precipitate the tin salts and the product.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.

Protocol 4.3: Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 320 nm

  • Expected Elution Order: 6-Amino-4(3H)-quinazolinone (most polar, earliest elution) -> 6-Aminoquinazoline -> this compound -> 4-Ethoxy-6-aminoquinazoline (most non-polar, latest elution).

References

  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • Sánchez, B., et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Synthesis, Characterization and Antioxidant Studies of Quinazolin Deriv
  • de Oliveira, R. S., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). Future Journal of Pharmaceutical Sciences.
  • Process for the preparation of 4-haloquinazolines. (n.d.).
  • Veerapandian, M., et al. (2009).
  • Endicott, M. M., Alden, B. W., & Sherrill, M. L. (n.d.). Quinazoline Derivatives. III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254). Journal of the American Chemical Society.
  • How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? (n.d.). Guidechem.
  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.).
  • Quinazolinone-impurities. (n.d.).
  • Classical strategies for the synthesis of quinazolines. (n.d.).
  • Quinazoline. (n.d.). Wikipedia.
  • Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING.
  • Preparation method of 6-nitro-4-substituted amino quinazoline derivative. (n.d.).
  • Quinazoline Impurity 3. (n.d.). CymitQuimica.
  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). Chemistry Central Journal.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.).
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). Molecules.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). The Journal of Organic Chemistry.
  • Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. (n.d.). MDPI.
  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.).
  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). Molecules.
  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • 6-nitro-1H-quinazolin-4-one. (n.d.). BenchChem.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). Future Journal of Pharmaceutical Sciences.
  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • 4-Chloro-6-nitroquinazoline. (n.d.). PubChem.
  • 4-Chloro-6-nitroquinazoline. (n.d.). Chem-Impex.
  • 19815-16-8 | 4-Chloro-6-nitroquinazoline. (n.d.). ChemScene.
  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022).
  • 4-Chloro-8-methoxy-6-nitro-quinazoline. (n.d.). PubChem.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-Chloroquinazolin-6-amine vs. 4-chloro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. The strategic functionalization of this privileged heterocycle is paramount in modulating biological activity. Among the plethora of available building blocks, 4-chloroquinazolines serve as versatile intermediates, amenable to a wide range of synthetic transformations. This guide provides an in-depth technical comparison of two key starting materials: 4-chloroquinazolin-6-amine and 4-chloro-6-nitroquinazoline . Our analysis, grounded in the principles of nucleophilic aromatic substitution (SNAr), will equip you with the insights necessary to make informed decisions in your synthetic campaigns.

The Decisive Role of the C6-Substituent in SNAr Reactivity

The chlorine atom at the 4-position of the quinazoline ring is the focal point for nucleophilic attack. The rate and success of this substitution are profoundly influenced by the electronic nature of the substituents on the benzenoid portion of the quinazoline core.

4-chloro-6-nitroquinazoline: The Activated Workhorse

The nitro group (-NO₂) at the 6-position of 4-chloro-6-nitroquinazoline is a potent electron-withdrawing group. This electronic feature is the linchpin to its high reactivity in SNAr reactions. By withdrawing electron density from the quinazoline ring system, the nitro group renders the carbon atom at the 4-position significantly more electrophilic and susceptible to attack by nucleophiles.[1][2] Furthermore, the para-positioning of the nitro group relative to the chlorine leaving group allows for the effective stabilization of the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.

This heightened reactivity makes 4-chloro-6-nitroquinazoline an ideal substrate for a broad spectrum of nucleophiles, including anilines, aliphatic amines, and alkoxides, often under mild reaction conditions.[3][4]

This compound: The Modulated Precursor

In stark contrast, the amine group (-NH₂) at the 6-position of this compound is a strong electron-donating group. Through resonance, the lone pair of electrons on the nitrogen atom increases the electron density of the quinazoline ring, thereby deactivating it towards nucleophilic attack. This deactivating effect makes the C4-position less electrophilic, and consequently, SNAr reactions with this compound typically require more forcing conditions, such as higher temperatures or the use of microwave irradiation, to achieve comparable yields to its nitro-substituted counterpart.[3]

Comparative Synthesis and Reactivity

Feature4-chloro-6-nitroquinazolineThis compound
Reactivity in SNAr HighLow to Moderate
Typical Reaction Conditions Mild (e.g., reflux in isopropanol)More forcing (e.g., high temperature, microwave)
Nucleophile Scope Broad (electron-rich and electron-poor)Prefers electron-rich nucleophiles
Synthetic Accessibility Synthesized from the corresponding 6-nitroquinazolin-4-oneOften prepared by reduction of 4-chloro-6-nitroquinazoline

Experimental Workflows: A Tale of Two Quinazolines

To illustrate the practical implications of these reactivity differences, we present two representative experimental protocols for a typical SNAr reaction with 3-chloro-4-fluoroaniline, a common nucleophile in the synthesis of kinase inhibitors.

Protocol 1: Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-chloro-6-nitroquinazoline 4-chloro-6-nitroquinazoline Reaction S N Ar 4-chloro-6-nitroquinazoline->Reaction 1.0 eq 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline->Reaction 1.1 eq Isopropanol Isopropanol (Solvent) Isopropanol->Reaction Reflux Reflux (82 °C) Product N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine 4h 4 hours Reaction->Reflux Reaction->4h Reaction->Product High Yield cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Reaction S N Ar This compound->Reaction 1.0 eq 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline->Reaction 1.2 eq THF_Water THF/H₂O (Solvent) THF_Water->Reaction Microwave Microwave Irradiation (120 °C) Product N⁴-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine 30min 30 minutes Reaction->Microwave Reaction->30min Reaction->Product Good Yield cluster_nitro Route A: Via 4-chloro-6-nitroquinazoline cluster_amine Route B: Via this compound Start Synthetic Goal: Functionalized 4,6-disubstituted quinazoline Nitro_Start 4-chloro-6-nitroquinazoline Start->Nitro_Start Amine_Start This compound Start->Amine_Start SNAr_Nitro S N Ar at C4 Nitro_Start->SNAr_Nitro Intermediate_Nitro 4-anilino-6-nitroquinazoline SNAr_Nitro->Intermediate_Nitro Reduction Reduction of -NO₂ Intermediate_Nitro->Reduction Final_Product Target Molecule Reduction->Final_Product SNAr_Amine S N Ar at C4 Amine_Start->SNAr_Amine Intermediate_Amine 4-anilino-6-aminoquinazoline SNAr_Amine->Intermediate_Amine Functionalization Functionalization of -NH₂ Intermediate_Amine->Functionalization Functionalization->Final_Product

Sources

The Evolving Landscape of 4-Anilino-6-Aminoquinazolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 4-anilinoquinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically approved and investigational drugs.[1] Its inherent ability to mimic the adenine portion of ATP allows it to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of crucial cellular signaling pathways.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-anilino-6-aminoquinazoline derivatives, offering insights into the rational design of potent and selective inhibitors for diverse therapeutic targets, including but not limited to, epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and even viral targets like Middle East respiratory syndrome coronavirus (MERS-CoV).[3][4]

The Privileged Scaffold: Understanding the Quinazoline Core

The quinazoline ring system itself is a "privileged structure" in drug discovery, known for its broad spectrum of biological activities.[1] The 4-anilino substitution is a critical feature, enabling interaction with the hydrophobic pocket of kinase domains.[5] The nitrogen at position 1 (N1) of the quinazoline ring often acts as a key hydrogen bond acceptor, interacting with hinge region residues of the kinase, a fundamental interaction for inhibitory activity. Further derivatization at the 6- and 7-positions of the quinazoline core has been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.[6][7]

A Deep Dive into Structure-Activity Relationships

The biological activity of 4-anilino-6-aminoquinazoline derivatives is exquisitely sensitive to substitutions at three key positions: the 4-anilino ring, the 6-amino group, and other positions on the quinazoline core.

The 4-Anilino Moiety: A Key to Potency and Selectivity

Substituents on the 4-anilino phenyl ring play a pivotal role in modulating the inhibitory activity of these compounds. Halogenation, in particular, has been a widely employed strategy.

For instance, in the development of anti-MERS-CoV agents, the introduction of a 3-chloro-4-fluorophenyl group at the 4-position was found to be highly favorable.[3] While a 4-bromo substituent maintained potency, other substitutions like 4-fluoro, 3-chloro, 4-cyano, and 3-acetyl led to a reduction in activity.[3] Interestingly, a 4-trifluoromethyl group was shown to slightly improve potency, highlighting the nuanced effects of electron-withdrawing groups at this position.[3]

In the context of EGFR inhibitors, the 4-anilino moiety is crucial for occupying the hydrophobic pocket of the kinase domain. The nature and position of substituents can influence the orientation of the inhibitor within the active site, thereby affecting its potency and selectivity.[5]

The 6-Amino Group: A Handle for Tailoring Properties

The 6-amino group provides a versatile point for modification, allowing for the introduction of various side chains to fine-tune the compound's properties. This position is often solvent-exposed, making it an ideal site for introducing groups that can enhance solubility, modulate pharmacokinetics, or introduce additional binding interactions.

In the pursuit of anti-MERS-CoV inhibitors, a range of benzylamine substituents at the 6-position were explored.[3] It was observed that changing the position of a methoxy group on the benzyl ring from meta to ortho resulted in similar activity.[3] The introduction of electron-withdrawing groups, such as nitro and cyano, on the benzyl ring was well-tolerated and in some cases, led to potent compounds.[3] The most potent compound identified in one study featured a 3-cyanobenzyl amine at the 6-position, underscoring the importance of this modification for achieving high antiviral activity.[3]

For EGFR inhibitors, substitutions at the C-6 position with carbon-linked side chains have led to the discovery of potent and orally active compounds.[8] These modifications can extend into solvent-exposed regions, offering opportunities to improve physicochemical properties without compromising kinase inhibition.

The Quinazoline Core: Further Avenues for Optimization

While the 4-anilino and 6-amino positions are primary sites for modification, substitutions at other positions of the quinazoline ring, such as the 7-position, have also been shown to be important. For instance, many potent EGFR inhibitors, like gefitinib and erlotinib, feature methoxy or other small alkoxy groups at the 6- and 7-positions.[9][10] These groups can contribute to binding affinity and influence the overall electronic properties of the scaffold.

Comparative Analysis of Biological Activity

The following table summarizes the inhibitory activities of representative 4-anilino-6-aminoquinazoline derivatives against different targets, highlighting the impact of specific structural modifications.

Compound ID4-Anilino Substitution6-Amino SubstitutionTargetIC50 (µM)Reference
1 3-Chloro-4-fluorophenyl3-MethoxybenzylMERS-CoV>10[3]
6 4-Bromophenyl3-MethoxybenzylMERS-CoV~10[3]
11 4-Trifluoromethylphenyl3-MethoxybenzylMERS-CoV~5[3]
20 3-Chloro-4-fluorophenyl3-CyanobenzylMERS-CoV0.157[3]
Gefitinib 3-Chloro-4-fluorophenyl(Not applicable)EGFR0.023-0.079[9]
Erlotinib 3-Ethynylphenyl(Not applicable)EGFR0.080[9]
Lapatinib 3-Chloro-4-(3-fluorobenzyloxy)phenyl(Not applicable)EGFR/HER2-[11]

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies.

Experimental Protocols: A Glimpse into the Synthetic Workflow

The synthesis of 4-anilino-6-aminoquinazoline derivatives typically follows a well-established multi-step procedure. A general synthetic route is outlined below.

General Synthetic Route for 4-Anilino-6-aminoquinazoline Derivatives
  • Step 1: Formation of the Formamidine Intermediate: 2-Amino-5-nitrobenzonitrile is reacted with dimethylformamide-dimethyl acetal (DMF-DMA) to yield the corresponding (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide.[3]

  • Step 2: Cyclization to the Quinazoline Core: The formamidine intermediate is then treated with an appropriately substituted aniline in the presence of acetic acid at elevated temperatures to construct the 6-nitro-4-anilinoquinazoline core.[3]

  • Step 3: Reduction of the Nitro Group: The nitro group at the 6-position is reduced to an amino group, typically using reducing agents like iron powder and ammonium chloride, to afford the key 4-anilino-6-aminoquinazoline intermediate.[3]

  • Step 4: Derivatization of the 6-Amino Group: The 6-amino group is then derivatized through various reactions, such as reductive amination with aldehydes or acylation with acyl chlorides or carboxylic acids, to introduce the desired side chains.[3]

Below is a visual representation of this synthetic workflow.

G cluster_synthesis Synthetic Workflow A 2-Amino-5-nitrobenzonitrile B (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide A->B DMF-DMA C 6-Nitro-4-anilinoquinazoline B->C Substituted Aniline, Acetic Acid D 4-Anilino-6-aminoquinazoline C->D Reduction (e.g., Fe, NH4Cl) E N-Substituted 4-Anilino-6-aminoquinazoline Derivatives D->E Reductive Amination or Acylation G cluster_pathway EGFR Signaling Pathway and Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream P Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->EGFR ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

Future Perspectives and Conclusion

The 4-anilino-6-aminoquinazoline scaffold continues to be a fertile ground for the discovery of novel therapeutics. The extensive body of SAR data provides a roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. Future research will likely focus on developing derivatives that can overcome acquired resistance mechanisms, a common challenge with targeted therapies. [12]Furthermore, the discovery of potent antiviral activity for this class of compounds opens up new avenues for their application beyond oncology. [3]A thorough understanding of the SAR of 4-anilino-6-aminoquinazoline derivatives is, therefore, indispensable for researchers and drug development professionals seeking to harness the full therapeutic potential of this remarkable scaffold.

References

  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. [Link]

  • Moustafa, A. H., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 12, 1375973. [Link]

  • Umar, M. I., et al. (2015). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Atlantis Press. [Link]

  • Wang, S., et al. (2013). Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors. Chemical Biology & Drug Design, 81(3), 399-407. [Link]

  • Zhang, J., et al. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology, 9, 859. [Link]

  • Ben-Messaoud, R., et al. (2023). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Pharmaceuticals, 16(11), 1585. [Link]

  • Wei, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571. [Link]

  • Kumar, A., et al. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Yoshida, M., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]

  • Li, D., et al. (2017). Design, synthesis, and biological evaluation of novel 4-anilinoquinazoline derivatives bearing amino acid moiety as potential EGFR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2143-2148. [Link]

  • Singh, S., & Kumar, V. (2023). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. Results in Chemistry, 5, 100804. [Link]

  • Wei, L., et al. (2016). Design, synthesis and biological evaluation of 4-anilinoquinazoline derivatives as new c-myc G-quadruplex ligands. European Journal of Medicinal Chemistry, 122, 264-279. [Link]

  • Hennequin, L. F., et al. (2006). Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(10), 2672-2676. [Link]

  • Reddy, T. S., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(17), 5032-5036. [Link]

  • Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(15), 4938. [Link]

  • Umar, M. I., et al. (2015). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). ResearchGate. [Link]

  • Moustafa, A. H., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry, 12, 1375973. [Link]

  • Chen, Z., et al. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6373-6377. [Link]

  • Basappa, et al. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(6), 885-891. [Link]

  • Wang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(3), 3869-3883. [Link]

Sources

Comparative analysis of catalysts for 4-Chloroquinazolin-6-amine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is particularly notable in oncology, where 4-anilinoquinazoline derivatives have emerged as a critical class of tyrosine kinase inhibitors (TKIs). Molecules such as gefitinib, erlotinib, and lapatinib (Tykerb®) have revolutionized the treatment of various cancers by targeting key signaling pathways involved in tumor growth and proliferation. The efficacy of these drugs hinges on the precise functionalization of the quinazoline scaffold, particularly at the C4 position.

This guide provides a comparative analysis of catalytic systems for the coupling reactions of a key intermediate, 4-Chloroquinazolin-6-amine. We will delve into the nuances of palladium-, copper-, and nickel-catalyzed reactions, offering a comprehensive overview of their performance, mechanistic underpinnings, and practical applications. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for creating novel quinazoline-based therapeutics.

The Strategic Importance of C-N and C-C Bond Formation

The primary synthetic challenge in elaborating the this compound core lies in the formation of new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the C4 position. The chlorine atom at this position is activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. This reactivity is the lynchpin for introducing the diverse functionalities required for biological activity.

This guide will focus on two of the most powerful and widely used cross-coupling methodologies:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, crucial for the synthesis of 4-anilinoquinazolines.

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.

We will compare the performance of palladium, copper, and nickel catalysts in these transformations, providing a framework for rational catalyst selection based on substrate scope, reaction conditions, and overall efficiency.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in determining the success of a coupling reaction. Each metal—palladium, copper, and nickel—offers a unique set of advantages and disadvantages.

Palladium: The Workhorse of Cross-Coupling

Palladium complexes are, without a doubt, the most extensively studied and widely employed catalysts for both Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The versatility and high functional group tolerance of palladium catalysts have made them indispensable tools in modern organic synthesis.[1][2][3]

Buchwald-Hartwig Amination:

Palladium-catalyzed C-N coupling is a powerful method for the synthesis of anilines and their derivatives.[4][5][6] The choice of phosphine ligand is critical for achieving high yields and broad substrate scope, especially when dealing with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective.[7][8]

Suzuki-Miyaura Coupling:

The palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation.[9][10] It is tolerant of a wide range of functional groups and has been extensively used in the synthesis of complex molecules.

Table 1: Comparative Performance of Catalysts in this compound Coupling Reactions

Catalyst SystemCoupling ReactionTypical ConditionsYield (%)AdvantagesDisadvantages
Palladium
Pd(OAc)₂ / XantphosBuchwald-Hartwig AminationCs₂CO₃, 1,4-dioxane, 100-120 °C70-95High yields, broad substrate scope, good functional group tolerance.[11][12]Cost of palladium and ligands, potential for product contamination with heavy metals.
Pd(PPh₃)₄Suzuki-Miyaura CouplingK₂CO₃, DMF/EtOH, 100 °C75-90Well-established, reliable for a wide range of boronic acids.Sensitivity to air and moisture, potential for phosphine-related side reactions.
Copper
CuI / L-prolineUllmann-type AminationK₂CO₃, DMSO, 90-110 °C60-85Low cost of copper, readily available ligands.[13]Harsher reaction conditions (higher temperatures), often requires stoichiometric amounts of copper, narrower substrate scope compared to palladium.[14]
CuBr·SMe₂ / BathophenanthrolineSuzuki-Miyaura CouplingNaOtBu, Toluene, 80 °C50-70Inexpensive catalyst system.[15]Generally lower yields than palladium, may require more optimization.
Nickel
NiCl₂(dppp)Buchwald-Hartwig AminationNaOtBu, Toluene, 100 °C65-88Cost-effective alternative to palladium, can be effective for challenging substrates.Can be more sensitive to reaction conditions, potential for side reactions, and the catalytic cycle can be more complex.
NiCl₂(PCy₃)₂Suzuki-Miyaura CouplingK₃PO₄, 1,4-dioxane, 100 °C60-80Good for coupling of unactivated alkyl halides.Less explored for this specific substrate, may require careful optimization of ligands and conditions.

Mechanistic Insights: Understanding the Catalytic Cycles

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a series of well-defined steps:

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-X)(HNR'R'')L_n OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation (Ar-Pd(II)-NR'R'')L_n AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides. The choice of a bulky, electron-rich ligand is critical to facilitate this step. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[5][6]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems. The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[13][14]

Ullmann_Condensation cluster_cycle Catalytic Cycle CuI Cu(I) Source (e.g., CuI) CuAmide Copper(I) Amide [Cu(I)-NR'R''] CuI->CuAmide HNR'R'' / Base OxAdd Oxidative Addition [Ar-Cu(III)-(NR'R'')(X)] CuAmide->OxAdd Ar-X RedElim Reductive Elimination OxAdd->RedElim RedElim->CuI Product Ar-NR'R'' RedElim->Product

Figure 2: Proposed catalytic cycle for the Ullmann condensation.

While mechanistically distinct from the palladium-catalyzed pathway, the Ullmann reaction provides a cost-effective alternative, albeit often requiring more forcing conditions.

Nickel-Catalyzed Amination

Nickel-catalyzed amination reactions have gained significant attention as a more economical alternative to palladium. The catalytic cycle is thought to be analogous to the Buchwald-Hartwig reaction, proceeding through Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates.[16]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the development of coupling reactions with this compound. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of aryl chlorides.[7][8]

Protocol_1 start Start step1 Step 1: Reagent Setup To an oven-dried Schlenk tube, add this compound (1 equiv.), the desired amine (1.2 equiv.), and Cs₂CO₃ (2.1 equiv.). start->step1 step2 Step 2: Catalyst Addition Add Pd(OAc)₂ (0.05 equiv.) and Xantphos (0.1 equiv.). step1->step2 step3 Step 3: Solvent and Degassing Add degassed 1,4-dioxane. Purge the tube with argon for 10 minutes. step2->step3 step4 Step 4: Reaction Heat the reaction mixture at 100-120 °C for 12-24 hours. step3->step4 step5 Step 5: Workup Cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash with water and brine. step4->step5 step6 Step 6: Purification Concentrate the organic layer and purify by column chromatography. step5->step6 end End step6->end

Figure 3: Experimental workflow for a typical Buchwald-Hartwig amination.

Rationale for Experimental Choices:

  • Ligand: Xantphos is a wide bite-angle bisphosphine ligand that is known to be effective for the coupling of aryl chlorides.[11][12]

  • Base: Cesium carbonate is a moderately strong base that is often effective in Buchwald-Hartwig aminations and is generally more soluble than other inorganic bases.

  • Solvent: 1,4-Dioxane is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants and catalyst.

Protocol 2: Copper-Catalyzed Ullmann-type Amination

This protocol is based on modern variations of the Ullmann condensation.[13]

Protocol_2 start Start step1 Step 1: Reagent Setup To a sealed tube, add this compound (1 equiv.), the desired amine (1.5 equiv.), and K₂CO₃ (2 equiv.). start->step1 step2 Step 2: Catalyst Addition Add CuI (0.1 equiv.) and L-proline (0.2 equiv.). step1->step2 step3 Step 3: Solvent Add DMSO. step2->step3 step4 Step 4: Reaction Heat the reaction mixture at 90-110 °C for 24-48 hours. step3->step4 step5 Step 5: Workup Cool to room temperature, add water, and extract with ethyl acetate. step4->step5 step6 Step 6: Purification Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. step5->step6 end End step6->end

Figure 4: Experimental workflow for a typical Ullmann-type amination.

Rationale for Experimental Choices:

  • Ligand: L-proline is an inexpensive and effective ligand for copper-catalyzed C-N bond formation.

  • Base: Potassium carbonate is a common and effective base for Ullmann-type reactions.

  • Solvent: DMSO is a polar aprotic solvent that is often used for Ullmann reactions due to its high boiling point and ability to dissolve the reactants.

Conclusion and Future Outlook

The choice of catalyst for the coupling reactions of this compound is a critical decision that can significantly impact the efficiency and practicality of a synthetic route. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the gold standard for both Buchwald-Hartwig amination and Suzuki-Miyaura coupling, offering high yields and broad functional group tolerance.

However, the high cost of palladium and its associated ligands has driven the development of more economical alternatives. Copper-catalyzed Ullmann-type reactions, while often requiring more forcing conditions, represent a viable and cost-effective approach for C-N bond formation. Nickel catalysis is a rapidly evolving field that holds great promise for providing a sustainable and efficient alternative to palladium.

Future research in this area will likely focus on the development of more active and robust copper and nickel catalysts that can operate under milder conditions with a broader substrate scope. The continued exploration of new ligand architectures and a deeper understanding of the underlying reaction mechanisms will be crucial in achieving this goal. For drug development professionals, a thorough evaluation of these different catalytic systems is essential for designing scalable and cost-effective syntheses of novel quinazoline-based therapeutics.

References

  • Molecules 2014 , 19(11), 17435-17463; DOI: 10.3390/molecules191117435. [Link]

  • Molecules 2014 , 19(11), 17435-17463. [Link]

  • Frontiers in Chemistry 2022 , 10, 934980; DOI: 10.3389/fchem.2022.934980. [Link]

  • Molecules 2013 , 18(2), 2096-2109; DOI: 10.3390/molecules18022096. [Link]

  • Beilstein Journal of Organic Chemistry 2014 , 10, 2963-2970; DOI: 10.3762/bjoc.10.312. [Link]

  • ResearchGate. [Link]

  • Journal of Organic Chemistry 2020 , 85(11), 6981–6991; DOI: 10.1021/acs.joc.0c00296. [Link]

  • Beilstein Journal of Organic Chemistry 2014 , 10, 135-142; DOI: 10.3762/bjoc.10.12. [Link]

  • Journal of the American Chemical Society 2002 , 124(21), 6043-6048; DOI: 10.1021/ja012610k. [Link]

  • Wikipedia. [Link]

  • PubMed. [Link]

  • Wikipedia. [Link]

  • PubMed. [Link]

  • ResearchGate. [Link]

  • Semantic Scholar. [Link]

  • MDPI. [Link]

  • Chemical Reviews 2015 , 115(11), 4946-5064; DOI: 10.1021/cr500088b. [Link]

  • Wikipedia. [Link]

  • Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. [Link]

  • Catalysis Science & Technology 2018 , 8(1), 17-28; DOI: 10.1039/C7CY01889A. [Link]

  • Organic Syntheses 2025 , 102, 86-99; DOI: 10.15227/orgsyn.102.0086. [Link]

  • ResearchGate. [Link]

  • Molecules 2025 , 30(1), 250; DOI: 10.3390/molecules30010250. [Link]

  • Beilstein Journal of Organic Chemistry 2021 , 17, 206-218; DOI: 10.3762/bjoc.17.21. [Link]

  • Organic Chemistry Portal. [Link]

  • Catalysis Science & Technology 2021 , 11(4), 1186-1221; DOI: 10.1039/D0CY02059A. [Link]

  • Organic Syntheses 2024 , 101, 150-163; DOI: 10.15227/orgsyn.101.0150. [Link]

  • Thieme Chemistry. [Link]

  • Yoneda Labs. [Link]

  • Chemical Reviews 2016 , 116(19), 12564–12649; DOI: 10.1021/acs.chemrev.6b00512. [Link]

  • ChemRxiv. [Link]

  • Organic Chemistry Portal. [Link]

  • Beilstein Journal of Organic Chemistry 2016 , 12, 983–997; DOI: 10.3762/bjoc.12.96. [Link]

  • MDPI. [Link]

  • NIH. [Link]

  • NIH. [Link]

Sources

Comparative Validation of 4-Chloroquinazolin-6-amine Derivatives as PAK4 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for Targeting PAK4 in Oncology

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a high-value target in cancer therapy. As a key member of the group II PAK family, it functions as a critical downstream effector of Rho GTPases, particularly Cdc42 and Rac.[1] Unlike its group I counterparts, PAK4 is implicated in a host of fundamental oncogenic processes. Its overexpression is a common feature in a wide array of human cancers, including pancreatic, ovarian, and lung cancers, and often correlates with poor prognosis and increased metastasis.[1][2][3][4]

PAK4's central role in tumorigenesis stems from its ability to modulate multiple signaling pathways that govern:

  • Cell Proliferation and Survival: By activating pro-survival pathways like PI3K/AKT.[2][3]

  • Cytoskeletal Dynamics and Motility: Through regulation of the LIMK1/cofilin pathway, which is crucial for cell migration and invasion.[4][5]

  • Oncogenic Transformation: Participating in processes like anchorage-independent growth.[1][2]

This deep involvement in cancer cell biology makes the selective inhibition of PAK4 a compelling therapeutic strategy.

PAK4_Signaling_Nexus cluster_upstream Upstream Signals cluster_pak4 Kinase Core cluster_downstream Downstream Oncogenic Processes cluster_outcomes Cellular Outcomes Rho GTPases\n(Cdc42, Rac) Rho GTPases (Cdc42, Rac) PAK4 PAK4 Rho GTPases\n(Cdc42, Rac)->PAK4 Activates Growth Factors\n(HGF) Growth Factors (HGF) Growth Factors\n(HGF)->PAK4 Activates PI3K/AKT Pathway PI3K/AKT Pathway PAK4->PI3K/AKT Pathway LIMK1/Cofilin Pathway LIMK1/Cofilin Pathway PAK4->LIMK1/Cofilin Pathway Bad Phosphorylation Bad Phosphorylation PAK4->Bad Phosphorylation Gene Transcription Gene Transcription PAK4->Gene Transcription Proliferation & Survival Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival Metastasis & Invasion Metastasis & Invasion LIMK1/Cofilin Pathway->Metastasis & Invasion Apoptosis Inhibition Apoptosis Inhibition Bad Phosphorylation->Apoptosis Inhibition Gene Transcription->Proliferation & Survival

Caption: PAK4 as a central node in oncogenic signaling.

Comparative Landscape of PAK4 Inhibitors

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known for its interaction with the ATP-binding pocket of kinases.[6][7] The 4-chloroquinazolin-6-amine series represents a targeted evolution of this scaffold, designed for enhanced potency and selectivity against PAK4.[8][9] To properly evaluate their performance, we must compare them against other established PAK4 inhibitors with different core structures.

Inhibitor ClassRepresentative CompoundPAK4 Potency (IC₅₀/Kᵢ)Key Comparative Insights
4-Aminoquinazoline Derivatives Compound 9d IC₅₀ = 33 nMHigh selectivity and demonstrated inhibition of the PAK4-LIMK1 pathway in cells.[5][10]
Pyrrolopyrazole PF-3758309 Kᵢ = 18.7 nMFirst-in-class clinical candidate, but shows significant activity against other PAK isoforms (e.g., PAK1 Kᵢ = 13.7 nM), raising concerns about pan-PAK toxicity.[5]
Pyrido[2,3-d]pyrimidin-7-one KPT-9274 IC₅₀ ≈ 50-100 nMDual inhibitor of PAK4 and NAMPT, which can be a therapeutic advantage but complicates the specific validation of PAK4 inhibition.[4]
6-Aminopyridine Derivatives Compound 17 IC₅₀ = 0.71 µMA newer class designed to target a unique subpocket, offering a different mechanism for achieving selectivity.[11]

Table 1. Comparative overview of representative PAK4 inhibitors.

A Multi-Pillar Framework for Inhibitor Validation

Validating a kinase inhibitor is not a single experiment but a logical progression from direct target engagement to cellular and, ultimately, in vivo effects. This framework ensures that observed biological outcomes are directly attributable to the inhibition of the intended target.

Pillar 1: Direct Target Engagement (Biochemical Assay)

The first and most fundamental question is: does the compound inhibit the isolated kinase enzyme? This is a test of direct, physical interaction and enzymatic inhibition in a clean, cell-free system.

Causality: This step is crucial to confirm that the compound is not a promiscuous inhibitor or an artifact of a cellular assay. We use a luminescence-based ATP-depletion assay because its signal is directly proportional to kinase activity, providing a robust quantitative measure of inhibition (IC₅₀).

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare assay buffer, recombinant human PAK4 enzyme, a suitable peptide substrate (e.g., a generic serine/threonine peptide), and ATP at a concentration near the Kₘ for PAK4.

  • Compound Dilution: Perform a serial dilution of the this compound derivative and comparator compounds (e.g., PF-3758309) in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution, followed by 10 µL of the enzyme/substrate mix.

  • Initiation & Incubation: Initiate the reaction by adding 10 µL of the ATP solution. Incubate for 60 minutes at room temperature. Include "no enzyme" and "vehicle (DMSO)" controls.

  • Reaction Termination: Add 25 µL of an ATP-depleting reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and consume unused ATP. Incubate for 40 minutes.

  • Signal Generation: Add 50 µL of a kinase detection reagent that converts the generated ADP back to ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Biochemical_Validation_Workflow A 1. Dispense Test Compound (this compound deriv.) B 2. Add Recombinant PAK4 Enzyme + Substrate A->B C 3. Initiate with ATP Incubate B->C D 4. Terminate Reaction & Detect ADP (Luminescence) C->D E 5. Calculate IC₅₀ D->E

Caption: Workflow for biochemical validation of direct PAK4 inhibition.

Pillar 2: Target Engagement & Pathway Modulation (Cellular Assays)

A compound can be a potent biochemical inhibitor but fail in a cellular context due to poor permeability, rapid metabolism, or efflux. This pillar validates that the inhibitor can reach its target inside a cancer cell and modulate its downstream signaling pathway.

Causality: We use Western blotting to visualize the phosphorylation status of a known, direct PAK4 substrate. A reduction in phosphorylation of this substrate upon treatment provides direct evidence of target engagement in a cellular environment. A549 lung cancer cells are a suitable model as they overexpress PAK4 and their migration is PAK4-dependent.[9][10]

Protocol: Western Blot for PAK4 Pathway Modulation

  • Cell Culture & Treatment: Plate A549 cells and allow them to adhere. Treat with a dose-response of the this compound derivative (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with a primary antibody against phospho-LIMK1 (a downstream target of PAK4).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize bands using an ECL substrate and an imaging system.

  • Stripping & Reprobing: Strip the membrane and re-probe for total LIMK1 and a loading control (e.g., GAPDH or β-actin) to confirm that the observed changes are due to phosphorylation status, not total protein levels.

Pillar 3: Phenotypic Consequences (Functional Assays)

The ultimate goal is to kill cancer cells or inhibit their malignant behavior. This pillar connects target engagement to a desired anti-cancer phenotype.

Causality: A cell migration or invasion assay provides a functional readout directly linked to a key role of PAK4.[5] Observing inhibition of migration corroborates the mechanism of action suggested by the pathway modulation data.

Protocol: Transwell Migration Assay

  • Cell Preparation: Starve A549 cells in serum-free media for 24 hours.

  • Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment & Seeding: Resuspend the starved cells in serum-free media containing various concentrations of the test inhibitor. Seed the cells into the upper chamber of the inserts.

  • Incubation: Incubate for 16-24 hours to allow for cell migration through the pores.

  • Fixation & Staining: Remove non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the underside of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance at 570 nm, or count the number of migrated cells in several fields of view under a microscope.

Ensuring Trustworthiness: The Selectivity Profile

A potent inhibitor is only useful if it is also selective. Off-target inhibition can lead to toxicity and confound data interpretation.

Causality: To build a trustworthy profile, the this compound derivative must be tested against a broad panel of kinases, especially the highly homologous PAK1, PAK2, and PAK3 isoforms. A large-format commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠) is the industry standard. The data generated will reveal the selectivity window and identify potential off-target liabilities that require further investigation. A compound is considered highly selective if it shows a >100-fold difference in potency between the primary target (PAK4) and other kinases.[8]

Conclusion: Synthesizing the Evidence

The validation of this compound derivatives as PAK4 inhibitors rests on a logical, evidence-based narrative. Success is defined by:

  • Potent biochemical inhibition of PAK4 with a clear IC₅₀.

  • Demonstrable on-target pathway modulation in cancer cells (e.g., reduced p-LIMK1).

  • Inhibition of a PAK4-driven cancer phenotype (e.g., cell migration).

  • A favorable selectivity profile against other kinases, particularly other PAK family members.

Compounds from the this compound series that satisfy these criteria are validated as strong leads for further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in xenograft models.

References

  • The significance of PAK4 in signaling and clinicopathology: A review. (2022). Frontiers in Oncology. [Link]

  • Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. (2021). Arabian Journal of Chemistry. [Link]

  • PAK4-mediated signaling pathways in cancer. (n.d.). ResearchGate. [Link]

  • PAK4-mediated signaling pathways in cancer. (n.d.). ResearchGate. [Link]

  • PAK4–6 in cancer and neuronal development. (2012). Cellular Logistics. [Link]

  • Summary of the PAK4 inhibitors. (n.d.). ResearchGate. [Link]

  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. (2008). Journal of Medicinal Chemistry. [Link]

  • Drug discovery targeting p21-activated kinase 4 (PAK4): a patent review. (2021). Expert Opinion on Therapeutic Patents. [Link]

  • Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. (2010). Proceedings of the National Academy of Sciences. [Link]

  • Inhibition of NAMPT by PAK4 Inhibitors. (2023). International Journal of Molecular Sciences. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. (2008). Journal of Medicinal Chemistry. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022). Frontiers in Pharmacology. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (2014). Molecular & Cellular Proteomics. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). Proceedings of the National Academy of Sciences. [Link]

  • Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. [Link]

  • Structure-guided discovery of 6-aminopyridine derivatives for group II PAK4 inhibition. (2026). Bioorganic Chemistry. [Link]

  • Synthesis and activity of 6-triazolyl-4-aminoquinazoline new anti-tumor drugs. (2014). Chinese Journal of Medicinal Chemistry. [Link]

  • Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. (2017). European Journal of Medicinal Chemistry. [Link]

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). Bioorganic & Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Aminoquinazoline and 6-Nitroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazoline Scaffold and C-6 Substitution

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4] The substitution pattern on the quinazoline core is critical in determining the compound's interaction with biological targets.[5]

The C-6 position, in particular, has been a major focus for structural modification to enhance potency and selectivity.[1][6][7] This guide specifically compares the influence of two electronically distinct substituents at this position: the electron-donating amino (-NH₂) group and the strongly electron-withdrawing nitro (-NO₂) group. This fundamental difference in electronic properties profoundly impacts the molecule's reactivity, binding affinity, and overall pharmacological profile.

The Chemical Rationale: Electron-Donating vs. Electron-Withdrawing Effects

The biological activity of a molecule is intrinsically linked to its chemical properties. The key to understanding the differences between 6-amino and 6-nitroquinazoline derivatives lies in the electronic nature of these two functional groups.

  • 6-Amino Group (-NH₂): As an electron-donating group (EDG), the amino moiety increases the electron density of the quinazoline ring system. This can enhance the basicity of the heterocyclic nitrogens, making them more effective hydrogen bond acceptors. This increased basicity can lead to stronger and more favorable interactions with specific amino acid residues in a target protein's active site.

  • 6-Nitro Group (-NO₂): Conversely, the nitro group is a powerful electron-withdrawing group (EWG). It significantly decreases the electron density of the quinazoline core. This can make the molecule more electrophilic and can influence its metabolic stability and pharmacokinetic properties. The presence of a nitro group can also introduce unique binding interactions, such as dipole-dipole interactions, with polar residues in a binding pocket.

These electronic differences are the primary drivers of the distinct structure-activity relationships (SAR) observed between these two classes of compounds.

Comparative Biological Activities

The choice between a 6-amino and a 6-nitro substituent can lead to divergent, and sometimes convergent, biological outcomes depending on the therapeutic target.

Both 6-amino and 6-nitro quinazoline derivatives have been extensively investigated as anticancer agents, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[6][8][9]

6-Nitroquinazoline Derivatives: These compounds are frequently developed as potent EGFR inhibitors. The nitro group's electron-withdrawing nature can contribute to a strong and specific binding affinity within the ATP-binding pocket of the EGFR kinase domain.

  • Experimental Evidence: A study on newly synthesized 6-nitro-4-substituted quinazolines demonstrated potent EGFR inhibitory activity. One promising derivative, compound 6c, showed superior cytotoxicity against HCT-116 (colon cancer) and A549 (lung cancer) cell lines compared to the established drug gefitinib, while also exhibiting a good safety profile in normal fibroblast cells.[8][10][11] This compound was also found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[8][10]

6-Aminoquinazoline Derivatives: The 6-amino group is a common feature in several advanced EGFR inhibitors. The synthesis of these compounds often involves the reduction of a 6-nitro precursor, making the nitro derivatives crucial synthetic intermediates.[12] The amino group can act as a key hydrogen bond donor or acceptor, anchoring the inhibitor in the active site.

  • Experimental Evidence: A series of 6- and 7-substituted amino-4-anilinequinazoline derivatives were developed as irreversible dual EGFR/HER2 inhibitors. The most potent compounds showed significantly better activity than existing drugs like afatinib and osimertinib against certain cell lines.[3]

Comparative Summary of Anticancer Activity:

Derivative Class Target Example Observed Activity Key Findings References
6-Nitroquinazolines EGFR KinasePotent enzyme inhibition and cytotoxicity.Can exhibit superior activity to standards like gefitinib; induces apoptosis.[8][10][11]
6-Aminoquinazolines EGFR/HER2 KinasePotent, often irreversible, inhibition.Can serve as a key interaction point; leads to highly potent dual inhibitors.[3][12]

The quinazoline scaffold is also a promising backbone for the development of antimicrobial and antiviral agents.

6-Aminoquinazoline Derivatives: This class has shown significant promise, particularly in the development of novel antiviral therapies.

  • Experimental Evidence: In the search for treatments against coronaviruses, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for anti-MERS-CoV activity.[12][13] Through optimization, a lead compound was identified that exhibited a high inhibitory effect (IC₅₀ = 0.157 μM) with no cytotoxicity and favorable in vivo pharmacokinetic properties.[12][13][14] The synthetic route notably involved the reduction of a 6-nitroquinazoline precursor to the key 6-amino intermediate.[12]

6-Nitroquinazoline Derivatives: While the 6-nitro group is a common feature in compounds with antimicrobial potential, direct comparisons with 6-amino analogues in this context are less frequently published. However, the presence of a nitro group on an aromatic system is a well-known feature in many antimicrobial drugs, where it can be bioreduced in anaerobic bacteria to produce cytotoxic radical species.

  • Experimental Evidence: Studies on various substituted quinazolinones, including those with nitrobenzaldehyde moieties, have demonstrated good to excellent antimicrobial activity against a range of bacterial and fungal strains.[15]

Structure-Activity Relationship (SAR) Synthesis

  • For Anticancer (Kinase Inhibitors): The choice between -NH₂ and -NO₂ at the C-6 position is highly target-dependent. The -NO₂ group can be crucial for achieving high potency in initial designs.[8] However, the -NH₂ group, often introduced via reduction of the -NO₂ group, frequently serves as a versatile handle for further derivatization to optimize binding, improve pharmacokinetics, and achieve dual-targeting capabilities.[3][12]

  • For Antiviral Agents: The 6-amino group has proven to be a critical component for potent anti-MERS-CoV activity.[12][13] The ability of the amino group to be further substituted allows for fine-tuning of the molecule's properties to maximize potency and minimize toxicity.[12]

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and reproducible. Below are representative, detailed methodologies for key assays.

This assay is widely used to assess the antiproliferative activity of compounds against cancer cell lines.[6][16]

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (6-amino and 6-nitro derivatives) are dissolved in DMSO to create stock solutions, then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol outlines the key chemical transformation comparing the two scaffolds.[12]

  • Starting Material: A solution of the 6-nitroquinazoline derivative (1 equivalent) is prepared in a solvent mixture, typically isopropyl alcohol and water.

  • Reagents: Iron powder (Fe, ~5-10 equivalents) and ammonium chloride (NH₄Cl, ~3-5 equivalents) are added to the solution.

  • Reaction: The reaction mixture is heated to reflux (approximately 100°C) and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts.

  • Extraction & Purification: The filtrate is concentrated under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Final Product: The crude product is purified by column chromatography on silica gel to yield the desired 6-aminoquinazoline derivative.

Visualizing the Process: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Synthesis & Screening Workflow start 2-Amino-5-nitrobenzonitrile (Starting Material) synth_nitro Chemical Synthesis: Cyclization, Substitution start->synth_nitro nitro_deriv 6-Nitroquinazoline Derivative synth_nitro->nitro_deriv reduction Reduction (e.g., Fe/NH4Cl) nitro_deriv->reduction bio_assay Biological Activity Screening (e.g., MTT, Kinase Assay) nitro_deriv->bio_assay Test amino_deriv 6-Aminoquinazoline Derivative reduction->amino_deriv amino_deriv->bio_assay Test data Comparative Data Analysis (IC50, MIC, etc.) bio_assay->data EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P P EGFR->P Autophosphorylation Quinazoline 6-Substituted Quinazoline Inhibitor (-NH2 or -NO2) Quinazoline->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Downstream Downstream Signaling (Ras-Raf-MAPK) P->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Simplified EGFR signaling and mechanism of quinazoline inhibition.

Conclusion and Future Perspectives

The comparison between 6-amino and 6-nitroquinazoline derivatives reveals a fascinating interplay of electronics and biological function.

  • 6-Nitro derivatives often serve as potent initial hits and crucial synthetic precursors. Their strong electron-withdrawing character can be highly effective for specific targets like EGFR.

  • 6-Amino derivatives , derived from their nitro counterparts, offer greater synthetic versatility. The amino group acts as a powerful anchor for hydrogen bonding and a strategic point for further modification, leading to the development of highly potent and selective agents, as seen in advanced kinase inhibitors and novel antivirals.

The choice is not a matter of one being universally superior, but rather a strategic decision based on the therapeutic target, the desired mechanism of action, and the overall drug design strategy. Future research should focus on direct, head-to-head comparisons of these analogues across a wider range of biological targets to further delineate their respective advantages and build more predictive SAR models for this invaluable chemical scaffold.

References

A comprehensive list of sources cited in this guide is provided below for verification and further reading.

  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. Benchchem.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Semantic Scholar.
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. PubMed.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires.
  • Identification of 4-Anilino-6-aminoquinazoline Derivatives as Potential MERS-CoV Inhibitors.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • A Comparative Analysis of the Biological Activity of Quinazoline Scaffolds Derived from Aminobenzonitrile Isomers. Benchchem.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • 6-Aminoquinolones: a new class of quinolone antibacterials?. PubMed.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed.
  • A Comparative Analysis of the Biological Activities of 6-Nitroisoquinoline and 5. Benchchem.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

Sources

A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two prevalent in vitro kinase assay platforms for the characterization of 4-aminoquinazoline derivatives. As a compound class responsible for numerous clinically approved cancer therapies such as gefitinib and erlotinib, the accurate determination of their potency and selectivity is paramount in drug discovery.[1][2][3] These molecules frequently target tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), making robust assay design a critical step in the research and development pipeline.[1][4]

Here, we move beyond a simple recitation of steps to explain the causality behind experimental choices. We will compare a luminescence-based assay that quantifies enzymatic product (ADP) with a fluorescence resonance energy transfer (FRET)-based assay that measures substrate modification. Each protocol is presented as a self-validating system, with an emphasis on the critical controls required to ensure data integrity and trustworthiness.

Methodology 1: Luminescence-Based ADP Detection (ADP-Glo™ Assay)

The ADP-Glo™ assay is a universal and highly sensitive method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5][6] Its principle lies in a two-step process: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted into a quantifiable luminescent signal.[7] The intensity of the light produced is directly proportional to kinase activity, making it an intuitive system for inhibitor profiling.[8][9]

Biochemical Principle & Workflow

The workflow involves the initial kinase reaction, followed by the addition of the ADP-Glo™ Reagent to stop the reaction and eliminate unused ATP. Subsequently, the Kinase Detection Reagent is added to convert the product, ADP, back into ATP, which then fuels a luciferase/luciferin reaction to generate a stable luminescent signal.[5][7]

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate Reaction Incubate (e.g., 60 min @ RT) Kinase->Reaction ATP ATP ATP->Reaction Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->Reaction Add_Reagent1 Add ADP-Glo™ Reagent Reaction->Add_Reagent1 Incubate1 Incubate (40 min @ RT) Add_Reagent1->Incubate1 Depletion Remaining ATP -> AMP ADP is Unaffected Incubate1->Depletion Add_Reagent2 Add Kinase Detection Reagent Incubate1->Add_Reagent2 Incubate2 Incubate (30-60 min @ RT) Add_Reagent2->Incubate2 Conversion ADP -> ATP ATP + Luciferin -> Light Incubate2->Conversion Read Read Luminescence Conversion->Read

Figure 1: ADP-Glo™ Assay Workflow.
Detailed Protocol for an EGFR Kinase Assay

This protocol is designed for a 384-well plate format to determine the IC50 value of a 4-aminoquinazoline derivative against EGFR.

1. Reagent Preparation:

  • EGFR Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT.[10]

  • Test Compound (Inhibitor): Prepare a serial dilution series (e.g., 10-point, 3-fold dilution) of the 4-aminoquinazoline derivative in 100% DMSO. Then, dilute this series into the EGFR Kinase Buffer. The final DMSO concentration in the reaction should be ≤1%.

  • Enzyme: Dilute recombinant human EGFR kinase in EGFR Kinase Buffer to the desired concentration (e.g., 4 ng per reaction).[10]

  • Substrate/ATP Mix: Prepare a mix in EGFR Kinase Buffer containing the appropriate peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP. The ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine potency for ATP-competitive inhibitors.

2. Assay Execution:

  • Plate Setup:

    • Add 1 µL of the diluted inhibitor series to the "Test Wells".

    • Add 1 µL of kinase buffer with the same final DMSO concentration to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • Add 2 µL of diluted EGFR enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 2 µL of EGFR Kinase Buffer to the "Blank" wells.

  • Initiate Kinase Reaction:

    • Add 2 µL of the Substrate/ATP mix to all wells to start the reaction (total volume = 5 µL).

    • Mix the plate gently and incubate for 60 minutes at room temperature.[10]

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Mix and incubate for 40 minutes at room temperature.[5][10][11]

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to all wells.

    • Mix and incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[7][10][11]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. The signal is stable for several hours.[7]

3. Data Analysis and Self-Validation:

  • Controls: The "Blank" (no enzyme) wells define the background signal. The "Positive Control" (DMSO vehicle) wells define 100% kinase activity.

  • IC50 Calculation: Subtract the average background signal from all data points. Normalize the data by setting the average "Positive Control" signal as 100% activity and the background as 0% activity. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. A high-quality assay should yield a Z'-factor of >0.7.[6]

Methodology 2: FRET-Based Substrate Modification (Z'-LYTE™ Assay)

The Z'-LYTE™ platform is a fluorescence-based assay that measures the extent of substrate phosphorylation.[12] The core of this technology is a peptide substrate labeled with two different fluorophores—a donor (Coumarin) and an acceptor (Fluorescein)—which create a FRET pair.[13] Phosphorylation of a specific serine, threonine, or tyrosine residue on the peptide by the kinase protects it from cleavage by a specialized protease. This protection maintains the FRET signal, whereas cleavage of unphosphorylated peptides disrupts FRET.

Biochemical Principle & Workflow

The assay is a two-step process. First, the kinase reaction is performed with the FRET peptide. Second, a "Development Reagent" containing a site-specific protease is added. The final signal is a ratiometric measurement of the emission from the two fluorophores, which makes the assay highly robust and less susceptible to artifacts from colored compounds or variations in well volume.[14]

Z_LYTE_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Development & Detection cluster_2 Two Possible Outcomes Kinase Kinase Reaction Incubate (e.g., 60 min @ RT) Kinase->Reaction FRET_Peptide FRET Peptide Substrate FRET_Peptide->Reaction ATP ATP ATP->Reaction Inhibitor 4-Aminoquinazoline Inhibitor Inhibitor->Reaction Add_Dev_Reagent Add Development Reagent (Protease) Reaction->Add_Dev_Reagent Incubate_Dev Incubate (60 min @ RT) Add_Dev_Reagent->Incubate_Dev Read Read FRET Signal (Emission Ratio) Incubate_Dev->Read Outcome1 No Inhibition: Peptide is Phosphorylated Protease cannot cleave FRET is HIGH Incubate_Dev->Outcome1 Outcome2 Inhibition: Peptide is NOT Phosphorylated Protease cleaves peptide FRET is LOW Incubate_Dev->Outcome2

Figure 2: Z'-LYTE™ Assay Workflow.
Detailed Protocol for a VEGFR2 Kinase Assay

This protocol describes a method to determine the IC50 value of a 4-aminoquinazoline derivative against VEGFR2 (KDR) in a 384-well plate.

1. Reagent Preparation:

  • Kinase Buffer: Use a buffer appropriate for VEGFR2, typically provided with the specific Z'-LYTE™ kit.

  • Test Compound (Inhibitor): Prepare a serial dilution of the test compound in 100% DMSO and then dilute into the Kinase Buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase/Peptide Mix: Prepare a solution containing the appropriate Z'-LYTE™ peptide substrate for VEGFR2 and recombinant human VEGFR2 enzyme in Kinase Buffer.

  • ATP Solution: Prepare a solution of ATP in Kinase Buffer.

  • Development Reagent: Prepare the protease-containing Development Reagent as per the kit instructions.

  • Stop Reagent: Prepare the Stop Reagent as per the kit instructions.

2. Assay Execution:

  • Plate Setup:

    • Add 2.5 µL of the diluted inhibitor series to the "Test Wells".

    • Add 2.5 µL of Kinase Buffer with DMSO to "Positive Control" (no inhibitor) and "0% Phosphorylation" control wells.

  • Add Kinase/Peptide:

    • Add 5 µL of the Kinase/Peptide mix to all wells except the "100% Phosphorylation" control wells.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the ATP Solution to initiate the reaction.

    • Mix the plate gently and incubate for 60 minutes at room temperature.

  • Develop the Signal:

    • Add 5 µL of the Development Reagent to all wells.

    • Mix and incubate for 60 minutes at room temperature.

  • Stop Development:

    • Add 5 µL of the Stop Reagent to all wells.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of FRET measurements. Excite at 400 nm and read emissions at 445 nm (Coumarin) and 520 nm (Fluorescein).

3. Data Analysis and Self-Validation:

  • Controls: This assay uses specific controls to define the assay window: the "0% Phosphorylation" control (no kinase) and a "100% Phospho-peptide" control (a pre-phosphorylated peptide provided in the kit or generated by omitting the development step). These establish the minimum and maximum FRET ratios.

  • IC50 Calculation: Calculate the Emission Ratio (520 nm / 445 nm) for each well. The percent phosphorylation is then calculated based on the control wells. Plot the percent inhibition (derived from the percent phosphorylation) against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50. Z'-factors for this assay are routinely >0.8.[13]

Comparative Guide: Selecting the Optimal Assay Platform

The choice between a luminescence-based (ADP-Glo™) and a FRET-based (Z'-LYTE™) assay depends on the specific goals of the experiment, the nature of the kinase, and the stage of the drug discovery process.

FeatureADP-Glo™ (Luminescence)Z'-LYTE™ (Fluorescence/FRET)Senior Scientist's Insight
Assay Principle Measures ADP product formation.[5]Measures phosphorylation of a FRET-peptide substrate.[12]Measuring product formation (ADP) is a truly universal approach applicable to any kinase. Substrate-based methods require a specific, validated peptide for each kinase.
Signal Output Luminescence (light intensity).[8]Ratiometric Fluorescence (emission ratio).The ratiometric FRET signal is inherently more robust against experimental artifacts like pipetting errors and compound interference (color quenching, light scatter) than a direct intensity measurement.
Sensitivity Extremely high; low enzyme concentrations can be used.[8][15]High, but generally less sensitive than luminescence.For kinases with low turnover rates or when enzyme is scarce and expensive, the high sensitivity of ADP-Glo™ is a significant advantage.
ATP Concentration Highly flexible; can be used with ATP concentrations up to 1mM.[5]Typically performed at or near the Km for ATP.[13]The ability of ADP-Glo™ to function at high ATP concentrations is critical for identifying non-ATP-competitive inhibitors, which might be missed in assays run at low ATP levels.
Universality Near-universal for any ADP-generating enzyme (kinases, ATPases).[16][17]Requires a specific, validated peptide substrate for each kinase.[13]ADP-Glo™ is the go-to choice for initial screening against a broad panel of kinases where specific substrates may not be available for all targets.
Workflow Two reagent additions after kinase reaction.[7]One or two reagent additions (Development +/- Stop) after kinase reaction.The workflows are comparable and both are amenable to high-throughput automation. Z'-LYTE™ may be slightly faster with fewer incubation steps.
Interference Susceptible to interference from colored compounds or those affecting luciferase.Ratiometric FRET minimizes interference from colored compounds and well-to-well variations.[9]For libraries with known interference issues (e.g., natural products), Z'-LYTE™ provides a more reliable dataset with fewer false positives.

For primary high-throughput screening (HTS) against large compound libraries and diverse kinase panels, the ADP-Glo™ assay offers an unparalleled combination of universality, sensitivity, and flexibility in ATP concentration. It ensures that a wide range of inhibitors, including non-ATP competitive ones, can be identified.

For lead optimization, selectivity profiling, and mechanistic studies , the Z'-LYTE™ assay provides exceptional data quality. Its ratiometric FRET detection minimizes compound interference, leading to higher confidence in the resulting IC50 values and structure-activity relationships (SAR). While it requires a specific peptide for each kinase, its robustness makes it an authoritative choice for characterizing high-priority compounds like 4-aminoquinazoline derivatives.

References

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Unknown Source. ADP Glo Protocol. [Link]

  • Vidugiriene, J., et al. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies. [Link]

  • BellBrook Labs. What Is the Best Kinase Assay? [Link]

  • Das, D., et al. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Vidugiriene, J., et al. Comparison of bioluminescent kinase assays using substrate depletion and product formation. PubMed. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • BPS Bioscience. VEGFR2 Kinase Assay Kit. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Lee, S., & Xie, Z. Current technologies to identify protein kinase substrates in high throughput. PMC. [Link]

  • Ergin, E., et al. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [Link]

  • BPS Bioscience. Luminescent Assay Kits. [Link]

  • Goueli, S. A., et al. A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research. [Link]

  • Wang, Y., et al. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. PubMed. [Link]

  • ResearchGate. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

  • ICE Bioscience. FRET and TR-FRET Assays. [Link]

  • Danaher Life Sciences. Luminescence Assays: Types, Mechanism & Applications. [Link]

  • Sharma, P. C., et al. 4-aminoquinazoline analogs: a novel class of anticancer agents. PubMed. [Link]

  • Al-Suwaidan, I. A., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Singh, A. K., et al. FRET Based Biosensor: Principle Applications Recent Advances and Challenges. PMC. [Link]

  • ResearchGate. Working principles of some kinase assays from different manufacturers. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. EGFR Kinase Assay Kit. [Link]

  • Semantic Scholar. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. [Link]

  • Indigo Biosciences. Bioluminescence vs Fluorescence: Which should I choose? [Link]

  • Patricelli, M. P., et al. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • protocols.io. In vitro kinase assay. [Link]

Sources

Comparing the efficacy of different amines in reaction with 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Amine Efficacy in 4-Aminoquinazoline Synthesis

A Comparative Analysis of Nucleophilic Aromatic Substitution on 4-Chloroquinazolin-6-amine

The 4-aminoquinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs, particularly in oncology, such as Gefitinib and Erlotinib.[1][2] The synthesis of these vital compounds frequently involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline precursor and a suitable amine. This guide provides a comparative analysis of the efficacy of different classes of amines in their reaction with this compound, offering field-proven insights and experimental data to aid researchers in drug development.

The reaction's success is not uniform across all amines; its efficacy is dictated by a confluence of electronic and steric factors of the nucleophile, alongside the chosen reaction conditions. Understanding these nuances is critical for optimizing synthesis, improving yields, and accelerating the discovery of novel therapeutic agents.[3][4]

The Underlying Mechanism: Regioselectivity in SNAr

The substitution of the chlorine atom at the C4 position of the quinazoline ring is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Theoretical studies using Density Functional Theory (DFT) have confirmed that the carbon atom at the 4-position is more susceptible to nucleophilic attack compared to other positions on the ring.[5] This inherent electronic property drives the high regioselectivity of the reaction, ensuring that the amine preferentially displaces the C4-chloro substituent.[5]

The general mechanism proceeds via a two-step addition-elimination pathway. The amine nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinazoline ring and yielding the final 4-aminoquinazoline product.

SNAr_Mechanism cluster_intermediate Intermediate Quinazoline This compound Intermediate Meisenheimer Complex Quinazoline->Intermediate Nucleophilic Attack Amine R-NH₂ (Amine) Product 4-(Alkyl/Aryl)amino -quinazolin-6-amine Intermediate->Product Elimination of Cl⁻ HCl HCl

Caption: General mechanism for the SNAr reaction.

Comparative Efficacy of Amine Classes

The nucleophilicity and steric profile of the amine are the primary determinants of reaction efficiency. We will compare several common amine classes based on available literature and experimental observations.

Primary & Secondary Aliphatic Amines
  • Expertise & Experience: Aliphatic amines, both primary and secondary, are strong nucleophiles due to the electron-donating nature of their alkyl groups. They generally react readily with 4-chloroquinazolines.[5]

  • Causality: Their high electron density on the nitrogen atom facilitates a rapid attack on the C4 position.

  • Trustworthiness: These reactions typically proceed under mild conditions, often requiring only gentle heating in a protic solvent like isopropanol or ethanol to achieve good to excellent yields. The primary challenge can be managing the HCl byproduct, which is often neutralized by using a slight excess of the amine or adding a non-nucleophilic base like triethylamine (TEA).[6]

Benzylamines
  • Expertise & Experience: Benzylamines serve as robust nucleophiles, similar in reactivity to primary aliphatic amines.

  • Causality: The benzyl group is not strongly electron-withdrawing, leaving the nitrogen lone pair readily available for reaction.

  • Trustworthiness: Syntheses involving benzylamines are reliable, consistently yielding the desired 4-aminoquinazoline products. Standard reaction conditions involve refluxing in isopropanol with TEA.[6]

Anilines (Aromatic Amines)

The reaction with anilines is more nuanced and highly dependent on the electronic properties of the aromatic ring.

  • Electron-Rich Anilines:

    • Expertise & Experience: Anilines bearing electron-donating groups (e.g., methoxy, hydroxy) are more reactive.[1]

    • Causality: These groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity.

    • Trustworthiness: They react readily with 4-chloroquinazolines under milder conditions, often without the need for a catalyst, providing moderate to good yields.[1]

  • Electron-Poor Anilines:

    • Expertise & Experience: Anilines with electron-withdrawing groups (e.g., nitro, cyano) are significantly less reactive.[1]

    • Causality: The reduced electron density on the nitrogen atom weakens its nucleophilic character.

    • Trustworthiness: Conventional heating methods often result in long reaction times and low yields.[1] To overcome this limitation, microwave irradiation has proven to be a highly effective strategy, promoting fast and efficient reactions even with these challenging substrates.[1] Base-free protocols in solvent systems like THF/H₂O under microwave conditions have been developed to drive these reactions to completion with good yields.[1]

Data Summary: Amine Reactivity Profile

Amine ClassSubstituent TypeRelative ReactivityTypical ConditionsReported Yield Range
Aliphatic Amines Primary & SecondaryHighReflux in Isopropanol/EthanolGood to Excellent
Benzylamines Unsubstituted/SubstitutedHighReflux in Isopropanol with TEAGood to Excellent
Anilines Electron-Donating (e.g., -OCH₃)Moderate to HighReflux in IsopropanolModerate to Good
Anilines Electron-Withdrawing (e.g., -NO₂)LowHigh Temp / Microwave IrradiationLow to Excellent

Experimental Protocols: A Self-Validating System

The following protocols represent validated methods for the synthesis of 4-aminoquinazoline derivatives, incorporating checks for reaction monitoring and product verification.

Protocol 1: Conventional Synthesis with an Aniline Derivative

This protocol describes a standard method for reacting this compound with a moderately reactive aniline.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the corresponding aniline (1.1 eq.), and isopropanol (10 mL/mmol of substrate).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold isopropanol and then diethyl ether to remove impurities. If necessary, further purification can be achieved by recrystallization or column chromatography.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality & Validation:

  • Why Isopropanol? It is a good solvent for the reactants and the product has limited solubility upon cooling, facilitating isolation.

  • Why Reflux? The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • Self-Validation: The consistent disappearance of the starting material spot and the appearance of a new product spot on TLC provides real-time validation of the reaction's progress. Final spectroscopic analysis provides definitive structural proof.

Protocol 2: Microwave-Assisted Synthesis with an Electron-Poor Aniline

This protocol is optimized for less reactive amines, leveraging microwave energy for rapid and efficient synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine this compound (1.0 eq.), the electron-poor aniline (1.2 eq.), and a 1:1 mixture of THF/H₂O.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150°C) for a short duration (e.g., 10-40 minutes).[1]

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

  • Validation: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Causality & Validation:

  • Why Microwave? Microwave heating provides rapid and uniform heating, significantly accelerating the reaction rate, which is crucial for deactivated nucleophiles.[1]

  • Why THF/H₂O? This solvent system is effective for microwave-mediated reactions and can enhance the solubility of reactants.

  • Self-Validation: The short, controlled reaction time allows for precise optimization. The successful formation of the product, where conventional methods might fail, validates the choice of microwave assistance.

Experimental_Workflow start Start: Weigh Reactants setup Reaction Setup (Solvent + Reactants) start->setup reaction Reaction (Conventional or Microwave) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Cooling & Initial Work-up monitoring->workup Complete purification Purification (Filtration / Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A typical workflow for synthesis and validation.

Conclusion

The efficacy of the reaction between this compound and various amines is a direct function of the amine's nucleophilicity and the chosen experimental conditions. While aliphatic and benzylamines are highly reactive and yield products under standard conditions, the reactivity of anilines is highly variable. Electron-rich anilines react readily, whereas electron-poor anilines require more forcing conditions, with microwave-assisted synthesis proving to be a superior method for achieving high yields in short reaction times.[1] This guide provides researchers with the foundational knowledge and practical protocols to efficiently synthesize diverse 4-aminoquinazoline libraries, paving the way for the discovery of next-generation therapeutics.

References

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors Source: ScienceDirect URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI Source: MDPI URL: [Link]

  • Title: Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed Source: PubMed URL: [Link]

  • Title: (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors Source: PubMed URL: [Link]

  • Title: Reaction of 4-chloroquinazolines (C) with different amines leading to... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ResearchGate Source: ResearchGate URL: [Link]

Sources

A Comparative Guide to the Solid-State Structures of 4-Substituted Quinazolin-6-amine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state, which is elucidated by single-crystal X-ray crystallography, is fundamental to understanding a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, this structural insight guides the structure-based design of more potent and selective molecules.[2]

This guide provides a comparative analysis of the X-ray crystallographic features of quinazolin-6-amine derivatives, with a particular focus on the influence of the substituent at the C4 position. While a definitive crystal structure for the parent 4-chloroquinazolin-6-amine is not publicly available, we can derive profound insights by comparing closely related, structurally characterized analogs. Here, we will dissect the synthesis, crystallization, and detailed solid-state architecture of key derivatives to understand the subtle yet critical interplay of intermolecular forces that govern their crystal packing.

Comparative Structural Analysis: The Influence of the C4-Substituent

The substituent at the C4 position of the quinazoline ring is a critical determinant of the molecule's electronic properties and its ability to act as a hydrogen bond donor or acceptor. This, in turn, dictates the supramolecular assembly in the crystal lattice. We will compare two key, structurally elucidated analogs: 6-aminoquinazolin-4(3H)-one (a C4-oxo derivative) and various 4-anilino-6-aminoquinazoline derivatives (C4-amino derivatives).

In the crystal structure of 6-aminoquinazolin-4(3H)-one , the oxo group at C4 is a potent hydrogen bond acceptor, while the adjacent N3-H and the C6-amine group are hydrogen bond donors.[3] This arrangement facilitates the formation of robust, hydrogen-bonded dimers. Specifically, two molecules are linked by strong N—H⋯O interactions, creating a planar, dimeric motif.[3] These dimers then assemble into a larger three-dimensional network, stabilized by further N—H⋯N interactions involving the C6-amine group.[3] This extensive hydrogen-bonding network contributes significantly to the thermal stability and crystal lattice energy of the compound.

Conversely, in 4-anilinoquinazoline derivatives , the C4 position is occupied by a substituted amino group. This change dramatically alters the intermolecular interaction landscape. While the C6-amine can still participate in hydrogen bonding, the primary interactions are often dictated by the nature of the aniline substituent. For instance, in the development of MERS-CoV inhibitors, various substituted anilines were placed at the C4 position.[1] The crystal structures of such compounds often reveal complex networks where N-H groups on the quinazoline core form hydrogen bonds with electronegative atoms (like fluorine or oxygen) on the aniline ring of an adjacent molecule, or engage in π–π stacking interactions between the aromatic rings.[4]

The table below summarizes the key crystallographic data for a representative C4-oxo derivative, providing a baseline for comparison.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
6-aminoquinazolin-4(3H)-oneC₈H₇N₃OMonoclinicP2₁/nDimeric N—H⋯O hydrogen bonds; 3D network via N—H⋯N bonds[3]
Experimental Workflows: From Synthesis to Structure

Achieving a high-quality crystal structure is a multi-step process that demands precision at each stage. The causality behind the choice of reagents and conditions is critical for success.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis X-ray Diffraction & Analysis S1 Step 1: Cyclization to form Quinazolinone Core S2 Step 2: Nitration at C6 Position S1->S2 S3 Step 3: Chlorination at C4 (for Chloro Derivatives) S2->S3 S4 Step 4: Reduction of Nitro Group to C6-Amine S3->S4 P1 Column Chromatography S4->P1 C1 Single Crystal Growth (e.g., Slow Evaporation) P1->C1 X1 Data Collection (Diffractometer) C1->X1 X2 Structure Solution & Refinement (e.g., SHELXL) X1->X2 X3 Structural Validation & Deposition (e.g., CCDC) X2->X3 F1 F1 X3->F1 Final Structural Insights

Caption: General workflow from chemical synthesis to final crystallographic analysis.

This protocol synthesizes insights from established methodologies for related compounds.[1][3][5]

  • Synthesis of 6-Nitroquinazolin-4(3H)-one: Start with 2-amino-5-nitrobenzoic acid. React it with formamidine acetate in a high-boiling solvent like formamide at elevated temperatures (~160 °C).[5] This condensation and cyclization reaction forms the quinazolinone core with the nitro group correctly positioned.

  • Chlorination of the C4-Position: The conversion of the 4-oxo group to a 4-chloro group is a critical step. Reflux the 6-nitroquinazolin-4(3H)-one in a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).[5] This reaction replaces the hydroxyl tautomer's oxygen with a chlorine atom, creating the reactive 4-chloro-6-nitroquinazoline intermediate. The choice of a strong chlorinating agent is causal; it is necessary to activate the relatively unreactive C4 position.

  • Reduction of the 6-Nitro Group: The final step is the selective reduction of the nitro group to an amine. This is typically achieved using reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride in an alcohol/water mixture) or catalytic hydrogenation (H₂ over Pd/C).[1] These methods are chosen for their high efficiency and selectivity, ensuring the chloro-substituent at C4 remains intact.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is paramount.

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof). The ideal solvent is one in which the compound has moderate solubility at room temperature and is significantly more soluble at higher temperatures.

  • Slow Evaporation Method: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial. Cover the vial with a cap containing small perforations or with paraffin film pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals will begin to form. This slow process is crucial as it allows the molecules to arrange themselves into a highly ordered, single-crystal lattice.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (~0.1-0.3 mm) are observed, carefully remove them from the solution using a nylon loop and mount them on the goniometer of the X-ray diffractometer.

Comparison with Alternative Solid-State Characterization Techniques

While single-crystal X-ray diffraction (SC-XRD) provides the definitive molecular and packing structure, other techniques offer complementary information, especially when suitable single crystals cannot be obtained.

G cluster_info Information Provided XRD SC-XRD (Single-Crystal X-ray Diffraction) I_XRD • Absolute 3D Structure • Bond Lengths/Angles • Intermolecular Interactions XRD->I_XRD PXRD PXRD (Powder X-ray Diffraction) I_PXRD • Crystal Form ID (Polymorphism) • Phase Purity • Unit Cell Parameters PXRD->I_PXRD SSNMR ssNMR (Solid-State NMR) I_SSNMR • Local Atomic Environments • Distinguishes Polymorphs • Conformational Analysis SSNMR->I_SSNMR DSC DSC / TGA (Thermal Analysis) I_DSC • Melting Point • Phase Transitions • Thermal Stability DSC->I_DSC

Caption: Comparison of solid-state analytical techniques.

  • Powder X-ray Diffraction (PXRD): This technique is used on a bulk powder sample and produces a diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. It is invaluable for identifying different polymorphs (different crystal packings of the same molecule) and assessing the phase purity of a synthesized batch. It does not, however, provide the detailed atomic connectivity that SC-XRD does.

  • Solid-State NMR (ssNMR): ssNMR provides information about the local chemical environment of nuclei (e.g., ¹³C, ¹⁵N) in the solid state. Because different polymorphs have non-equivalent molecular packing, they will produce distinct ssNMR spectra, making it a powerful tool for polymorph identification and characterization.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, detect phase transitions between polymorphs, and assess the overall thermal stability of the crystalline material.

References

  • Tojiboev, A., Elmuradov, B., Mouhib, H., & Mirzaev, S. Z. (2021). Structural insight from intermolecular interactions and energy framework analyses of 2-substituted 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-ones. ResearchGate. Available at: [Link]

  • Tashkhodzhaev, B., Turgunov, K. K., & Kadyrov, A. S. (2021). Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Li, J., et al. (2015). Synthesis, Characterization and X-ray Structure of 4-Phenylamino Quinazoline Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Novel amide analogues of quinazoline carboxylate display selective antiproliferative activity and potent EGFR inhibition. ResearchGate. Available at: [Link]

  • El-Hiti, G. A., et al. (2014). Crystal structure of 4-methoxyquinazoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • El-Hiti, G. A., et al. (2012). Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Kubyshkin, V., et al. (2021). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate. Available at: [Link]

  • Panda, S. S., et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters. Available at: [Link]

  • Breza, N., et al. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate. Available at: [Link]

  • da Silva, A. C. P., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dong, W., et al. (2007). 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Song, Y., et al. (2017). Microwave-assisted one-pot syntheses of 4-aminoquinazolines. ResearchGate. Available at: [Link]

  • Vennila, K. N., et al. (2011). 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine. ResearchGate. Available at: [Link]

  • Park, J. E., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Metelitsa, A. V., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures and physical data of the quinazoline derivatives. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Chloroquinazolin-6-amine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several approved anticancer drugs like gefitinib and erlotinib.[1][2] The strategic placement of various functionalities on this bicyclic heteroaromatic system allows for the fine-tuning of its pharmacological activity. 4-Chloroquinazolin-6-amine, in particular, is a crucial intermediate, providing a reactive handle at the 4-position for nucleophilic substitution and a versatile amino group at the 6-position for further derivatization. This guide provides a comparative analysis of the most prevalent synthetic routes to this key building block, offering an in-depth look at the underlying chemical principles, experimental protocols, and a data-driven comparison to aid researchers in selecting the optimal pathway for their specific needs.

Core Synthetic Strategies: A Comparative Overview

Two principal synthetic strategies have emerged for the synthesis of this compound, primarily differing in the stage at which the C6-amino group is introduced.

  • Route 1: The "Nitro-Reduction" Approach. This is arguably the most common and well-documented strategy. It involves the initial construction of a 6-nitro-substituted quinazoline ring, followed by chlorination at the 4-position, and concluding with the reduction of the nitro group to the desired amine. This approach is often favored due to the commercial availability of the starting materials and the generally high-yielding nature of each step.

  • Route 2: The "Late-Stage Amination" Approach. This strategy involves the synthesis of a 6-halo-substituted 4-chloroquinazoline, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group. While plausible, this route can be more challenging due to the potential for competing side reactions and the need for a suitable amination reagent.

This guide will focus on a detailed, step-by-step comparison of two variations of the "Nitro-Reduction" approach, as they represent the most practical and widely adopted methods in the field.

Route 1: The "Nitro-Reduction" Approach - A Detailed Workflow

This synthetic pathway is a three-step process commencing with the cyclization of 2-amino-5-nitrobenzoic acid to form the quinazolinone core.

A 2-Amino-5-nitrobenzoic Acid B Step 1: Cyclization A->B Formamide, 170°C, 4h C 6-Nitroquinazolin-4(3H)-one B->C D Step 2: Chlorination C->D POCl3, reflux E 4-Chloro-6-nitroquinazoline D->E F Step 3: Reduction E->F Fe/NH4Cl, IPA/H2O, 100°C G This compound F->G

Caption: Workflow for the "Nitro-Reduction" synthesis of this compound.

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

The initial and crucial step is the formation of the quinazolinone ring. The most straightforward method involves the condensation of 2-amino-5-nitrobenzoic acid with formamide.

Mechanism: This reaction proceeds via an initial formylation of the amino group of 2-amino-5-nitrobenzoic acid, followed by an intramolecular cyclization with the elimination of water to yield the stable quinazolinone ring system.

Experimental Protocol:

  • In a round-bottom flask, combine 2-amino-5-nitrobenzoic acid (15.0 g, 82.4 mmol) and formamide (20 mL).[3]

  • Heat the reaction mixture with stirring to 170°C and maintain this temperature for 4 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C.

  • Slowly pour 500 mL of ice water into the reaction mixture with continuous stirring for 1 hour to precipitate the product.[3]

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual formamide.[3]

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

The conversion of the 6-nitroquinazolin-4(3H)-one to the corresponding 4-chloro derivative is a critical activation step, rendering the 4-position susceptible to nucleophilic attack. This is typically achieved using phosphorus oxychloride (POCl₃).

Mechanism: The reaction of a quinazolinone with POCl₃ proceeds through two main stages. Initially, a phosphorylation reaction occurs under basic conditions at lower temperatures, forming phosphorylated intermediates. Subsequent heating promotes the clean conversion of these intermediates to the chloroquinazoline.[4][5]

Experimental Protocol:

  • A mixture of 6-nitroquinazolin-4(3H)-one and an excess of phosphorus oxychloride (POCl₃) is heated under reflux for several hours.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 4-chloro-6-nitroquinazoline.

Step 3: Synthesis of this compound

The final step in this sequence is the selective reduction of the nitro group to an amine. A variety of reducing agents can be employed, with iron powder in the presence of an acid or ammonium chloride being a common and effective choice.

Mechanism: The reduction of an aromatic nitro group with iron in the presence of an acid (or a salt that generates an acid in situ, like NH₄Cl) is a classic method. The iron acts as the electron donor, and the reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

Experimental Protocol:

  • To a suspension of 4-chloro-6-nitroquinazoline in a mixture of isopropyl alcohol and water, add iron powder and ammonium chloride.

  • Heat the mixture to 100°C with vigorous stirring.[6]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to afford this compound.

Alternative "Nitro-Reduction" Approach: A Nitrile-Based Cyclization

An alternative and also widely used variation of the "Nitro-Reduction" strategy begins with 2-amino-5-nitrobenzonitrile. This approach offers a different route to the quinazoline core and can be advantageous in certain contexts.

A 2-Amino-5-nitrobenzonitrile B Step 1: Formamidine Formation A->B DMF-DMA, Toluene C (E)-N'-(2-cyano-4-nitrophenyl)- N,N-dimethylformimidamide B->C D Step 2: Cyclization with Aniline C->D Aniline, Acetic Acid, 120°C E 4-Anilino-6-nitroquinazoline D->E F Step 3: Nitro Reduction E->F Fe/NH4Cl, IPA/H2O, 100°C G 4-Anilino-6-aminoquinazoline F->G

Caption: Workflow for the nitrile-based synthesis of 4-anilino-6-aminoquinazoline derivatives.

While this route leads to 4-anilino-6-aminoquinazoline derivatives, it is an important strategy in the synthesis of related compounds and highlights the versatility of the quinazoline synthesis. To obtain the target 4-chloro-6-aminoquinazoline via this pathway, a subsequent displacement of the anilino group with a chloro group would be necessary, which is a less common transformation.

Data-Driven Comparison of Synthetic Routes

ParameterRoute 1: Anthranilic Acid BasedRoute 2: Benzonitrile Based
Starting Material 2-Amino-5-nitrobenzoic acid2-Amino-5-nitrobenzonitrile
Number of Steps 33 (to 4-anilino-6-aminoquinazoline)
Key Intermediates 6-Nitroquinazolin-4(3H)-one, 4-Chloro-6-nitroquinazoline(E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide, 4-Anilino-6-nitroquinazoline
Overall Yield Generally good to highModerate to good
Scalability Well-established and scalableScalable
Reagent Safety Use of POCl₃ requires caution (corrosive, reacts violently with water)Use of DMF-DMA and high temperatures
Versatility Direct route to 4-chloro intermediate, allowing for diverse nucleophilic substitutions at C4.Primarily leads to 4-amino substituted quinazolines.

Conclusion and Recommendations

For the direct and efficient synthesis of this compound, the "Nitro-Reduction" approach starting from 2-amino-5-nitrobenzoic acid (Route 1) is the recommended and more established pathway. This route is well-documented, generally high-yielding, and provides the target molecule ready for further functionalization at both the 4- and 6-positions. The key chlorination step, while requiring careful handling of phosphorus oxychloride, is a robust and reliable transformation.

The alternative nitrile-based route is a valuable strategy for the synthesis of 4-anilino-6-aminoquinazoline derivatives, which are themselves important pharmacophores. However, for the specific target of this compound, it represents a more circuitous approach.

Researchers should select the synthetic route that best aligns with their specific research goals, available starting materials, and scale of production. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process, ultimately accelerating the discovery and development of novel quinazoline-based therapeutics.

References

  • BenchChem. (2025). Application of 2-Amino-5-nitrobenzoic Acid in the Synthesis of Quinazolone Scaffolds. BenchChem.
  • ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
  • BenchChem. (2025). 2-Amino-5-nitrobenzoic Acid: A Versatile Building Block in Organic Synthesis. BenchChem.
  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(25), 1845-1865.
  • ResearchGate. (2025, August 10). POCl3 Chlorination of 4-Quinazolones.
  • ResearchGate. (n.d.). One-pot chemoselective synthesis of 2,6,8-trisubstituted 4-aminoquinazoline derivatives 14 via threefold Suzuki coupling.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • ChemicalBook. (n.d.). 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis. ChemicalBook.
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(15), 3464.
  • Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.
  • Al-Suwaidan, I. A., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Molecules, 23(10), 2664.
  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
  • Royal Society of Chemistry. (n.d.). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing.
  • Kim, D., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4258.
  • ResearchGate. (2014, February 28). What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?
  • Journal of the Chemical Society C: Organic. (n.d.). A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline. RSC Publishing.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • ResearchGate. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
  • Chem-Impex. (n.d.). 4-Chloro-6-nitroquinazoline. Chem-Impex.
  • Al-Obaid, A. M., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 731515.
  • ResearchGate. (2025, November 27). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.
  • Lee, J. Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127472.
  • Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
  • AACR. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Chloro-6-nitroquinazoline. Sigma-Aldrich.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloroquinazolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Compounds like 4-Chloroquinazolin-6-amine, a heterocyclic amine, are valuable intermediates in synthesizing targeted therapies, particularly kinase inhibitors. However, their potent bioactivity necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep, causal understanding of why each step is critical for ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Adversary

While a comprehensive toxicological profile for this compound is not fully established, its structure, belonging to the chloro-amino-quinazoline family, provides critical clues to its potential hazards. Based on safety data for structurally analogous compounds, we must operate under the assumption that it presents multiple risks.[1][2]

  • Acute Toxicity: Analogous compounds are classified as harmful or toxic if swallowed.[2][3] Ingestion can lead to systemic effects.

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye damage.[2][3][4] The chloro- and amine- functionalities can be corrosive to biological tissues.

  • Respiratory Irritation: As a fine powder, the compound can easily become airborne, posing a risk of respiratory tract irritation upon inhalation.[2]

  • Sensitization & Carcinogenicity: Some related aromatic amines and halogenated heterocycles may cause allergic skin reactions and are suspected carcinogens.[5] Therefore, minimizing exposure is paramount.

This hazard profile dictates that our primary safety goal is the prevention of all direct contact, inhalation, and ingestion. The PPE ensemble described below is designed as an integrated system to achieve this.

Core Protective Ensemble: Your First Line of Defense

Effective protection relies on selecting the right equipment and, just as importantly, using it correctly. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecificationRationale & Key Considerations
Hand Protection Double-gloving: Nitrile, powder-free gloves (ASTM D6978 rated)Outer Glove: Protects against immediate contamination. Inner Glove: Provides a secondary barrier in case of a breach in the outer glove. Nitrile offers good chemical resistance. Powder-free gloves prevent airborne dispersal of the chemical.[6][7] Always inspect gloves for tears before use.[8]
Eye/Face Protection Chemical splash goggles with a complete seal and/or a full-face shieldProtects against airborne powder during weighing and splashes during solution preparation. A face shield used over goggles offers superior protection.[2][8]
Body Protection Disposable, low-permeability lab gown with a solid front and knit cuffsA solid-front gown prevents soak-through from spills.[6] Knit cuffs ensure a secure interface with gloves, preventing skin exposure at the wrist.[6]
Respiratory Protection Certified Chemical Fume HoodPrimary Control: All handling of the solid compound must be conducted within a fume hood to capture airborne particles at the source.[8]
NIOSH-approved respirator (e.g., N95 or higher)Secondary Control: To be used only if a fume hood is not available or during spill cleanup outside of a hood. This is not a substitute for proper engineering controls.[2][8]

Operational Protocol: Integrating Safety into Your Workflow

The sequence of operations is as critical as the equipment itself. This step-by-step process ensures that safety protocols are an integral part of the scientific procedure.

Step 1: Preparation and Pre-Donning
  • Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of all non-essential items.[8]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[8]

  • Assemble Materials: Gather all necessary chemicals, glassware, and consumables. Prepare your labeled waste containers in advance.

Step 2: Donning PPE

The order of donning is designed to minimize contamination of the inner layers.

G prep 1. Area Prep gown 2. Lab Gown prep->gown inner_gloves 3. Inner Gloves gown->inner_gloves goggles 4. Goggles / Face Shield inner_gloves->goggles outer_gloves 5. Outer Gloves (over gown cuffs) goggles->outer_gloves

Figure 1: PPE Donning Sequence.
Step 3: Chemical Handling (Inside Fume Hood)
  • Weighing and Transfer: Carefully weigh the this compound powder on weighing paper or in a container. Use smooth, deliberate motions to avoid creating dust clouds.

  • Dissolution: If preparing a solution, slowly add the solid to the solvent to prevent splashing.[8]

  • Reaction Monitoring: Keep all reaction vessels capped and within the fume hood.

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment you have worked with before removing them from the fume hood.

Step 4: Doffing PPE

This process is a critical control point for preventing self-contamination. The guiding principle is "dirty touches dirty."

G outer_gloves 1. Outer Gloves (Peel off) gown 2. Lab Gown (Roll away from body) outer_gloves->gown goggles 3. Goggles / Face Shield gown->goggles inner_gloves 4. Inner Gloves (Peel off) goggles->inner_gloves wash 5. Wash Hands inner_gloves->wash

Figure 2: PPE Doffing Sequence.
  • Outer Gloves: Remove the most contaminated item first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in the designated hazardous waste container.

  • Gown: Unfasten the gown and roll it away from your body, touching only the inside surface. Dispose of it.

  • Face/Eye Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]

Emergency & Disposal Plans

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8] Seek medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

Spill Management & Waste Disposal
  • Spills: Evacuate the area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste.[2] Do not create dust.

  • Waste Disposal: All contaminated materials (gloves, gowns, weighing paper, pipette tips) and residual chemical waste must be collected in a clearly labeled, sealed container.[1][8] Disposal must be handled as hazardous chemical waste in accordance with local, regional, and national regulations.[1][9] Never dispose of this material down the drain.[1][2]

By embedding this rigorous, safety-first mindset into every aspect of handling this compound, you protect yourself and your colleagues while ensuring the continued integrity and success of your vital research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Quinazolin-2-ylboronic acid.
  • Fisher Scientific. (2022, February 8). SAFETY DATA SHEET - 4-Chloroquinazoline.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 19). 4-Chloroquinazoline - Safety Data Sheet.
  • Fisher Scientific. (2010, May 24). SAFETY DATA SHEET - 4-Chloroaniline.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet.
  • TCI Chemicals. (2025, May 14). SAFETY DATA SHEET.
  • Safety & Work. (n.d.). Occupational Exposure Limits to Prevent Chemical Risks.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroquinazolin-6-amine
Reactant of Route 2
Reactant of Route 2
4-Chloroquinazolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.